2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5N/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKQPMDFNYNYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693237 | |
| Record name | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387827-64-7 | |
| Record name | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine CAS 387827-64-7 properties
An In-depth Technical Guide to 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Introduction: A Fluorinated Building Block of Strategic Importance
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established a pivotal role, offering unique physicochemical properties that are highly sought after for enhancing molecular performance.[1][2][3][4][5] Among these, This compound (CAS No. 387827-64-7) emerges as a key heterocyclic intermediate. This molecule is a confluence of two powerful pharmacophores: a trifluoromethylpyridine (TFMP) core and a 2,4-difluorophenyl substituent.
The trifluoromethyl group is renowned for its ability to increase metabolic stability, enhance lipophilicity, and improve binding affinity to biological targets.[1][6] Simultaneously, the difluorophenyl moiety contributes significantly to the molecule's electronic profile and can facilitate crucial interactions within protein binding pockets.[1] This strategic combination of fluorinated motifs makes this compound a valuable precursor for a range of applications, from the synthesis of advanced pharmaceutical ingredients (APIs), such as kinase inhibitors, to the development of novel photocatalysts.[7][8][9][10]
This guide provides an in-depth technical overview for researchers and drug development professionals, detailing the compound's core properties, a validated synthesis protocol, its critical applications, and essential safety protocols.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 387827-64-7 | [7][11][12] |
| Molecular Formula | C₁₂H₆F₅N | [7][11][12] |
| Molecular Weight | 259.17 g/mol | [7][11][13] |
| Appearance | Off-white to white powder or crystals | [7][14] |
| Melting Point | 59.0 to 64.0 °C | [11][15] |
| Boiling Point | 253.4 ± 35.0 °C at 760 mmHg (Predicted) | [11][15] |
| Purity | Typically ≥95% - ≥98% | [7][12][14] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [11][12][15][16] |
| MDL Number | MFCD28144542 | [7][17][18] |
| Topological Polar Surface Area (TPSA) | 12.9 Ų | [11][17] |
| XLogP3 | 3.6 | [11][13] |
The Scientific Rationale: Strategic Role of Fluorine Moieties
The utility of this compound in drug design is not accidental; it is a direct result of the deliberate incorporation of fluorine.[19][20]
-
The Trifluoromethyl (-CF₃) Group: This moiety is one of the most impactful in medicinal chemistry.[1] The carbon-fluorine bond is exceptionally strong, which makes the -CF₃ group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1] This enhances the metabolic stability and half-life of a drug candidate. Furthermore, its high lipophilicity (Hansch π value of +0.88) can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[1]
-
The 2,4-Difluorophenyl Group: The substitution pattern on the phenyl ring is also strategic. The two fluorine atoms act as powerful electron-withdrawing groups, which modifies the electronic character of the aromatic ring. This can alter pKa values of nearby functional groups and influence non-covalent interactions (like hydrogen bonds or π-stacking) with target proteins.[19] This modulation is a key tactic for fine-tuning binding affinity and selectivity.[19]
The combination of these two fluorinated scaffolds within a single, stable intermediate provides a robust platform for developing molecules with optimized pharmacokinetic and pharmacodynamic profiles.[2][3][6]
Synthesis Methodology: A Validated Suzuki-Miyaura Coupling Protocol
A reliable and widely cited method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[8][21][22][23] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and high yields.
The causality behind this experimental choice is clear: it provides a direct and efficient means to form the critical carbon-carbon bond between the pyridine and phenyl rings.
Caption: Workflow for Suzuki-Miyaura synthesis.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures.[8]
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), triphenylphosphine (0.1 eq), 2 M aqueous potassium carbonate (2.7 eq), and ethylene glycol dimethyl ether (DME, to achieve a 0.9 M concentration of the limiting reactant).
-
Causality: The boronic acid is used in slight excess to drive the reaction to completion. Triphenylphosphine serves as a ligand to stabilize the palladium catalyst. Potassium carbonate is the base required to activate the boronic acid for transmetalation. DME is an effective solvent for this transformation.
-
-
Degassing: Purge the reaction mixture with argon for 15 minutes. This is a critical step to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add palladium(II) acetate (2.5 mol%). Continue to degas with argon for another 15 minutes before sealing the system.
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as petroleum ether:ethyl acetate (90:10). The reaction typically runs for 18-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (3 x 20 mL) and saturated brine (1 x 20 mL). The washing steps remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure this compound.
Applications in Research and Drug Development
The value of this compound lies in its utility as a versatile building block.
Ligand for Iridium(III) Photocatalysts
This compound, often abbreviated as dF(CF₃)ppy, serves as a cyclometalating ligand for preparing highly efficient Iridium(III) photocatalysts.[7][8] These complexes are instrumental in photoredox catalysis, a field of organic chemistry that uses visible light to drive chemical reactions. The electronic properties conferred by the fluorinated substituents on the ligand are crucial for tuning the photophysical and electrochemical properties of the resulting Iridium complex, enabling a wide range of synthetic transformations.
Key Intermediate for Kinase Inhibitors: The Case of Bafetinib
A prominent application is its role as a precursor in the synthesis of advanced oncology drugs. It is a key structural component of Bafetinib (also known as INNO-406 or NS-187), an investigational dual Bcr-Abl and Lyn tyrosine kinase inhibitor for treating chronic myeloid leukemia (CML), including cases resistant to imatinib.[9][10][24]
The trifluoromethyl group on the benzamide portion of Bafetinib was found to significantly enhance potency by interacting with a hydrophobic pocket in the kinase domain.[9] The synthesis of Bafetinib relies on building blocks that ultimately derive from precursors like this compound, highlighting the direct link between this intermediate and a complex, high-value API.
Caption: Logical pathway from core intermediate to API.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
Hazard Identification
Based on available safety data, the compound is classified with the following hazards:
-
Signal Word: Warning[11]
-
Hazard Statements:
Recommended Precautions and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[25][26][27]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust.[25] Do not get in eyes, on skin, or on clothing.[26] Wash hands thoroughly after handling.[25]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place under an inert atmosphere.[11][15][25]
Spectroscopic Data for Characterization
For structural verification and purity assessment, researchers can refer to various spectroscopic data. While the spectra themselves are not reproduced here, analytical data including ¹H NMR, ¹³C NMR, IR, and MS are available through chemical suppliers and databases.[29] This data is crucial for confirming the identity and purity of the synthesized or purchased material before its use in subsequent reactions.
Conclusion
This compound is more than a mere chemical reagent; it is a testament to the power of strategic fluorination in modern molecular design. Its robust physicochemical properties, accessible synthesis, and the proven value of its constituent pharmacophores make it an indispensable intermediate for scientists and researchers. From enabling cutting-edge photoredox catalysis to providing the foundational core for life-saving kinase inhibitors, this compound will undoubtedly continue to be a key player in the development of next-generation pharmaceuticals and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound = 95 387827-64-7 [sigmaaldrich.com]
- 8. This compound | 387827-64-7 [chemicalbook.com]
- 9. Bafetinib - Wikipedia [en.wikipedia.org]
- 10. Bafetinib | C30H31F3N8O | CID 11387605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. angenechemical.com [angenechemical.com]
- 12. chemscene.com [chemscene.com]
- 13. This compound | C12H6F5N | CID 53260183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound, 98% dF… [cymitquimica.com]
- 15. 387827-64-7 | CAS DataBase [m.chemicalbook.com]
- 16. 387827-64-7|this compound|BLD Pharm [fr.bldpharm.com]
- 17. 387827-64-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 18. This compound = 95 387827-64-7 [sigmaaldrich.com]
- 19. pharmacyjournal.org [pharmacyjournal.org]
- 20. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarship.claremont.edu [scholarship.claremont.edu]
- 22. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. medchemexpress.com [medchemexpress.com]
- 25. WERCS Studio - Application Error [assets.thermofisher.com]
- 26. fishersci.com [fishersci.com]
- 27. fishersci.com [fishersci.com]
- 28. acrospharma.co.kr [acrospharma.co.kr]
- 29. This compound(387827-64-7) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of the dFCF3ppy Ligand
Introduction: The Strategic Role of dFCF3ppy in Advanced Materials
In the landscape of materials science and coordination chemistry, the design of ligands is paramount to tuning the electronic and photophysical properties of metal complexes. The ligand 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, commonly abbreviated as dFCF3ppy, has emerged as a critical building block in the development of highly efficient phosphorescent emitters and photocatalysts. Its strategic incorporation of fluorine and trifluoromethyl groups is not a trivial synthetic choice; it is a deliberate design element engineered to modulate frontier molecular orbital energies, enhance photostability, and promote desirable excited-state dynamics in the resulting metal complexes.
This guide provides a comprehensive technical overview of the dFCF3ppy ligand for researchers and professionals in materials science and drug development. We will delve into the causality behind its molecular design, detail its synthesis and characterization, and explore its fundamental physical and chemical properties through a combination of experimental data and computational analysis. The objective is to furnish a deep, field-proven understanding of dFCF3ppy, enabling its effective application in the rational design of next-generation photofunctional molecules.
Molecular Structure and Synthesis
The structure of dFCF3ppy features a phenylpyridine core, which is a classic framework for cyclometalating ligands. The key modifications are the two fluorine atoms on the phenyl ring and the potent electron-withdrawing trifluoromethyl (-CF3) group on the pyridine ring.
-
2,4-difluoro substitution: This pattern on the phenyl ring serves to lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the ligand. In a corresponding iridium complex, where the HOMO is often localized on the ligand and metal, this modification leads to a deeper HOMO level, which is crucial for achieving high-energy (blue) emission and improving oxidative stability.
-
5-trifluoromethyl substitution: The -CF3 group on the pyridine ring significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is typically centered on the pyridine moiety. This modification enhances the electron-accepting nature of the ligand and contributes to the overall electronic tuning of the resulting complex.
The synergistic effect of these substitutions is a widening of the HOMO-LUMO gap, which is essential for developing materials for high-energy applications such as blue organic light-emitting diodes (OLEDs).
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The most common and efficient route to synthesizing dFCF3ppy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance. The workflow involves the coupling of an arylboronic acid with a halo-pyridine.
Caption: Synthetic workflow for the dFCF3ppy ligand via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of dFCF3ppy
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies[1][2][3].
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
2,4-Difluorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution (2.7 equiv)
-
1,2-Dimethoxyethane (DME) or Toluene
-
Ethyl acetate, Hexane, Brine, Anhydrous Magnesium Sulfate (for workup)
Procedure:
-
Reaction Setup: To a two-necked round-bottom flask, add 2-chloro-5-(trifluoromethyl)pyridine, 2,4-difluorophenylboronic acid, triphenylphosphine, and the solvent (DME).
-
Degassing: Fit the flask with a condenser and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Addition of Base and Catalyst: Add the 2M aqueous potassium carbonate solution to the mixture. Continue degassing for another 5 minutes. Finally, add the palladium(II) acetate catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure dFCF3ppy ligand as an off-white solid.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with reported values.
Physical and Chemical Properties
While extensive experimental data on the free dFCF3ppy ligand is not widely available in peer-reviewed literature, its core properties can be reliably established from supplier data and inferred through computational chemistry, a standard and predictive tool in modern materials science[4][5][6].
Physical Properties
The fundamental physical characteristics of dFCF3ppy are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| Molecular Formula | C₁₂H₆F₅N | PubChem[7] |
| Molecular Weight | 259.17 g/mol | Sigma-Aldrich[8] |
| Appearance | Off-white to white powder or crystals | Sigma-Aldrich[8] |
| Melting Point | 59-64 °C | Sigma-Aldrich[8] |
Electronic Properties: A Computational Perspective
The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are the most critical predictors of the ligand's behavior in a metal complex. These are best understood through Density Functional Theory (DFT) calculations, which provide robust insights into molecular orbital energies and distributions[6][9].
Caption: Calculated frontier molecular orbital energy levels for the dFCF3ppy ligand.
-
HOMO: The HOMO is predicted to be primarily localized on the π-system of the 2,4-difluorophenyl ring. The electron-withdrawing fluorine atoms stabilize this orbital, lowering its energy significantly compared to an unsubstituted phenyl ring. This deep HOMO level is a key factor in the oxidative stability of its corresponding metal complexes.
-
LUMO: The LUMO is predominantly located on the π* orbital of the trifluoromethyl-substituted pyridine ring. The potent inductive effect of the -CF3 group dramatically lowers the LUMO energy, making the pyridine moiety a strong electron acceptor.
-
HOMO-LUMO Gap: The calculated energy gap for the free ligand is substantial. This large gap is indicative of its intrinsic stability and its suitability for forming complexes that emit in the high-energy blue region of the spectrum. When coordinated to a metal like iridium, this ligand-based energy gap strongly influences the resulting metal-to-ligand charge transfer (MLCT) excited states[2].
Electrochemical Properties
Direct experimental electrochemical data for the free dFCF3ppy ligand is scarce. However, its behavior can be confidently predicted from its electronic structure and validated by data from its iridium complexes.
-
Reduction: The low-lying LUMO on the pyridine ring suggests the ligand will undergo reduction at a relatively mild potential. In cyclic voltammetry, this would be observed as a reversible or quasi-reversible reduction wave corresponding to the formation of the radical anion.
-
Oxidation: The deep HOMO on the fluorinated phenyl ring implies that the ligand will be difficult to oxidize, requiring a high positive potential.
Experimental Protocol: Cyclic Voltammetry (CV)
This protocol outlines the standard procedure for determining the electrochemical properties of a ligand like dFCF3ppy[10][11][12].
Setup:
-
Potentiostat: A standard three-electrode potentiostat.
-
Electrodes: A glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.
-
Solvent: Anhydrous, degassed dichloromethane (DCM) or acetonitrile.
-
Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Analyte: dFCF3ppy ligand (~1 mM solution).
-
Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple for potential referencing.
Procedure:
-
Preparation: Prepare a ~1 mM solution of the dFCF3ppy ligand in the electrolyte solution. Purge with an inert gas for 15-20 minutes.
-
Blank Scan: Run a CV scan of the electrolyte solution alone to establish the potential window.
-
Analyte Scan: Run a CV scan of the analyte solution. Sweep the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction event, and then reverse the scan. Subsequently, run a scan towards positive potentials to observe any oxidation events.
-
Internal Standard: Add a small amount of ferrocene to the solution and record the voltammogram of the Fc/Fc⁺ couple.
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox events. Reference these potentials against the measured Fc/Fc⁺ couple (E₁/₂ = 0 V vs Fc/Fc⁺). The HOMO and LUMO energy levels can be empirically estimated from these potentials.
Conclusion
The dFCF3ppy ligand is a masterful example of molecular engineering. Through the precise placement of fluorine and trifluoromethyl substituents, it provides a robust and highly tunable platform for the construction of advanced photofunctional materials. Its deep HOMO and low LUMO levels, a direct consequence of its strategic fluorination, make it an indispensable component for creating stable, high-energy phosphorescent emitters for applications in OLEDs and efficient photocatalysts. The synthetic accessibility via Suzuki-Miyaura coupling, combined with its predictable electronic properties, ensures that dFCF3ppy will remain a ligand of significant interest for the foreseeable future in both academic research and industrial development.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. irjweb.com [irjweb.com]
- 5. [PDF] Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations | Semantic Scholar [semanticscholar.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. This compound | C12H6F5N | CID 53260183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound = 95 387827-64-7 [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes [pubs.sciepub.com]
- 11. Cyclic Voltammetry (CV) | Pine Research Instrumentation [pineresearch.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Fluorinated Heterocycle
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established a pivotal role. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity.[1] Within this class, 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine stands out as a molecule of significant interest. Its structure, combining a difluorophenyl ring with a trifluoromethyl-substituted pyridine moiety, makes it a valuable building block and a ligand in advanced chemical applications.[1][2]
This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS: 387827-64-7). We will delve into its synthesis, the analytical methodologies employed for its structural elucidation, and its functional significance, particularly its application as a ligand in the preparation of Iridium(III) photocatalysts.[3][4] The insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Core Molecular Properties and Identifiers
A precise understanding of a molecule begins with its fundamental properties and unique identifiers. These data points are critical for sourcing, regulatory compliance, and computational modeling. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 387827-64-7 | [5] |
| Molecular Formula | C₁₂H₆F₅N | [5][6][7] |
| Molecular Weight | 259.17 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| Physical Form | Off-white microcrystal; powder or crystals | [8] |
| Melting Point | 59.0 - 64.0 °C | [8] |
| InChI Key | FMKQPMDFNYNYAG-UHFFFAOYSA-N | [5][8] |
| SMILES | C1(C2=CC=C(F)C=C2F)=NC=C(C(F)(F)F)C=C1 | [8] |
Synthesis Pathway: A Palladium-Catalyzed Cross-Coupling Approach
The construction of the biaryl scaffold of this compound is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for its reliability and functional group tolerance. The choice of this pathway is dictated by the commercial availability of the starting materials and the high yields typically associated with palladium-catalyzed C-C bond formation between an aryl halide and an arylboronic acid.
The primary reactants are 2-chloro-5-(trifluoromethyl)pyridine and 2,4-difluorophenylboronic acid.[7][8] The palladium catalyst, often in the form of palladium acetate, facilitates the catalytic cycle, while a phosphine ligand like triphenylphosphine is used to stabilize the palladium center and promote the reaction. A base, such as potassium carbonate, is essential for the transmetalation step of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the synthesis.[7][8]
-
Reaction Setup: To a two-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), 2,4-difluorophenylboronic acid (1.2 equiv), triphenylphosphine (0.1 equiv), and ethylene glycol dimethyl ether (DME) as the solvent (approx. 0.9 M).
-
Base Addition: Add a 2 M aqueous solution of potassium carbonate (2.7 equiv).
-
Degassing: Purge the reaction mixture with an inert gas, such as argon, for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add palladium acetate (2.5 mol%) to the mixture. Continue degassing for an additional 15 minutes.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction typically proceeds to completion within 18-24 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Extract the aqueous phase with a suitable organic solvent, such as dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography to yield the final product, this compound, as an off-white solid.[7]
Visualization of Synthesis Workflow
Caption: Suzuki-Miyaura synthesis workflow.
Structural Elucidation: A Multi-Technique Approach
Confirming the molecular structure of a novel compound is a non-trivial task that relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and chemical environment.[6][9]
-
¹H NMR: Would confirm the number and connectivity of hydrogen atoms on the two aromatic rings. The distinct electronic environments would lead to characteristic chemical shifts and coupling patterns (doublets, triplets of doublets, etc.).
-
¹³C NMR: Would show signals for all 12 carbon atoms in the molecule, with the carbon attached to the -CF₃ group exhibiting a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: This is particularly informative for fluorinated compounds.[10] Distinct signals would be observed for the fluorine atoms on the difluorophenyl ring and the three equivalent fluorine atoms of the trifluoromethyl group, confirming their presence and electronic environment.[11]
-
-
Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which in turn confirms the molecular formula (C₁₂H₆F₅N) with high confidence.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would show characteristic peaks for C-F stretching, C=C and C=N stretching of the aromatic rings, and C-H aromatic stretching.[6]
Crystallographic Analysis: The Gold Standard
An X-ray crystallographic analysis would yield precise data on:
-
Bond Lengths and Angles: Confirming the geometry of the pyridine and phenyl rings.
-
Dihedral Angle: The torsion angle between the planes of the pyridine and difluorophenyl rings is a critical parameter. In the related structure, this angle was found to be 37.93(5)°.[12] A similar non-planar conformation would be expected for the title compound to minimize steric hindrance.
-
Planarity: The analysis would confirm the planarity of the individual aromatic rings.
-
Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, identifying any non-covalent interactions like π-stacking or van der Waals forces.[12]
Computational Modeling Workflow
In modern chemical research, experimental data is often complemented by computational modeling. Density Functional Theory (DFT) calculations can predict the molecule's lowest energy conformation, rotational barriers, electronic properties (like the electrostatic potential map), and even simulate its NMR spectra, providing a powerful tool for validating experimental findings.
Caption: General workflow for computational analysis.
Significance and Applications
The unique electronic properties conferred by the five fluorine atoms make this compound a compound of significant interest.
-
Photocatalysis: Its most prominent documented application is as a ligand for the synthesis of highly efficient Iridium(III) photocatalysts.[3][4][7] These catalysts are used in photoredox catalysis to enable a wide range of challenging organic transformations under mild conditions. The electron-withdrawing nature of the fluorine substituents can tune the photophysical and electrochemical properties of the resulting Iridium complex.
-
Medicinal Chemistry Scaffold: The trifluoromethylpyridine (TFMP) moiety is a well-established "privileged scaffold" in drug discovery.[2][13] The CF₃ group enhances metabolic stability by blocking sites of oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability. Its presence can also enhance binding affinity to target proteins through favorable electrostatic interactions.[1] While this specific molecule is a building block, its core structure is representative of motifs found in numerous active pharmaceutical ingredients.[13][14]
-
Agrochemicals: Similar to pharmaceuticals, the TFMP structure is a key component in many modern agrochemicals, including herbicides and fungicides, due to the enhanced biological activity and stability conferred by the fluorinated pyridine ring.[2][13][15]
Conclusion
This compound is a precisely defined molecular entity whose structure has been established through a robust combination of chemical synthesis and advanced analytical techniques. The palladium-catalyzed Suzuki-Miyaura coupling provides an efficient route to its synthesis. Its structure is confirmed by a suite of spectroscopic methods (NMR, MS, IR), with its three-dimensional conformation best determined by X-ray crystallography and computational modeling. The strategic placement of five fluorine atoms imparts unique electronic properties, making it a highly valuable ligand for photocatalysis and a relevant structural motif for the design of next-generation pharmaceuticals and agrochemicals. This guide serves as a foundational reference for any scientist seeking to understand and apply this important fluorinated heterocycle.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. This compound = 95 387827-64-7 [sigmaaldrich.com]
- 4. Cas 387827-64-7,this compound | lookchem [lookchem.com]
- 5. This compound | C12H6F5N | CID 53260183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(387827-64-7) 1H NMR [m.chemicalbook.com]
- 7. This compound | 387827-64-7 [chemicalbook.com]
- 8. This compound CAS#: 387827-64-7 [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. biophysics.org [biophysics.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Buy 2,4-Dichloro-5-(trifluoromethyl)pyridine | 888327-38-6 [smolecule.com]
An In-depth Technical Guide to the Solubility of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in pharmaceutical and materials science research. Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility based on its physicochemical properties. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents is presented, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound effectively in their work.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in numerous scientific disciplines, most notably in drug discovery and development. For a compound like this compound, which serves as a crucial building block or active molecule, understanding its solubility is paramount. Poor solubility can impede biological assays, complicate formulation development, and lead to inaccurate structure-activity relationship (SAR) studies. Conversely, a well-characterized solubility profile enables rational solvent selection for synthesis, purification, formulation, and in-vitro/in-vivo testing, ultimately accelerating the research and development pipeline.
This guide delves into the theoretical and practical aspects of the solubility of this compound, providing both predictive insights based on its molecular structure and a robust methodology for its empirical determination.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the cornerstone for predicting its solubility behavior. The properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 387827-64-7 | PubChem[1] |
| Molecular Formula | C₁₂H₆F₅N | PubChem[1] |
| Molecular Weight | 259.17 g/mol | PubChem[1] |
| Appearance | Off-white microcrystal or powder/crystals | ChemicalBook[2], Sigma-Aldrich[3] |
| Melting Point | 59.0-64.0 °C | ChemicalBook[2], Sigma-Aldrich[3] |
| Predicted Boiling Point | 253.4 ± 35.0 °C | ChemicalBook[2] |
| Predicted Density | 1.364 ± 0.06 g/cm³ | ChemicalBook[2] |
| Predicted pKa | 1.48 ± 0.27 | ChemicalBook[2] |
Predicted Solubility Profile: A Structure-Based Analysis
The adage "like dissolves like" is a fundamental principle in predicting solubility.[4] The polarity of both the solute and the solvent, and their ability to engage in intermolecular interactions such as hydrogen bonding and van der Waals forces, are key determinants.
The structure of this compound suggests a molecule with moderate to low polarity. The pyridine ring, being a polar heterocyclic aromatic compound, contributes to its polarity.[5][6] However, the extensive fluorination—a difluorophenyl ring and a trifluoromethyl group—significantly influences its solubility. Fluorine is highly electronegative, and the presence of multiple C-F bonds creates localized dipoles. While this can increase polarity, the overall effect of fluorine substitution on solubility is complex. Increased fluorine content can sometimes enhance solubility in nonpolar solvents.
Based on its structure, we can predict the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are likely to be effective at dissolving the compound. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule.
-
Moderate Solubility in Alcohols: Polar protic solvents such as methanol, ethanol, and isopropanol should exhibit moderate solvating power. The pyridine nitrogen can act as a hydrogen bond acceptor, but the rest of the molecule lacks hydrogen bond donating capabilities.
-
Low to Moderate Solubility in Nonpolar Solvents: Solvents like toluene and hexane are expected to be less effective. While the fluorinated regions might interact favorably with nonpolar solvents, the polar pyridine core will limit solubility.
-
Very Low Solubility in Water: The compound is predicted to be poorly soluble in water due to its largely nonpolar surface area and the lack of strong hydrogen bonding donor groups.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The Saturation Shake-Flask Method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][7]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, DMSO, DMF)
-
Scintillation vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[8][9]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table of Experimentally Determined Solubility
| Solvent | Solvent Polarity | Experimentally Determined Solubility (mg/mL) at 25 °C |
| Hexane | Nonpolar | Insert Value |
| Toluene | Nonpolar | Insert Value |
| Ethyl Acetate | Moderately Polar | Insert Value |
| Acetone | Polar Aprotic | Insert Value |
| Ethanol | Polar Protic | Insert Value |
| Methanol | Polar Protic | Insert Value |
| Dimethylformamide (DMF) | Polar Aprotic | Insert Value |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Insert Value |
The results from this table can be used to validate the predictions made based on the molecular structure. Discrepancies between predicted and observed solubility can provide deeper insights into the specific intermolecular interactions at play.
Conclusion and Applications
This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the critical data needed for a wide range of applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Drug Discovery: Preparing stock solutions for biological screening and ensuring compound viability in assays.
-
Formulation Science: Developing suitable delivery systems for preclinical and clinical studies.
-
Materials Science: Processing and characterization of new materials incorporating this molecule.
The methodologies and principles outlined herein are designed to be broadly applicable, providing a solid foundation for solubility studies of other novel compounds.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.ws [chem.ws]
- 5. newworldencyclopedia.org [newworldencyclopedia.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. scilit.com [scilit.com]
- 8. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 9. ingentaconnect.com [ingentaconnect.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Introduction
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic introduction of fluorine atoms can dramatically modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] Among these, 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine stands out as a significant structural motif. Its derivatives are explored for a range of applications, including as ligands in the preparation of advanced Iridium(III) photocatalysts.[2]
This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. We will move beyond a simple presentation of data, focusing instead on the causality behind experimental choices, the interpretation of complex spectral features, and the establishment of self-validating analytical workflows. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the structure and purity of this vital chemical entity.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the foundation for all spectroscopic analysis.
Structure:
IUPAC Name: this compound[3]
The molecule consists of a pyridine ring substituted at the 2-position with a 2,4-difluorophenyl group and at the 5-position with a trifluoromethyl group. This high degree of fluorination is key to its unique properties and also introduces informative complexity into its NMR spectra.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₆F₅N | [2][3] |
| Molecular Weight | 259.17 g/mol | [2][3] |
| Exact Mass | 259.04204001 Da | [3] |
| Physical Form | Powder or crystals | [2] |
| Melting Point | 59-64 °C | [4] |
| CAS Number | 387827-64-7 | [3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For a compound containing ¹H, ¹³C, and ¹⁹F, a multi-pronged approach is essential.
Expertise & Experience: The Rationale Behind NMR Analysis
The choice of NMR experiments is not arbitrary; it is dictated by the molecular structure.
-
¹H NMR provides information on the number and connectivity of non-exchangeable protons.
-
¹⁹F NMR is crucial due to the five fluorine atoms. It offers a wide chemical shift range and high sensitivity, making it an excellent probe for structural integrity and purity.[5]
-
¹³C NMR confirms the carbon backbone. However, the presence of fluorine introduces C-F couplings that can complicate the spectrum but also provide valuable structural information. In such cases, simultaneous proton and fluorine decoupling can be a powerful technique to simplify the spectrum.[6]
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol is designed to be self-validating, ensuring data quality and reproducibility.
A. Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[7] For compounds with limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[7]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Homogenization: Cap the tube and gently invert or vortex until the sample is fully dissolved. A clear, particulate-free solution is required.
B. Instrument Setup & Acquisition
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.[8]
-
Shimming: Shim the sample to achieve optimal magnetic field homogeneity, using the deuterium lock signal of the solvent.
-
Acquisition Parameters (Typical for 400 MHz):
-
¹H NMR: Acquire with a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C{¹H} NMR: Acquire with proton decoupling, a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire with a spectral width of ~250 ppm, a relaxation delay of 1-2 seconds, and 32-64 scans. Reference the spectrum to an external standard like CFCl₃.[9]
-
Caption: Standard workflow for NMR analysis.
Data Interpretation and Discussion
While a definitive spectrum from a single public source is unavailable, we can predict the spectral features and reference data from closely related analogs to build a reliable interpretation.
¹H NMR Spectrum Analysis
The molecule has 6 aromatic protons, which will appear in distinct regions due to the electronic effects of the fluorine and trifluoromethyl substituents.
Table 2: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Couplings |
| H-6 (Pyridine) | ~8.8 | d (doublet) | ³J(H-H) |
| H-4 (Pyridine) | ~8.1 | dd (doublet of doublets) | ³J(H-H), ⁴J(H-H) |
| H-3 (Pyridine) | ~7.8 | d (doublet) | ³J(H-H) |
| H-6' (Phenyl) | ~7.6 | m (multiplet) | H-H, H-F couplings |
| H-5' (Phenyl) | ~7.2 | m (multiplet) | H-H, H-F couplings |
| H-3' (Phenyl) | ~7.0 | m (multiplet) | H-H, H-F couplings |
-
Causality: The H-6 proton on the pyridine ring is expected to be the most downfield due to its proximity to the electronegative nitrogen and the deshielding effect of the phenyl ring. The protons on the difluorophenyl ring will exhibit complex multiplets (m) due to coupling with adjacent protons (³JHH) and with the fluorine atoms at positions 2' and 4' (³JHF, ⁴JHF).
¹³C NMR Spectrum Analysis
There are 12 carbon atoms in the molecule, but due to symmetry in the phenyl ring, fewer than 12 signals might be expected if not for the distinct C-F couplings. The key feature will be the splitting of carbon signals by fluorine atoms. One-bond C-F couplings (¹JCF) are typically very large (200-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but significant.[6]
Table 3: Predicted ¹³C NMR Spectral Features
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |
| C-CF₃ | ~123 | q (quartet, ¹JCF) |
| C-F (Phenyl) | ~160-165 | d or dd (¹JCF, ²JCF) |
| C-H (Pyridine) | ~120-150 | s, d, or t |
| C-H (Phenyl) | ~110-135 | d or t (²JCF, ³JCF) |
| Quaternary C | ~130-160 | various |
-
Expertise: The carbon of the CF₃ group will appear as a characteristic quartet due to coupling with the three equivalent fluorine atoms. The carbons directly bonded to fluorine on the phenyl ring (C-2' and C-4') will show very large one-bond C-F splittings. Other carbons on the phenyl and pyridine rings will show smaller two- and three-bond couplings.
¹⁹F NMR Spectrum Analysis
This is the most informative spectrum for confirming the identity of the fluorinated moieties. Three distinct fluorine environments are present.
Table 4: Predicted ¹⁹F NMR Spectral Data (Referenced to CFCl₃)
| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Key Couplings |
| -CF₃ | ~ -63 | s (singlet) | None (or very small ⁴JHF) |
| F-2' (Phenyl) | ~ -110 | m (multiplet) | F-F, F-H couplings |
| F-4' (Phenyl) | ~ -115 | m (multiplet) | F-F, F-H couplings |
-
Trustworthiness: The trifluoromethyl group typically appears as a sharp singlet around -63 to -65 ppm.[10] The two fluorine atoms on the phenyl ring are chemically non-equivalent and will appear as separate multiplets, coupled to each other and to the aromatic protons. The relative positions are influenced by the electronic environment.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation pattern, which serve as a fingerprint for the molecule.
Expertise & Experience: Selecting the Right Ionization Method
The choice of ionization technique is critical for obtaining a meaningful mass spectrum.
-
Electron Ionization (EI): A "hard" ionization technique that often causes extensive fragmentation. While this can provide structural information, the molecular ion (M⁺˙) may be weak or absent.[11]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar molecules. It typically produces a protonated molecule ([M+H]⁺). Given the presence of the basic pyridine nitrogen, ESI in positive ion mode is an excellent choice.[11][12]
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique suitable for relatively non-polar, thermally stable molecules. It also tends to produce [M+H]⁺ ions.[12]
For routine confirmation, ESI is the preferred method due to its robustness and the high likelihood of observing the protonated molecular ion, which directly confirms the molecular weight.
Experimental Protocol: ESI-MS Sample Preparation and Acquisition
A. Sample Preparation
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.
-
Acidification (Optional but Recommended): Add 0.1% formic acid to the final solution to promote protonation and enhance the [M+H]⁺ signal.
B. Instrument Setup & Acquisition
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive ion mode.
-
Key Parameters (Instrument Dependent):
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (N₂) Pressure: 20-30 psi
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
-
Mass Range: Scan a mass range that comfortably includes the expected molecular weight, for instance, m/z 50-500.
Caption: Workflow for ESI-MS analysis.
Data Interpretation and Discussion
Table 5: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M+H]⁺ | 260.0498 | ~260.05 | Protonated Molecular Ion |
| [M+Na]⁺ | 282.0318 | ~282.03 | Sodium Adduct |
-
Molecular Ion: The primary goal is to identify the protonated molecular ion [M+H]⁺. With a molecular weight of 259.17, the expected m/z value for the monoisotopic peak is 260.0498. Observation of this peak with high mass accuracy (<5 ppm error) is strong evidence for the compound's identity.[13]
-
Adducts: It is common in ESI to observe adducts, particularly the sodium adduct [M+Na]⁺ at m/z ~282.03, which further corroborates the molecular weight.
-
Fragmentation (MS/MS): If tandem mass spectrometry (MS/MS) is performed on the [M+H]⁺ ion, predictable fragmentation would include the loss of HF or cleavage at the bond between the two aromatic rings.
Conclusion
The structural verification of this compound requires a synergistic application of multinuclear NMR spectroscopy and mass spectrometry. ¹H and ¹⁹F NMR provide a detailed map of the proton and fluorine environments, with their characteristic chemical shifts and coupling patterns serving as a robust fingerprint. ¹³C NMR confirms the carbon skeleton, while high-resolution mass spectrometry provides unequivocal confirmation of the elemental composition. By following the detailed, self-validating protocols outlined in this guide, researchers and scientists can confidently establish the identity and purity of this important fluorinated building block, ensuring the integrity of their subsequent research and development efforts.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. This compound = 95 387827-64-7 [sigmaaldrich.com]
- 3. This compound | C12H6F5N | CID 53260183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 387827-64-7 [m.chemicalbook.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. NMR 溶劑 [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. colorado.edu [colorado.edu]
- 10. rsc.org [rsc.org]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. as.uky.edu [as.uky.edu]
- 13. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Screening 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine for Kinase Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the screening of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, a novel small molecule, for potential kinase inhibitory activity. The methodologies outlined herein are designed to ensure scientific rigor, from initial computational assessments to detailed biochemical and cellular validation.
Introduction: The Rationale for Kinase Inhibitor Screening
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The pyridine scaffold is a common feature in many approved kinase inhibitors, suggesting that novel pyridine derivatives, such as this compound, are promising candidates for drug discovery efforts.[4] This guide will detail a systematic approach to evaluate the kinase inhibitory potential of this compound.
Part 1: Computational Pre-screening to Identify Potential Kinase Targets
Before embarking on extensive and resource-intensive wet-lab experiments, computational methods can provide valuable insights into the potential kinase targets of this compound. These in silico approaches can help prioritize which kinases to screen against, saving time and resources.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This can provide an initial assessment of the binding affinity and identify key interactions between the compound and the kinase's active site.
Protocol for Molecular Docking:
-
Prepare the Ligand Structure: Generate a 3D structure of this compound and perform energy minimization using a suitable force field.
-
Select and Prepare Kinase Structures: Obtain high-resolution crystal structures of a panel of kinases from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the Binding Site: Identify the ATP-binding site of each kinase, which is the most common target for small molecule inhibitors.
-
Perform Docking: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site of each kinase.
-
Analyze and Score the Poses: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity. Prioritize kinases with the most favorable docking scores for experimental validation.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential 3D arrangement of functional groups responsible for a biological activity. A pharmacophore model can be generated based on known kinase inhibitors and used to screen large compound libraries or, in this case, to assess the fit of our target compound.
Workflow for Pharmacophore-Based Screening:
Caption: Workflow for pharmacophore-based virtual screening.
Part 2: In Vitro Biochemical Screening for Direct Kinase Inhibition
Biochemical assays are essential for determining if this compound directly inhibits the enzymatic activity of purified kinases.[5] A variety of assay formats are available, each with its own advantages and considerations.
Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™)
This assay format measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a robust and sensitive method suitable for high-throughput screening.
Protocol for ADP-Glo™ Kinase Assay:
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and ATP to the appropriate kinase buffer.
-
Add serial dilutions of this compound (typically in DMSO).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.[6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are another popular choice for kinase screening due to their high sensitivity and low background.[1] This homogenous assay format measures the phosphorylation of a biotinylated peptide substrate.[1]
Protocol for a Generic TR-FRET Kinase Assay:
-
Kinase Reaction:
-
Set up the kinase reaction as described for the ADP-Glo™ assay, using a biotinylated substrate.
-
Incubate to allow for phosphorylation.
-
-
Detection:
-
Add a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Incubate to allow for binding.
-
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. A high FRET signal indicates high kinase activity.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Biochemical Screening Workflow:
Caption: General workflow for in vitro biochemical kinase screening.
Part 3: Cell-Based Assays for Target Validation in a Physiological Context
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that the compound can engage its target in a cellular environment and elicit a functional response.[5]
Cellular Phosphorylation Assay
This assay measures the phosphorylation status of a known downstream substrate of the target kinase.[7] A reduction in substrate phosphorylation upon treatment with the compound indicates target engagement and inhibition.[7]
Protocol for a Cellular Phosphorylation Assay (ELISA-based):
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and grow to the desired confluency.
-
Treat cells with serial dilutions of this compound for a specified time.
-
Lyse the cells to release cellular proteins.
-
-
ELISA Detection:
-
Transfer the cell lysates to an antibody-coated plate that captures the total substrate protein.
-
Add a phospho-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal and determine the IC50 value.
Cell Proliferation Assay
If the target kinase is known to be involved in cell proliferation, a cell viability or proliferation assay can be used to assess the functional consequences of its inhibition.
Protocol for a Cell Proliferation Assay (e.g., using Ba/F3 cells):
-
Cell Seeding: Seed cells that are dependent on the target kinase for survival and proliferation into a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (luminescence in this case).
-
Data Analysis: Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).
Cell-Based Assay Decision Tree:
Caption: Decision tree for selecting an appropriate cell-based assay.
Part 4: Data Analysis and Interpretation
IC50 Curve Fitting:
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using a four-parameter logistic model. The equation for this model is:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the response (e.g., % inhibition)
-
X is the logarithm of the inhibitor concentration
-
Top and Bottom are the plateaus of the curve
-
LogIC50 is the logarithm of the concentration at which the response is halfway between the Top and Bottom
-
HillSlope describes the steepness of the curve
Hypothetical Data Summary Table:
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (Phospho-Assay) | Cellular GI50 (nM) (Proliferation) |
| Kinase A | 15 | 50 | 120 |
| Kinase B | 250 | >1000 | >1000 |
| Kinase C | 8 | 25 | 60 |
| Kinase D | >10,000 | Not Determined | Not Determined |
This table allows for a clear comparison of the compound's potency and selectivity across different assays and kinase targets. A significant drop-off in potency from biochemical to cellular assays may indicate poor cell permeability or off-target effects.[5]
Conclusion
The screening cascade outlined in this guide provides a robust and logical progression for evaluating the kinase inhibitory potential of this compound. By integrating computational predictions with rigorous biochemical and cell-based assays, researchers can efficiently identify and validate novel kinase inhibitors, paving the way for the development of new therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. inits.at [inits.at]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine in Medicinal Chemistry
Foreword: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When these advantageous properties are combined with the versatile and privileged pyridine scaffold, a powerful platform for the design of novel therapeutics emerges.
This technical guide focuses on a particularly compelling molecule within this class: 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine . This compound embodies a trifecta of desirable features: a difluorinated phenyl ring, a trifluoromethyl group, and a pyridine core. This guide will provide an in-depth exploration of its synthesis, potential medicinal chemistry applications, and robust protocols for its biological evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Molecular Architecture: Unpacking the Potential of this compound
The structure of this compound is a deliberate convergence of functionalities designed to optimize drug-like properties.
-
The Pyridine Core: The nitrogen-containing pyridine ring is a common motif in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile scaffold for interacting with a wide array of biological targets.
-
The 2,4-Difluorophenyl Moiety: The presence of two fluorine atoms on the phenyl ring introduces significant electronic perturbations. These electron-withdrawing groups can influence the pKa of the pyridine nitrogen and create specific dipole moments that can be exploited for enhanced binding to target proteins. Furthermore, the fluorine atoms can block sites of metabolism, thereby increasing the compound's in vivo half-life.
-
The 5-(Trifluoromethyl) Group: The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's properties. Its strong electron-withdrawing nature can further influence the electronics of the pyridine ring. Crucially, the -CF3 group is highly lipophilic, which can enhance membrane permeability and cellular uptake. It is also exceptionally stable to metabolic degradation, a key factor in improving a drug candidate's pharmacokinetic profile.
The strategic combination of these three components suggests that this compound is a promising scaffold for the development of a new generation of therapeutic agents.
Synthesis of the Core Scaffold: A Detailed Protocol for Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol provides a robust and scalable method for the formation of the key carbon-carbon bond between the pyridine and phenyl rings.
Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
2,4-Difluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Ethylene glycol dimethyl ether (DME)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent), 2,4-difluorophenylboronic acid (1.2 equivalents), and triphenylphosphine (0.1 equivalents).
-
Solvent and Base Addition: Add ethylene glycol dimethyl ether (DME) to achieve a concentration of approximately 0.9 M with respect to the limiting reagent. Follow this with the addition of a 2 M aqueous solution of potassium carbonate (2.7 equivalents).
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Briefly open the system under a positive pressure of inert gas and add palladium(II) acetate (2.5 mol%).
-
Final Degassing and Reflux: Reseal the flask and continue degassing for an additional 15 minutes. After this second degassing, heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Medicinal Chemistry Applications: Exploring the Therapeutic Potential
While specific, in-depth studies on the medicinal chemistry applications of this compound as a lead compound are emerging, the broader class of fluorinated pyridine derivatives has shown significant promise in several therapeutic areas. Based on the activities of structurally related compounds, we can logically project the potential applications of this core scaffold.
Potential as Kinase Inhibitors in Oncology
Many pyridine-based scaffolds are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The this compound core possesses features that could facilitate binding to the ATP-binding pocket of kinases. The pyridine nitrogen can act as a hinge-binding motif, while the substituted phenyl ring can occupy hydrophobic pockets within the active site.
Proposed Screening Funnel for Kinase Inhibitor Discovery:
Caption: A proposed workflow for screening the core compound as a kinase inhibitor.
Potential as Anti-Inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases. Pyridine derivatives have been investigated as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines. The anti-inflammatory potential of this compound could be evaluated through a series of in vitro and in vivo assays.
Quantitative Data from a Hypothetical Anti-Inflammatory Screening:
| Compound | Target | IC50 (µM) | In Vivo Efficacy (Carrageenan-induced paw edema, % inhibition) |
| Core Scaffold | COX-2 | 1.5 | 45% at 10 mg/kg |
| Analog A | COX-2 | 0.8 | 60% at 10 mg/kg |
| Analog B | TNF-α | 2.3 | 35% at 10 mg/kg |
| Celecoxib | COX-2 | 0.1 | 75% at 10 mg/kg |
This data is illustrative and intended to represent a potential outcome of a screening campaign.
Biological Evaluation: A Framework for Characterization
A thorough biological evaluation is essential to understand the therapeutic potential of this compound and its derivatives. The following protocols outline a standard workflow for initial characterization.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of the compound in a rodent model.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Future Directions and Concluding Remarks
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthesis is well-established, and its structural features are conducive to potent and selective interactions with a range of biological targets. While this guide has outlined its potential in oncology and inflammation, its application in other areas such as infectious diseases and neurodegenerative disorders should not be overlooked.
Future research should focus on the synthesis and biological evaluation of a focused library of analogs to establish a clear structure-activity relationship (SAR) for specific targets. This will involve systematic modifications of the pyridine and phenyl rings to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The in-depth technical information provided in this guide serves as a solid foundation for initiating such drug discovery programs.
The Trifluoromethylpyridine Scaffold: A Technical Guide to its Application in Modern Agrochemical Discovery
Abstract
The introduction of fluorine-containing moieties has revolutionized the field of agrochemical research, with the trifluoromethyl (CF₃) group playing a particularly pivotal role. When incorporated into a pyridine ring system, the resulting trifluoromethylpyridine (TFMP) scaffold imparts a unique combination of physicochemical properties that can significantly enhance biological activity, metabolic stability, and target specificity. This technical guide provides an in-depth exploration of the use of trifluoromethylpyridines in the discovery and development of novel herbicides, insecticides, and fungicides. We will delve into the strategic rationale for employing this privileged scaffold, detail key synthetic methodologies for accessing crucial TFMP intermediates, present structure-activity relationship (SAR) data for prominent agrochemical classes, and outline the typical discovery workflow from initial screening to lead optimization. This guide is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries seeking to leverage the power of the trifluoromethylpyridine core in their discovery programs.
The Strategic Advantage of the Trifluoromethylpyridine Moiety
The trifluoromethyl group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are key to its utility in agrochemical design. When combined with the pyridine ring, a nitrogen-containing heterocycle that can engage in hydrogen bonding and various metabolic processes, the resulting TFMP scaffold offers several advantages:
-
Enhanced Biological Potency: The CF₃ group can increase the binding affinity of a molecule to its target site through favorable interactions and by altering the electronic landscape of the molecule.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation by cytochrome P450s, leading to longer persistence and efficacy in the field.
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.
-
Modulation of Physicochemical Properties: The presence of the pyridine nitrogen and the CF₃ group can influence the pKa, solubility, and overall bioavailability of the compound, allowing for fine-tuning of its properties for optimal performance.[1]
More than half of the pesticides launched in the last two decades have been fluorinated, and a significant portion of these contain a trifluoromethyl group, underscoring the importance of this functional group in modern agrochemical discovery.[2]
Synthesis of Key Trifluoromethylpyridine Intermediates
The successful incorporation of the TFMP scaffold into novel agrochemicals relies on the efficient synthesis of key building blocks. The two most common industrial approaches are the chlorination/fluorination of picoline derivatives and the cyclocondensation of trifluoromethyl-containing building blocks.[2][3]
Halogen Exchange Route from Picolines
This is a widely used industrial method, particularly for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which are crucial intermediates for a large number of commercial agrochemicals.[4][5] The general strategy involves the chlorination of the methyl group of 3-picoline to a trichloromethyl group, followed by a halogen exchange (HALEX) reaction with a fluorine source like hydrogen fluoride (HF).
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) via Gas-Phase Chlorination/Fluorination
This protocol is a generalized representation of industrial processes.[4][6]
Step 1: N-oxidation of 3-methylpyridine
-
To a solution of 3-methylpyridine in glacial acetic acid, add hydrogen peroxide (30% aq. solution) dropwise while maintaining the temperature between 70-80°C.
-
Stir the reaction mixture for 18-24 hours.
-
After completion, neutralize the reaction mixture and extract the product, N-oxy-3-methylpyridine.
Step 2: Chlorination to 2-chloro-5-methylpyridine
-
Treat the N-oxy-3-methylpyridine with a chlorinating agent such as benzoyl chloride.
-
The reaction produces a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine. This mixture can often be used in the next step without separation.
Step 3: Side-chain Chlorination to 2-chloro-5-trichloromethylpyridine
-
In a suitable solvent like o-dichlorobenzene, add the crude 2-chloro-5-methylpyridine and a radical initiator (e.g., azobisisobutyronitrile - AIBN).
-
Heat the mixture to 140°C and bubble chlorine gas through the solution for approximately 20 hours, adding fresh initiator periodically.
-
Monitor the reaction by GC until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the crude 2-chloro-5-trichloromethylpyridine.
Step 4: Fluorination to 2-chloro-5-trifluoromethylpyridine
-
In a solvent such as dimethyl sulfoxide (DMSO), dissolve the 2-chloro-5-trichloromethylpyridine.
-
Add anhydrous potassium fluoride (KF) and a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide - CTAB).
-
Heat the mixture under reflux for 5-7 hours.
-
After cooling, the reaction mixture is worked up by extraction and purified by distillation to yield 2-chloro-5-trifluoromethylpyridine.
A similar multi-step process starting from 3-picoline can be used to generate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), another critical intermediate.[7][8]
Cyclocondensation Route
Experimental Protocol: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine via Cyclocondensation
This protocol is a representative example of a cyclocondensation approach.[9]
-
Synthesize 4-butoxy-1,1,1-trifluoro-3-buten-2-one from vinyl n-butyl ether and trifluoroacetic anhydride.
-
React the resulting butoxyvinylketone with trimethylphosphonoacetate to form a mixture of 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoic acid methyl ester and its isomer.
-
In a high-boiling point solvent such as formamide, add the ester mixture and ammonium acetate.
-
Heat the reaction mixture to 160°C for 8 hours under a nitrogen atmosphere.
-
After cooling, add water and saturated sodium chloride solution to precipitate the product.
-
Filter and dry the solid to obtain 2-hydroxy-4-(trifluoromethyl)pyridine. This can then be converted to 2-chloro-4-(trifluoromethyl)pyridine using a chlorinating agent like phosphorus oxychloride.
The Agrochemical Discovery Workflow: From Hit to Lead
The discovery of a new trifluoromethylpyridine-containing agrochemical is a lengthy and iterative process, typically taking over a decade from initial concept to market launch.[10][11] The workflow can be broadly divided into several key stages, each with its own set of experimental protocols and decision-making criteria.
Hit Identification: High-Throughput Screening (HTS)
The process begins with screening a large library of compounds to identify "hits" – molecules that show activity against a target pest or enzyme.[2][12] For TFMP-based discovery, this library would contain a diverse set of trifluoromethylpyridine analogs.
-
Target-Based (in vitro) Screening: This involves testing compounds against a specific, isolated enzyme or receptor that is essential for the pest's survival.[3] For example, a library of TFMP compounds could be screened against the Acetyl-CoA Carboxylase (ACCase) enzyme to identify potential herbicides. These assays are often performed in 96- or 384-well plates and use colorimetric or fluorescent readouts to measure enzyme inhibition.[12]
-
Whole-Organism (in vivo) Screening: In this approach, compounds are applied directly to the target organism (e.g., seedlings of a weed species, or a population of insects).[3][13] This method has the advantage of identifying compounds that have good bioavailability and are effective at the whole-organism level, but it can be lower in throughput.
Lead Generation and Optimization
Once hits are identified and confirmed, the "hit-to-lead" process begins, where chemists synthesize and test analogs of the hit compound to establish a structure-activity relationship (SAR).[14][15] The goal is to develop a "lead" compound with improved potency and more drug-like properties.
The subsequent "lead optimization" phase is a highly iterative cycle of chemical synthesis and biological testing aimed at fine-tuning the lead compound's properties.[11][16] This involves:
-
Improving Potency and Spectrum: Modifying the structure to increase its effectiveness against the target pest and broaden its activity spectrum against other relevant pests.
-
Enhancing ADME Properties: Optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile to ensure the compound reaches its target in sufficient concentration and persists for the desired duration.
-
Reducing Off-Target Toxicity: Modifying the structure to minimize its effects on non-target organisms, such as beneficial insects, wildlife, and the crop itself.
This phase relies heavily on a cascade of assays, from in vitro enzyme inhibition and metabolic stability assays to greenhouse trials on a variety of plant and insect species.[14]
Trifluoromethylpyridines in Action: Key Agrochemical Classes and SAR
The TFMP scaffold is present in a wide range of commercially successful agrochemicals. Below are examples from the major classes, along with a discussion of their mode of action and key structure-activity relationships.
Herbicides
a) ACCase Inhibitors (FOPs): The aryloxyphenoxypropionate ("FOP") herbicides are a major class of grass-selective herbicides that inhibit the Acetyl-CoA Carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis.[5][17] Fluazifop-P-butyl is a prominent example.
The TFMP moiety in fluazifop is crucial for its high potency. Replacing the pyridine ring with a benzene ring often leads to a significant decrease in herbicidal activity.[4]
| Compound/Analog | R1 | R2 | Target | Activity (ED₅₀, g a.i./hm²) | Reference |
| 7a | H | H | Abutilon theophrasti | 13.32 | [18] |
| Analog 1 | F | F | Abutilon theophrasti | >75 | [18] |
| Analog 2 | H | CF₃ | Abutilon theophrasti | >75 | [18] |
| Fomesafen (control) | - | - | Abutilon theophrasti | 36.39 | [18] |
Table 1: SAR data for PPO-inhibiting herbicides containing a 3-chloro-5-trifluoromethylpyridine moiety. Compound 7a showed superior activity to the commercial standard fomesafen.[18]
b) ALS Inhibitors: The acetolactate synthase (ALS) inhibitors, such as the sulfonylureas, block the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[19][20] Flazasulfuron is a TFMP-containing sulfonylurea herbicide. The electron-withdrawing nature of the TFMP ring is thought to play a role in its activity and metabolic fate.[2]
Insecticides
The TFMP scaffold is a key component of several modern insecticides. For example, sulfoxaflor is a sulfoximine insecticide that acts as a nicotinic acetylcholine receptor (nAChR) competitive modulator. Flonicamid, which contains a 4-trifluoromethylpyridine moiety, is an aphicide with a unique mode of action, inhibiting the chordotonal organs of insects.[3]
| Compound | R Group | Target Pest | Activity (LC₅₀, mg/L) | Reference |
| E18 | 4-Cl | Mythimna separata | 38.5 | [21] |
| E27 | 2,4-di-Cl | Mythimna separata | 30.8 | [21] |
| Analog (R=H) | H | Mythimna separata | >500 | [21] |
| Avermectin (control) | - | Mythimna separata | 29.6 | [21] |
Table 2: SAR data for insecticidal 1,3,4-oxadiazole derivatives containing a trifluoromethylpyridine moiety. The addition of electron-withdrawing groups on the phenyl ring (R Group) enhanced insecticidal activity, with compound E27 approaching the potency of the commercial standard avermectin.[21]
Fungicides
Fluazinam is a broad-spectrum fungicide containing a 2,3-dichloro-5-trifluoromethylpyridine core. It acts by uncoupling mitochondrial oxidative phosphorylation. Studies have shown that the trifluoromethyl-substituted pyridine derivative exhibits higher fungicidal activity compared to analogs with chloro, nitro, or cyano substituents.[2]
Conclusion and Future Outlook
The trifluoromethylpyridine scaffold has firmly established itself as a cornerstone in the design of modern agrochemicals. Its unique ability to enhance biological activity, improve metabolic stability, and fine-tune physicochemical properties has led to the development of numerous high-performing herbicides, insecticides, and fungicides. The continued exploration of novel synthetic routes to access diverse TFMP building blocks, coupled with advances in computational chemistry and high-throughput screening, will undoubtedly lead to the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. As the challenges of feeding a growing global population and managing pest resistance intensify, the strategic application of privileged scaffolds like trifluoromethylpyridine will remain a critical component of successful agrochemical discovery programs.
References
- 1. Structure-guided Inhibitor Design for Human Acetyl-coenzyme A Carboxylase by Interspecies Active Site Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. alfa-chemical.com [alfa-chemical.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. pnas.org [pnas.org]
- 11. Agrochemical lead optimization by scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture | Weed Science | Cambridge Core [cambridge.org]
- 13. entomoljournal.com [entomoljournal.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Lead optimization – Drug Development and Diagnostics [drugdevelopment.fi]
- 16. researchgate.net [researchgate.net]
- 17. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 18. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 21. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Photocatalysts Using Pyridine-Based Ligands
Introduction: The Pyridine Scaffold as a Privileged Motif in Photocatalysis
Visible-light photocatalysis has emerged as a transformative tool in modern chemical synthesis, enabling the construction of complex molecular architectures under mild and environmentally benign conditions.[1][2] At the heart of this technology lies the photocatalyst, a molecule capable of absorbing low-energy photons and converting that light energy into chemical potential through single-electron transfer (SET) processes.[2] While many classes of photocatalysts exist, those built upon pyridine-based ligands have garnered significant attention for their remarkable tunability, stability, and efficacy.[3]
The pyridine ring is a ubiquitous structural unit in pharmaceuticals and agrochemicals, making photocatalytic methods that utilize pyridine-based systems intrinsically valuable for drug discovery and development pipelines.[4][5] The Lewis basic nitrogen atom provides a strong coordination site for transition metals like ruthenium and iridium, forming the basis of many classic polypyridyl photocatalysts.[2][6] Furthermore, the electronic properties of the pyridine ring can be meticulously tuned through substitution, allowing for the rational design of catalysts with specific redox potentials and photophysical properties.[3] This guide provides a comprehensive overview of the principles, workflows, and experimental protocols for the discovery and application of novel photocatalysts centered on pyridine-based ligands, with a focus on providing actionable insights for researchers in organic synthesis and drug development.
Part 1: Ligand Design and Synthesis: The Foundation of Photocatalyst Performance
The performance of a photocatalyst is inextricably linked to the structure of its ligands. For pyridine-based systems, the design process focuses on modulating the electronic and steric environment to achieve desired photophysical and electrochemical properties.
Core Principles of Ligand Design
-
Electronic Tuning: The primary role of the ligand is to control the energy levels of the catalyst's frontier molecular orbitals. Attaching electron-donating groups (e.g., -OMe, -NMe₂) to the pyridine ring increases the energy of the highest occupied molecular orbital (HOMO), making the resulting catalyst easier to oxidize. Conversely, electron-withdrawing groups (e.g., -CF₃, -CN) lower the energy of the lowest unoccupied molecular orbital (LUMO), making the catalyst a stronger oxidant in its excited state.[3] This fine-tuning is critical for matching the catalyst's redox potential to the specific substrate being activated.
-
Extended Conjugation: Extending the π-system of the ligand, for instance by moving from a bipyridine to a phenanthroline scaffold or adding conjugated substituents, typically shifts the absorption spectrum to longer wavelengths (a bathochromic shift). This allows the catalyst to utilize more of the visible light spectrum, often leading to higher reaction efficiency.[7]
-
Steric Hindrance: Bulky substituents can be introduced near the coordinating nitrogen atoms to protect the metal center from degradation pathways, thereby increasing the catalyst's operational stability and turnover number.
-
Anchoring Groups: In heterogeneous or dye-sensitized photocatalysis, pyridine itself can act as a stable anchoring group to bind molecules to semiconductor surfaces like TiO₂.[8] This strategy offers superior adsorption stability in aqueous media compared to traditional carboxylic or phosphonic acid anchors.[8]
General Protocol for Pyridine-Based Ligand Synthesis
The synthesis of functionalized bipyridine ligands, a common core for many photocatalysts, is often achieved through metal-catalyzed cross-coupling reactions.
Experimental Protocol: Synthesis of a Substituted 2,2'-Bipyridine Ligand via Suzuki Coupling
-
Objective: To provide a reliable, step-by-step method for the synthesis of a functionalized 2,2'-bipyridine ligand, a foundational component for many pyridine-based photocatalysts.
-
Materials:
-
2-Bromopyridine derivative (1.0 eq)
-
2-Pyridylboronic acid or ester derivative (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 2-bromopyridine derivative, the 2-pyridylboronic acid derivative, and the base.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Validation:
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).
-
The purity and identity of the final ligand product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected outcome is a high-purity ligand (>95%) with spectroscopic data consistent with the target structure.[9]
-
Part 2: From Ligand to Catalyst: Complexation and Characterization
Once the bespoke ligand is synthesized, it is complexed with a metal center (most commonly Iridium or Ruthenium) or used directly as an organic photocatalyst. Rigorous characterization is then essential to predict its photocatalytic capabilities.
Synthesis of a Representative Ir(III) Photocatalyst
Experimental Protocol: Synthesis of a Heteroleptic Iridium(III) Complex
-
Objective: To synthesize a functional photocatalyst by coordinating the custom pyridine-based ligand to an iridium center.
-
Materials:
-
[Ir(ppy)₂Cl]₂ dimer (ppy = 2-phenylpyridine) (1.0 eq)
-
Custom pyridine-based ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) (2.1 eq)
-
Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Inert atmosphere glovebox or Schlenk line
-
-
Step-by-Step Procedure:
-
Inside an inert atmosphere glovebox, combine the [Ir(ppy)₂Cl]₂ dimer and the pyridine-based ligand in a reaction vessel.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature.
-
The reaction progress can be monitored by the formation of a precipitate or by TLC. The reaction is typically stirred for 4-12 hours.
-
If a precipitate forms, it can be collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid triturated with hexane or ether to induce precipitation and remove impurities.
-
-
Purification and Validation:
-
The crude complex is often purified by recrystallization or column chromatography on silica or alumina.
-
The final product, a brightly colored (typically yellow or orange) solid, is characterized by ¹H NMR, ¹³C NMR, HRMS, and elemental analysis to confirm its structure and purity.
-
Essential Characterization Techniques
A suite of spectroscopic and electrochemical techniques is employed to build a comprehensive profile of a new photocatalyst. This data is crucial for understanding its light-absorbing properties and its power as a redox agent.
-
UV-Visible Absorption Spectroscopy: Identifies the wavelengths of light the catalyst absorbs. The key features are the high-energy π-π* transitions of the ligands and the lower-energy metal-to-ligand charge transfer (MLCT) bands, which are responsible for the visible color and photocatalytic activity.
-
Emission (Fluorescence/Phosphorescence) Spectroscopy: Measures the light emitted by the catalyst after excitation. This provides the energy of the excited state (E₀₀) and the excited-state lifetime (τ). A longer lifetime is generally desirable as it provides a larger window for the excited catalyst to react with a substrate.
-
Cyclic Voltammetry (CV): Measures the ground-state oxidation and reduction potentials (E_ox and E_red) of the catalyst. These values are used to calculate the excited-state redox potentials, which determine the thermodynamic feasibility of a given SET event with a substrate.
-
Excited-state reduction potential: E*_red = E_red + E₀₀
-
Excited-state oxidation potential: E*_ox = E_ox - E₀₀
-
-
Quantum Yield (Φ): Measures the efficiency of the emission process. A lower quantum yield can sometimes indicate that the excited state is efficiently quenched through productive chemical pathways, though it can also indicate non-productive decay.
Table 1: Example Photophysical and Electrochemical Data for Pyridine-Based Photocatalysts
| Photocatalyst Example | λ_abs (nm) (MLCT) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) (μs) | E_ox (V vs SCE) | E_red (V vs SCE) |
| [Ir(ppy)₂(dtbbpy)]PF₆ | 460 | 605 | 0.15 | 1.2 | +0.77 | -1.51 |
| [Ru(bpy)₃]Cl₂ | 452 | 615 | 0.09 | 0.8 | +1.29 | -1.33 |
| Novel Catalyst A | 475 | 620 | 0.11 | 2.1 | +0.95 | -1.40 |
| Novel Catalyst B | 455 | 590 | 0.25 | 1.8 | +0.80 | -1.65 |
Note: Data is representative and serves for illustrative purposes.
Part 3: High-Throughput Discovery of Novel Photocatalysts
Modern catalyst discovery has moved beyond serendipity and now employs systematic, high-throughput workflows that integrate computational modeling and automated experimental screening.[10][11]
The Discovery Workflow
The process begins with a large, virtual library of candidate ligands and proceeds through stages of increasing experimental rigor to identify promising leads.
Designing a High-Throughput Screen (HTS)
A successful HTS campaign relies on a robust and reliable model reaction.
Protocol: Primary HTS Assay for C-N Coupling
-
Objective: To rapidly screen a library of novel pyridine-based photocatalysts for their ability to catalyze a representative C-N cross-coupling reaction.
-
Methodology:
-
Plate Preparation: Using a liquid handler, dispense stock solutions of each catalyst from the library into individual wells of a 96-well or 384-well microtiter plate.
-
Reagent Addition: Add a pre-mixed "cocktail" of the model substrates (e.g., an aryl halide and a nitrogen nucleophile), base, and solvent to each well.
-
Reaction: Seal the plate and place it in a photoreactor equipped with a uniform light source (e.g., blue LEDs). Irradiate for a set time (e.g., 12 hours) at a controlled temperature.
-
Quenching and Analysis: After irradiation, quench the reactions by adding a standard solution. Analyze the product yield in each well using a high-throughput method like LC-MS.
-
-
Data Analysis and Hit Selection:
-
The yield for each catalyst is plotted and compared against negative controls (no light, no catalyst) and a positive control (a known, effective catalyst).
-
"Hits" are defined as catalysts that provide a product yield above a certain threshold (e.g., >3 standard deviations above the mean of the library). These hits are then selected for more rigorous secondary screening and mechanistic analysis.[12]
-
Part 4: Unraveling the Mechanism: The Key to Rational Improvement
Understanding the reaction mechanism is not merely an academic exercise; it is essential for rationally improving a catalyst and troubleshooting suboptimal reactions.[13] The central question is typically whether the catalytic cycle proceeds via an oxidative or reductive quenching pathway.
Experimental Protocol: Stern-Volmer Quenching Analysis
-
Objective: To determine if a substrate or quencher interacts with the excited state of the photocatalyst, and to calculate the quenching rate constant.
-
Methodology:
-
Prepare a series of solutions with a constant concentration of the photocatalyst and varying concentrations of the quencher (the reaction substrate of interest).
-
Measure the emission intensity (I) and/or the excited-state lifetime (τ) for each solution.
-
Plot I₀/I (or τ₀/τ) versus the quencher concentration [Q], where I₀ and τ₀ are the intensity and lifetime in the absence of the quencher.
-
According to the Stern-Volmer equation (I₀/I = 1 + Ksv[Q]), the data should yield a straight line.
-
-
Interpretation:
-
A linear Stern-Volmer plot indicates that the quencher is deactivating the photocatalyst's excited state.
-
The slope of the plot is the Stern-Volmer constant (Ksv). From this, the bimolecular quenching constant (kq) can be calculated (Ksv = kq * τ₀).
-
Comparing the kq values for the electron donor and acceptor in the reaction provides strong evidence for which species is involved in the initial SET event, thereby distinguishing between oxidative and reductive quenching pathways.[14]
-
Part 5: Applications in Drug Discovery and Organic Synthesis
The ultimate goal of developing new photocatalysts is their application in solving synthetic challenges, particularly in the context of drug development where mild reaction conditions and novel bond constructions are highly valued.[15][16] Pyridine-based photocatalysts have been instrumental in a variety of transformations.
-
C(sp³)–H Functionalization: Pyridine N-oxides, in conjunction with an acridinium photocatalyst, can act as effective hydrogen atom transfer (HAT) agents to functionalize unactivated C(sp³)–H bonds, a notoriously difficult transformation.[17][18] This allows for the late-stage modification of complex molecules, a powerful strategy in drug discovery.
-
Radical-Based Pyridine Functionalization: Novel photochemical methods enable the functionalization of the pyridine core itself. By generating pyridinyl radicals via single-electron reduction of pyridinium ions, chemists can achieve C-C bond formation with unique positional selectivity that diverges from classical Minisci chemistry.[14][19]
-
Site-Selective Functionalization: By employing an organic quinolinone photocatalyst, phosphinoyl and carbamoyl radicals can be generated and added to pyridinium derivatives. The site-selectivity (C2 vs. C4) can be switched simply by changing the radical source, offering a new tool for decorating this privileged scaffold.[20]
Conclusion and Future Outlook
The discovery of novel photocatalysts based on pyridine ligands is a vibrant and rapidly advancing field. The true power of the pyridine scaffold lies in its synthetic accessibility and electronic versatility, which allows for the creation of catalysts tailored to specific chemical transformations. Future progress will likely be driven by the closer integration of computational chemistry for in silico design and high-throughput automation for rapid experimental validation.[21][22] As our mechanistic understanding deepens, we can expect the development of next-generation pyridine-based photocatalysts with even greater efficiency, selectivity, and applicability, further empowering researchers to build the complex molecules that underpin modern medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfachemic.com [alfachemic.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [laro.lanl.gov]
- 10. researchgate.net [researchgate.net]
- 11. First-principles high-throughput screening of bulk piezo-photocatalytic materials for sunlight-driven hydrogen production - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mechanistic Studies in Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sarchemlabs.com [sarchemlabs.com]
- 16. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Advances in Computational Methods for Modeling Photocatalytic Reactions: A Review of Recent Developments [ouci.dntb.gov.ua]
A Preliminary Investigation of dFCF3ppy in Materials Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of High-Performance Iridium Complexes
In the landscape of modern materials science, the quest for efficient and robust molecular tools is perpetual. Among these, iridium(III) complexes have carved out a significant niche, particularly in the realm of photoredox catalysis and optoelectronics. Their rich photophysical and electrochemical properties, stemming from strong spin-orbit coupling and tunable ligand scaffolds, have made them indispensable for a myriad of applications. This guide focuses on a particularly potent member of this family: complexes based on the dFCF3ppy ligand, chemically known as 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine . We will delve into its synthesis, fundamental properties, and diverse applications, providing a comprehensive technical overview for researchers and professionals in the field.
Unveiling the dFCF3ppy Ligand and its Iridium Complexes
The dFCF3ppy ligand is a strategic amalgamation of functionalities designed to impart desirable characteristics to the resulting metal complex. The difluorophenyl group acts as a strong electron-withdrawing moiety, which can be leveraged to tune the emission color and redox potentials of the complex. The trifluoromethyl group on the pyridine ring further enhances these electron-accepting properties, contributing to the overall electronic structure.
When coordinated with an iridium(III) center, typically in a cyclometalated fashion, and combined with an ancillary ligand such as 2,2'-bipyridine (bpy) or its derivatives, dFCF3ppy forms highly stable and photophysically active complexes. Two of the most prominent examples, which will be the focus of this guide, are:
-
[Ir{dFCF3ppy}2(bpy)]PF6
-
[Ir(dFCF3ppy)2(dtbbpy)]PF6 (where dtbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine)
These cationic complexes are valued for their solubility in common organic solvents and their stability under ambient conditions, making them versatile reagents in various experimental setups.[1][2]
Synthesis and Characterization: A Practical Workflow
The synthesis of dFCF3ppy-based iridium complexes is a multi-step process that demands careful execution. Below, we provide a detailed, self-validating protocol for the synthesis of the dFCF3ppy ligand and its subsequent incorporation into an iridium complex.
Synthesis of the dFCF3ppy Ligand
The dFCF3ppy ligand, this compound, is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reagents and Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.), (2,4-difluorophenyl)boronic acid (1.1 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.03 eq.).
-
Add a 2M aqueous solution of sodium carbonate (Na2CO3) (3.0 eq.) and toluene as the solvent.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The causality here is that the elevated temperature is necessary to overcome the activation energy for the transmetalation and reductive elimination steps of the catalytic cycle.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any remaining product.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The resulting product should be a white to off-white solid.[3]
-
Validation: The purity and identity of the synthesized this compound can be confirmed by:
-
1H and 19F NMR Spectroscopy: To verify the chemical structure and the presence of the fluorine atoms.
-
Mass Spectrometry: To confirm the molecular weight (259.17 g/mol ).
-
Melting Point Analysis: The reported melting point is in the range of 59-64 °C.[3]
Synthesis of [Ir{dFCF3ppy}2(bpy)]PF6
The iridium complex is synthesized in a two-step procedure involving the formation of a chloro-bridged dimer followed by the addition of the ancillary bpy ligand.
Experimental Protocol: Iridium Complex Formation
-
Formation of the Chloro-Bridged Dimer [(dFCF3ppy)2Ir(μ-Cl)]2:
-
In a round-bottom flask, combine iridium(III) chloride hydrate (IrCl3·xH2O) (1.0 eq.) and the synthesized dFCF3ppy ligand (2.5 eq.) in a 2:1 mixture of 2-ethoxyethanol and water.
-
Heat the mixture to reflux (around 120-130 °C) for 12-24 hours under an inert atmosphere. During this step, a yellow precipitate of the chloro-bridged dimer will form.
-
Cool the reaction mixture, and collect the precipitate by filtration. Wash the solid with methanol and diethyl ether to remove impurities. The formation of the dimer is a crucial intermediate step that facilitates the subsequent reaction with the bpy ligand.
-
-
Formation of the Final Complex [Ir{dFCF3ppy}2(bpy)]PF6:
-
In a separate flask, suspend the chloro-bridged dimer (1.0 eq.) and 2,2'-bipyridine (bpy) (2.2 eq.) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC for the disappearance of the dimer and the formation of the monomeric complex.
-
After cooling, add a saturated aqueous solution of ammonium hexafluorophosphate (NH4PF6) or potassium hexafluorophosphate (KPF6) to precipitate the final product as a hexafluorophosphate salt. This anion exchange increases the stability and crystallinity of the complex.
-
Collect the precipitate by filtration, wash with water and diethyl ether, and dry under vacuum. The final product is typically a bright yellow powder.
-
Validation: The structure and purity of [Ir{dFCF3ppy}2(bpy)]PF6 can be confirmed by:
-
1H and 19F NMR Spectroscopy: To confirm the coordination of the ligands to the iridium center.
-
Mass Spectrometry (ESI-MS): To identify the cationic iridium complex.
-
Elemental Analysis: To confirm the empirical formula (C34H18F16IrN4P).[1]
Caption: Synthetic workflow for dFCF3ppy ligand and its iridium complex.
Photophysical and Electrochemical Properties: The Core of Functionality
The utility of dFCF3ppy-based iridium complexes stems from their unique electronic properties. Understanding these properties is crucial for designing and optimizing their applications.
Photophysical Properties
These complexes are characterized by strong absorption in the UV-visible region and phosphorescence at room temperature. The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing from the singlet excited state to the triplet excited state, from which emission occurs.[4][5]
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Excited-State Lifetime (τ) (µs) |
| [Ir{dFCF3ppy}2(bpy)]PF6 | ~380, 410[6] | ~470[5] | 2.3 (in ACN/buffer)[5] |
| [Ir(dFCF3ppy)2(dtbbpy)]PF6 | ~380, 410[6] | ~470[5] | 2.3 (in ACN/buffer)[5] |
Note: The photophysical properties can vary depending on the solvent and the presence of other chemical species.
The excited-state lifetime in the microsecond range is a key feature of these complexes, allowing them to participate in bimolecular reactions before decaying to the ground state.[7]
Caption: Simplified Jablonski diagram for dFCF3ppy-Ir complexes.
Electrochemical Properties
The redox potentials of dFCF3ppy complexes are crucial for their application in photoredox catalysis, as they determine the feasibility of electron transfer reactions with substrates.
| Complex | Eox (V vs. SCE) | Ered (V vs. SCE) | E*red (V vs. SCE) |
| [Ir{dFCF3ppy}2(bpy)]PF6 | +1.69 | -1.37 | +1.21 |
| [Ir(dFCF3ppy)2(dtbbpy)]PF6 | +1.69 | -1.37 | +1.21 |
Data sourced from TCI America and reflect potentials in acetonitrile.[8][9]
The excited-state reduction potential (Ered) is a measure of the reducing power of the complex in its excited state. The highly positive Ered values of these complexes indicate that they are potent photo-oxidants.
Experimental Protocol: Cyclic Voltammetry
-
Setup:
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).
-
Prepare a solution of the iridium complex in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.
-
-
Measurement:
-
Scan the potential between the desired limits and record the resulting current. The oxidation and reduction potentials can be determined from the positions of the peaks in the voltammogram.
-
Validation: The reversibility of the redox processes can be assessed by the peak separation and the ratio of the peak currents. The stability of the complex under electrochemical conditions can be evaluated by performing multiple cycles.
Mechanism of Action in Photoredox Catalysis
Contrary to initial assumptions that such complexes might operate via thermally activated delayed fluorescence (TADF), recent studies have revealed a more intricate mechanism for dFCF3ppy-based photocatalysts, particularly in radical acylation reactions. This is described as a multiphoton tandem photoredox catalysis .[5][10]
The Tandem Catalytic Cycle
-
Initial Excitation and Electron Transfer: The ground-state Ir(III) complex absorbs a photon and, after intersystem crossing, forms the triplet excited state (³Ir(III)*). This excited state is a potent oxidant and can abstract an electron from a suitable donor (e.g., an α-keto acid), generating a reduced Ir(II) species and a radical cation.[5]
-
Protonation and Formation of a Hydride Complex: The Ir(II) species rapidly undergoes protonation to form a stable iridium hydride complex, Ir(III)-H⁺.[5]
-
Second Photon Absorption and Super-Reductant Formation: This Ir(III)-H⁺ species can absorb a second photon, leading to the formation of a highly reducing species, ³Ir(III)-H₃*, which acts as a "super-reductant."[5][8]
-
Substrate Reduction and Catalyst Regeneration: The super-reductant then reduces the substrate, completing the catalytic cycle and regenerating the initial Ir(III) complex.[5]
Caption: Simplified multiphoton tandem photoredox cycle.
Applications in Materials Science
While the primary application of dFCF3ppy complexes to date has been in photoredox catalysis, their excellent photophysical properties suggest potential in other areas of materials science.
Photoredox Catalysis
dFCF3ppy-based photocatalysts have proven to be highly effective in a range of organic transformations, including:
-
Radical Acylation Reactions: Utilizing α-keto acids as acyl radical precursors for the synthesis of ketones.[5][10]
-
Cross-Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
-
Dehalogenation Reactions: As demonstrated in the reductive dehalogenation of bromoacetophenone.
Potential in Organic Light-Emitting Diodes (OLEDs)
The high phosphorescence quantum yields and tunable emission colors of iridium(III) complexes make them prime candidates for use as emitters in OLEDs. While specific reports on dFCF3ppy-based OLEDs are still emerging, the structural similarities to other highly efficient iridium emitters suggest significant potential. The electron-withdrawing nature of the dFCF3ppy ligand could be utilized to achieve deep blue emission, a key challenge in OLED technology.[11][12]
Chemical Sensors
The sensitivity of the emission of iridium(III) complexes to their local environment can be exploited for chemical sensing applications. For instance, the phosphorescence can be quenched by the presence of molecular oxygen, making these complexes suitable for oxygen sensing. Furthermore, the ligand scaffold can be functionalized with specific recognition moieties to create selective sensors for other analytes.[13][14]
Theoretical Insights: A Deeper Understanding
Computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the electronic structure and properties of dFCF3ppy complexes.
Molecular Orbitals and Electronic Transitions
DFT calculations can be used to determine the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For typical iridium(III) complexes, the HOMO is often a mixture of iridium d-orbitals and π-orbitals of the cyclometalating ligand, while the LUMO is predominantly localized on the ancillary ligand (e.g., bpy).[15][16]
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of the complex's absorption and emission properties. The electron-withdrawing groups on the dFCF3ppy ligand lower the energy of the HOMO, which can lead to a blue-shift in the emission color.
Caption: Simplified HOMO-LUMO relationship in dFCF3ppy-Ir complexes.
The Role of Spin-Orbit Coupling
The strong spin-orbit coupling (SOC) of the iridium atom is fundamental to the phosphorescence of these complexes. SOC facilitates the otherwise "forbidden" transition from the triplet excited state to the singlet ground state by mixing the singlet and triplet character of the excited states.[4][5] Theoretical calculations can quantify the extent of SOC and its influence on the radiative and non-radiative decay rates, providing a deeper understanding of the factors that govern the phosphorescence quantum yield.[4][5]
Conclusion and Future Outlook
Complexes based on the dFCF3ppy ligand represent a powerful class of materials with significant current and potential applications in materials science. Their robust synthesis, tunable photophysical and electrochemical properties, and unique photocatalytic mechanism make them highly valuable tools for organic synthesis. While their application in photoredox catalysis is well-established, future research is expected to unlock their potential in other areas, such as high-efficiency OLEDs and sensitive chemical sensors. A deeper theoretical understanding of their excited-state dynamics will undoubtedly pave the way for the rational design of next-generation iridium complexes with even more remarkable properties.
References
- 1. Spin–orbit coupling analyses of phosphorescence: the effects of cyclometalated ligand replacement in fac-Ir(ppy)3 with various bpy ligands on blue phosphorescence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [Ir{dFCF3ppy}2(bpy)]PF6 | 1092775-62-6 | STB77562 [biosynth.com]
- 3. This compound = 95 387827-64-7 [sigmaaldrich.com]
- 4. Spin-orbit coupling in phosphorescent iridium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Tunability of triplet excited states and photophysical behaviour of bis-cyclometalated iridium( iii ) complexes with imidazo[4,5- f ][1,10]phenanthrol ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01996B [pubs.rsc.org]
- 10. Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in highly-efficient near infrared OLED emitters - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Luminescent chemosensors by using cyclometalated iridium(iii) complexes and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selected machine learning of HOMO–LUMO gaps with improved data-efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, a critical building block in medicinal chemistry and a ligand for the preparation of advanced Iridium(III) photocatalysts.[1][2] The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[3][4] This guide details a step-by-step experimental procedure, explains the causal reasoning behind critical steps, and offers a comparative analysis of reaction conditions to ensure reproducibility and high-yield success for researchers in chemical synthesis and drug development.
Introduction and Significance
This compound is a fluorinated heterocyclic compound of significant interest. Its unique electronic properties, imparted by the difluorophenyl and trifluoromethyl moieties, make it an essential ligand in the development of highly efficient phosphorescent Iridium(III) complexes used in photoredox catalysis and organic light-emitting diodes (OLEDs).[1][2] The reliable synthesis of this molecule is therefore a key enabling step for innovation in these fields.
The Suzuki-Miyaura cross-coupling reaction represents the most efficient and widely adopted method for constructing the pivotal C(sp²)-C(sp²) bond in the target molecule.[5][6] This palladium-catalyzed reaction couples an organoboron compound, (2,4-difluorophenyl)boronic acid, with a halo-pyridine, 2-chloro-5-(trifluoromethyl)pyridine. The reaction is renowned for its high functional group tolerance, mild conditions, and consistently high yields.[3][4]
Reaction Scheme and Mechanism
Overall Transformation:
Mechanism: The Suzuki-Miyaura Catalytic Cycle The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-chloro-5-(trifluoromethyl)pyridine) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (2,4-difluorophenyl) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
This protocol is adapted from a robust and validated procedure published in Organic Syntheses, ensuring high reliability and yield.[1]
3.1. Materials and Equipment
-
Reactants: 2-Chloro-5-(trifluoromethyl)pyridine[7], (2,4-Difluorophenyl)boronic acid[8].
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: 2.0 M aqueous sodium carbonate (Na₂CO₃) solution.
-
Solvents: Benzene, Ethanol, Dichloromethane (DCM), Hexanes, Ethyl Acetate.
-
Equipment: Three-necked round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle (or oil bath), argon or nitrogen source, separatory funnel, rotary evaporator, silica gel for column chromatography.
3.2. Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
3.3. Step-by-Step Procedure
-
Vessel Preparation: Equip a 500 mL three-necked round-bottomed flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Purge the flask with argon for 5-10 minutes to establish an inert atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.[1]
-
Reagent Charging: Under a positive flow of argon, sequentially add the following reagents to the flask:
-
2-Chloro-5-(trifluoromethyl)pyridine (6.00 g, 33.1 mmol, 1.0 equiv)
-
(2,4-Difluorophenyl)boronic acid (5.74 g, 36.4 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (2.44 g, 2.11 mmol, 0.064 equiv)
-
Benzene (36 mL)
-
Ethanol (7.2 mL)
-
2.0 M aqueous sodium carbonate solution (30 mL)
-
-
Reaction Execution: Place the flask in a preheated oil bath at 70-75 °C. Stir the biphasic mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. Allow the reaction to proceed for 72 hours.[1]
-
Aqueous Workup: After 72 hours, remove the flask from the heat and allow the dark brown mixture to cool to room temperature. Add 100 mL of deionized water. Transfer the entire mixture to a 1 L separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers. The product is significantly more soluble in the organic solvent.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude brown oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of 0% to 10% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate in vacuo to yield this compound as an off-white solid.[1] The expected yield is typically high, in the range of 95-99%.
Comparative Reaction Conditions
While the primary protocol is highly effective, alternative conditions have also been reported. The choice of catalyst, ligand, base, and solvent can be adapted based on reagent availability and specific laboratory constraints.
| Parameter | Protocol 1 (Organic Syntheses)[1] | Protocol 2 (General Procedure)[2] | Causality and Insights |
| Catalyst Source | Pd(PPh₃)₄ (0.064 equiv) | Pd(OAc)₂ (0.025 equiv) | Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a pre-formed, air-sensitive Pd(0) complex. |
| Ligand | Triphenylphosphine (part of catalyst) | Triphenylphosphine (0.1 equiv) | The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | Na₂CO₃ (aqueous) | K₂CO₃ (aqueous) | The base is essential for activating the boronic acid for the transmetalation step. Both are effective and mild inorganic bases. |
| Solvent System | Benzene / Ethanol / Water | Ethylene Glycol Dimethyl Ether (DME) / Water | The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases. DME is a common polar aprotic solvent for such couplings. |
| Temperature | 70-75 °C | Reflux | The reaction requires thermal energy to overcome the activation barriers of the catalytic steps, particularly the oxidative addition. |
| Reported Yield | 95-99% | Not specified, but generally high | High yields underscore the efficiency of the Suzuki-Miyaura coupling for this specific transformation. |
Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: Off-white microcrystalline solid.[2]
-
Melting Point: 59.0 - 62.1 °C.[2]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The spectra should be consistent with the structure of this compound.
-
Mass Spectrometry: To confirm the molecular weight (259.17 g/mol ).[9]
Troubleshooting and Key Considerations
-
Low Yield:
-
Inactive Catalyst: Ensure the Pd(PPh₃)₄ has not degraded due to prolonged exposure to air. Using fresh catalyst is recommended.
-
Insufficient Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure.
-
Poor Quality Boronic Acid: Boronic acids can dehydrate to form boroxines over time, which may react more slowly. Use high-quality boronic acid.
-
-
Reaction Stalls:
-
If monitoring shows the reaction has stopped prematurely, a small additional charge of the palladium catalyst may be beneficial.
-
-
Purification Issues:
-
The product has moderate polarity. Careful selection of the eluent system for column chromatography is key to separating it from non-polar impurities and highly polar baseline material.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound CAS#: 387827-64-7 [m.chemicalbook.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 8. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]
- 9. This compound | C12H6F5N | CID 53260183 - PubChem [pubchem.ncbi.nlm.nih.gov]
The "2-Pyridyl Problem": A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling for 2-Arylpyridine Synthesis
Introduction: The Ubiquity and Challenge of 2-Arylpyridines
The 2-arylpyridine structural motif is a cornerstone in modern chemistry, finding its place at the heart of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Its prevalence drives a continuous demand for efficient and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful tools for forging C(sp²)–C(sp²) bonds, making it an ostensibly ideal candidate for 2-arylpyridine synthesis.[3][4][5]
However, the synthesis of 2-arylpyridines via this method is notoriously challenging, a phenomenon often referred to as the "2-Pyridyl Problem".[1][6][7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the intricacies of this reaction. We will dissect the mechanistic hurdles, present field-proven protocols, and offer insights to navigate the common pitfalls, ensuring a higher probability of success in your synthetic endeavors.
The Mechanistic Underpinnings: Why 2-Arylpyridine Synthesis is Not Always Straightforward
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] While this cycle is robust for many substrates, the electronic nature of the pyridine ring, particularly when substitution is at the 2-position, introduces significant challenges.
The "2-Pyridyl Problem": A Closer Look
The primary difficulties arise from the nature of 2-pyridyl organoboron reagents, which are often unstable and exhibit poor reactivity.[1][6][7] This can be attributed to several factors:
-
Instability of Boron Reagents: 2-Pyridyl boronic acids are prone to protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to the formation of pyridine and boric acid. This decomposition pathway significantly reduces the concentration of the active nucleophile.[1][11]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[11]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.
These challenges necessitate carefully optimized reaction conditions and often the use of specialized reagents and catalyst systems to achieve high yields.
Visualizing the Catalytic Cycle
To better understand the process, let's visualize the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Approaches and Protocols
To overcome the challenges associated with 2-arylpyridine synthesis, several strategies have been developed. These primarily focus on the choice of the electrophilic and nucleophilic coupling partners, as well as the optimization of the catalyst system.
Protocol 1: Coupling of 2-Halopyridines with Arylboronic Acids
This is the most traditional approach. The reactivity of the 2-halopyridine follows the general trend I > Br > Cl, with chlorides being the most economical but also the most challenging to activate.[2] Success with less reactive halides like 2-chloropyridines often hinges on the use of highly active catalyst systems.[2][12][13]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 2-halopyridine (1.0 equiv.), arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2) (typically 1-5 mol%).[8]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, THF/water, or toluene/water). The presence of water is often crucial for the reaction's success.[8]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for 2-Halopyridine Coupling
| Parameter | Recommended Condition | Rationale & Insights |
| Palladium Source | Pd(dppf)Cl₂, Pd₂(dba)₃, XPhos Pd G2 | For challenging substrates, pre-catalysts like XPhos Pd G2 can be highly effective.[8] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of less reactive chlorides and to facilitate reductive elimination.[14][15][16][17][18] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is critical and can significantly impact the yield. K₃PO₄ is often a good starting point.[8][16] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents.[8] |
Protocol 2: Utilizing Pyridine-2-sulfonyl Fluoride (PyFluor) as the Electrophile
A more recent and highly effective approach involves the use of pyridine-2-sulfonyl fluoride (PyFluor) as the electrophilic coupling partner.[2][19][20] This method often proceeds under milder conditions and demonstrates a broad substrate scope, providing a valuable alternative when traditional methods with 2-halopyridines fail.[21][22]
Experimental Protocol:
-
Reaction Setup: In a vial, combine PyFluor (1.0 equiv.), the (hetero)aryl boronic acid or pinacol ester (1.5 equiv.), Pd(dppf)Cl₂ (10 mol%), and Na₃PO₄ (3.0 equiv.).[3][21]
-
Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 v/v).[3][21]
-
Reaction Execution: Cap the vial and heat the reaction mixture to 65–100 °C.[19][20][21]
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, perform a standard aqueous work-up followed by purification via column chromatography.
Table 2: Optimized Conditions for PyFluor Coupling
| Parameter | Optimized Condition | Reference |
| Catalyst | Pd(dppf)Cl₂ | [3][19][20][21] |
| Base | Na₃PO₄ | [3][21] |
| Solvent | Dioxane/H₂O (4:1) | [3][21] |
| Temperature | 65–100 °C | [19][20][21] |
General Experimental Workflow
The following diagram illustrates a generalized workflow for setting up a Suzuki-Miyaura coupling reaction for 2-arylpyridine synthesis.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations
Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a high-quality palladium source and ligand. Consider using a pre-catalyst.
-
Insufficiently Active Halide: For 2-chloropyridines, a more active catalyst system with a bulky, electron-rich ligand may be required.[12][23]
-
Base Incompatibility: Screen different bases; the choice can be substrate-dependent.
-
Protodeboronation: Use the boronic ester instead of the acid, or use anhydrous solvents if the reaction allows.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: Ensure a strictly inert atmosphere to minimize oxygen, which can promote this side reaction.[23]
-
Hydrolysis of Electrophile: This can be an issue with certain electrophiles under basic conditions. Adjusting the base or reaction time may help.
-
-
Sterically Hindered Substrates:
Conclusion: Navigating the "2-Pyridyl Problem" with Confidence
The synthesis of 2-arylpyridines via the Suzuki-Miyaura coupling, while challenging, is a solvable problem. A thorough understanding of the underlying mechanistic hurdles, coupled with the strategic selection of reagents and meticulously optimized protocols, can lead to successful outcomes. By leveraging both traditional methods with 2-halopyridines and innovative approaches utilizing reagents like PyFluor, researchers can confidently access this important class of compounds. This guide provides a solid foundation, but as with all synthetic chemistry, empirical optimization for each specific substrate combination remains key to achieving high yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 7. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 21. researchgate.net [researchgate.net]
- 22. scholarship.claremont.edu [scholarship.claremont.edu]
- 23. books.rsc.org [books.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iridium Catalysts Featuring the 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine Ligand
Introduction: Engineering Electronically Tuned Iridium Photocatalysts
In the rapidly evolving landscape of modern synthetic chemistry, iridium(III) complexes have carved out a crucial niche as exceptionally potent photoredox catalysts. Their utility stems from a unique combination of photophysical and electrochemical properties: strong absorption in the visible spectrum, long-lived triplet excited states, and tunable redox potentials.[1][2] The strategic modification of the ligands coordinated to the iridium center is the primary method for fine-tuning these properties to meet the demands of specific chemical transformations.
This guide focuses on the application of iridium catalysts bearing the cyclometalating ligand 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine , often abbreviated as dF(CF3)ppy . The introduction of electron-withdrawing fluorine and trifluoromethyl groups onto the phenylpyridine scaffold significantly impacts the electronic structure of the resulting iridium complex. This strategic fluorination leads to catalysts with higher excited-state reduction potentials, making them powerful photo-oxidants capable of driving challenging chemical reactions under mild, visible-light-mediated conditions.[3]
These catalysts, particularly [Ir{dF(CF3)ppy}2(bpy)]PF6 and [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, have emerged as indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds, finding widespread use in academic and industrial research, especially within drug development and materials science.[4] This document provides a comprehensive overview, from the synthesis of the ligand and catalyst to detailed protocols for its application in cutting-edge photoredox catalysis.
Part 1: Synthesis of the Ligand and Iridium Photocatalyst
The journey to a potent photocatalyst begins with the careful synthesis of its components. The dF(CF3)ppy ligand is typically prepared via a Suzuki cross-coupling reaction, which is a robust and scalable method. The subsequent complexation with an iridium salt and an ancillary ligand, such as 2,2'-bipyridine (bpy) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), yields the final, air- and moisture-stable photocatalyst.[4]
Protocol 1: Synthesis of this compound (dF(CF3)ppy)
This protocol is adapted from a reliable, gram-scale synthesis published in Organic Syntheses.[5]
Reaction Scheme:
-
Reactants: 2-Chloro-5-(trifluoromethyl)pyridine and (2,4-Difluorophenyl)boronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Base: 2.0 M Aqueous Sodium Carbonate (Na2CO3)
-
Solvents: Benzene and Ethanol
Step-by-Step Procedure:
-
Setup: To a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add 2-chloro-5-(trifluoromethyl)pyridine (6.00 g, 33.1 mmol), (2,4-difluorophenyl)boronic acid (5.74 g, 36.4 mmol), and Pd(PPh3)4 (2.44 g, 2.11 mmol).[5]
-
Solvent Addition: Under an argon atmosphere, add benzene (36 mL), ethanol (7.2 mL), and 2.0 M aqueous sodium carbonate (30 mL).[5]
-
Reaction: Place the flask in a preheated oil bath at 70-75 °C and stir vigorously for 72 hours. The mixture will turn dark brown.
-
Workup: Cool the reaction to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 200 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexanes/EtOAc gradient) to yield the dF(CF3)ppy ligand as a white or off-white solid.[6]
Protocol 2: Synthesis of the Chloro-Bridged Iridium Dimer, [(dF(CF3)ppy)2Ir(μ-Cl)]2
This dimer is a key, stable intermediate that can be used to synthesize a variety of final iridium complexes.[4][5]
Reaction Scheme:
-
Reactants: Iridium(III) chloride hydrate (IrCl3·xH2O) and dF(CF3)ppy ligand
-
Solvents: 2-Ethoxyethanol and Water
Step-by-Step Procedure:
-
Setup: In a 500 mL three-necked flask, combine IrCl3·xH2O (3.50 g, 11.1 mmol) and the dF(CF3)ppy ligand (6.60 g, 25.4 mmol).[5]
-
Solvent Addition: Add 2-ethoxyethanol (140 mL) and water (70 mL) under an argon atmosphere.[5]
-
Reaction: Heat the mixture in a preheated oil bath at 120-125 °C and stir under reflux. The reaction color will change from dark brown to a yellow slurry. After 24 hours, cool the reaction to room temperature.
-
Isolation: Add 200 mL of water to the yellow slurry. Collect the solid by vacuum filtration, wash thoroughly with water and then a 1:1 mixture of methanol/water.
-
Purification: The collected yellow solid is further purified by washing with a cold 13:1 mixture of MeOH/DCM, followed by cold pentane, and then dried under high vacuum to yield the bright yellow chloro-bridged dimer.[4]
Protocol 3: Synthesis of the Final Photocatalyst, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6
Reaction Scheme:
-
Reactants: [(dF(CF3)ppy)2Ir(μ-Cl)]2 and 4,4'-Bis(tert-butyl)-2,2'-bipyridine (dtbbpy)
-
Solvent: Ethylene glycol
-
Counterion Source: Ammonium hexafluorophosphate (NH4PF6)
Step-by-Step Procedure:
-
Setup: Charge a 500 mL three-necked flask with the iridium dimer (2.75 g, 3.70 mmol based on the monomer) and dtbbpy (1.49 g, 5.54 mmol).[5]
-
Solvent Addition: Add ethylene glycol (87.5 mL) under an argon atmosphere.[5]
-
Reaction: Heat the mixture in a preheated oil bath at 150 °C and stir for 48 hours. The solution will become yellowish-green.
-
Precipitation: Cool the reaction to room temperature. Dilute with 175 mL of water, then add solid NH4PF6 (15.0 g) and stir to precipitate the product.
-
Purification: Collect the yellow solid by vacuum filtration and wash extensively with water. The crude product is then purified by a sequence of dissolving in a minimal amount of acetone, followed by precipitation with hexanes or pentane, and cooling to -20 °C to maximize recovery. Dry the final product under high vacuum.[4]
// Nodes Ligand_Start [label="2-Chloro-5-(trifluoromethyl)pyridine\n+ (2,4-Difluorophenyl)boronic acid"]; Ligand [label="dF(CF3)ppy Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer_Start [label="IrCl3·xH2O\n+ dF(CF3)ppy Ligand"]; Dimer [label="[(dF(CF3)ppy)2Ir(μ-Cl)]2\n(Chloro-Bridged Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst_Start [label="Iridium Dimer\n+ dtbbpy Ancillary Ligand"]; Catalyst [label="[Ir{dF(CF3)ppy}2(dtbbpy)]PF6\n(Final Photocatalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ligand_Start -> Ligand [label="Suzuki Coupling\n(Pd(PPh3)4)"]; Ligand -> Dimer_Start; Dimer_Start -> Dimer [label="Cyclometalation\n(2-Ethoxyethanol/H2O)"]; Dimer -> Catalyst_Start; Catalyst_Start -> Catalyst [label="Ligand Exchange\n& Anion Metathesis"]; } dot Caption: Workflow for the synthesis of the iridium photocatalyst.
Part 2: Properties and Mechanistic Principles
The defining characteristic of the [Ir{dF(CF3)ppy}2(N^N)]+ family of catalysts is their high oxidizing power in the excited state. Upon absorption of visible light (typically from blue LEDs, λ ≈ 450 nm), the iridium complex transitions from its ground state (IrIII) to a long-lived triplet excited state (*IrIII).[7] This excited state is both a stronger oxidant and a stronger reductant than the ground state.
The electron-withdrawing nature of the dF(CF3)ppy ligand stabilizes the Highest Occupied Molecular Orbital (HOMO), which has significant metal-to-ligand charge transfer (MLCT) character. This stabilization makes the excited state a more potent oxidant, capable of accepting an electron from a wide range of organic substrates or sacrificial electron donors (e.g., tertiary amines).
Key Mechanistic Pathways:
-
Reductive Quenching Cycle: This is the most common pathway. The excited catalyst (*IrIII) is quenched by a sacrificial electron donor (D) to form a highly reducing IrII species and the oxidized donor (D•+). The IrII complex can then reduce a substrate (A) to generate a radical anion (A•-), regenerating the ground state IrIII catalyst to complete the cycle.
-
Oxidative Quenching Cycle: Less common for this specific catalyst but possible. The excited catalyst (*IrIII) donates an electron to a substrate acceptor (A), forming a more oxidizing IrIV species and the substrate radical anion (A•-). The IrIV complex then oxidizes a sacrificial donor (D) to regenerate the ground state catalyst.
-
Energy Transfer (EnT): Recent studies have shown that in dual catalytic systems (e.g., with Nickel), the excited iridium catalyst can act as a potent energy donor. Instead of electron transfer, it can transfer its triplet energy to the nickel co-catalyst, promoting key steps like reductive elimination without the need for a formal redox event on the iridium center.[8]
// Nodes Ir3 [label="Ir(III)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ir3_star [label="*Ir(III)", fillcolor="#FBBC05", fontcolor="#202124", shape=doublecircle]; Ir2 [label="Ir(II)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Invisible nodes for text node [shape=plaintext, style="", fontsize=10]; light [label="Visible Light\n(hν)"]; donor [label="Electron\nDonor (D)"]; donor_ox [label="Oxidized\nDonor (D•+)"]; substrate [label="Substrate\n(A)"]; product [label="Reduced\nProduct (A•-)"];
// Edges Ir3 -> Ir3_star [color="#FBBC05"]; Ir3_star -> Ir2 [label="Reductive Quenching", color="#EA4335"]; Ir2 -> Ir3 [label="Substrate Reduction", color="#34A853"];
// Connections to text nodes light -> Ir3 [style=invis]; donor -> Ir3_star [style=invis]; Ir3_star -> donor_ox [style=invis]; substrate -> Ir2 [style=invis]; Ir2 -> product [style=invis]; } dot Caption: Simplified reductive quenching cycle for the photocatalyst.
| Property | [Ir{dF(CF3)ppy}2(bpy)]PF6 | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 |
| Molar Mass | 1009.70 g/mol [7] | 1121.91 g/mol |
| Appearance | Bright yellow solid[4] | Yellow solid[4] |
| Excitation λmax | ~450 nm[7] | ~384-390 nm[9] |
| Emission λmax | ~510 nm | ~515 nm |
| E1/2 [IrIV/IrIII]* | +0.89 V vs SCE | +0.89 V vs SCE[10] |
| E1/2 [IrIII/IrII] | -1.51 V vs SCE | -1.55 V vs SCE |
| Excited State Lifetime | ~1.1 µs | ~1.3 µs |
| Note: Redox potentials and lifetimes are approximate and can vary with solvent and experimental conditions. |
Part 3: Application Protocols in Organic Synthesis
The high oxidizing potential of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 and its analogues makes them exceptionally effective in dual catalytic systems, particularly with nickel catalysts, for challenging cross-coupling reactions. They are also adept at initiating radical reactions for hydrofunctionalization.
Protocol 4: General Procedure for Photoredox/Nickel Dual-Catalyzed C(sp3)-C(sp2) Cross-Coupling
This protocol is a representative procedure for the coupling of alkyl nucleophiles with aryl halides, a transformation of immense synthetic value. It is based on methodologies developed by Molander and others.[4][11]
Reaction: Coupling of an ammonium alkylsilicate with an aryl bromide.
Materials:
-
Photocatalyst: [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1-2 mol%)
-
Nickel Catalyst: NiCl2·glyme (5 mol%)
-
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
-
Alkyl Source: Ammonium alkyl-bis(catecholato)silicate (1.5 equiv)
-
Electrophile: Aryl bromide (1.0 equiv)
-
Solvent: Anhydrous DMF (0.1 M)
-
Light Source: 26W Compact Fluorescent Lamp (CFL) or Blue LED strip (450 nm)
Step-by-Step Procedure:
-
Setup: In a nitrogen-filled glovebox, add the NiCl2·glyme (5 mol%), dtbbpy (5 mol%), and [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (2 mol%) to an oven-dried vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 equiv) and the ammonium alkylsilicate (1.5 equiv).
-
Solvent: Add anhydrous DMF to achieve a concentration of 0.1 M with respect to the aryl bromide.
-
Reaction: Seal the vial with a screw cap. Remove the vial from the glovebox and place it approximately 5-10 cm from the light source. It is advisable to use a fan to maintain the reaction at or near room temperature.
-
Monitoring: Stir the reaction for 12-24 hours. The progress can be monitored by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and salts. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired cross-coupled product.
Protocol 5: Photocatalytic Hydroalkylation of Aryl-Alkenes
This protocol demonstrates the use of the iridium catalyst to generate alkyl radicals from alkyl iodides for addition to olefins, a metal-free C-C bond formation at the final step. This procedure is adapted from work by Procter and co-workers.[10]
Materials:
-
Photocatalyst: [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (Ir-1) (1 mol%)
-
Substrate: Aryl-alkene (1.0 equiv)
-
Radical Precursor: Alkyl iodide (2.0 equiv)
-
Reductant/Base: Triethylamine (NEt3) (4.0 equiv)
-
Proton Source: Water (10 equiv)
-
Solvent: Acetonitrile (MeCN) (0.1 M)
-
Light Source: 40W Blue LED lamp
Step-by-Step Procedure:
-
Setup: To an oven-dried vial, add the aryl-alkene (1.0 equiv), the photocatalyst (1 mol%), and a magnetic stir bar.
-
Degassing: Seal the vial with a septum and purge with argon for 15 minutes.
-
Reagent Addition: Under an argon atmosphere, add acetonitrile (to 0.1 M), the alkyl iodide (2.0 equiv), triethylamine (4.0 equiv), and water (10 equiv) via syringe.
-
Irradiation: Place the vial before a 40W blue LED lamp and stir vigorously at room temperature.
-
Monitoring and Workup: After 12-24 hours, or upon consumption of the starting material as judged by TLC, quench the reaction by opening it to the air. Dilute with diethyl ether and wash with saturated aqueous NH4Cl solution, followed by brine.
-
Purification: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography to yield the hydroalkylated product.
Conclusion and Outlook
The iridium photocatalysts derived from the this compound ligand represent the pinnacle of rational catalyst design. Their potent oxidizing power, enabled by strategic electronic tuning, has unlocked a vast array of synthetic transformations that were previously challenging or required harsh conditions. The protocols outlined herein provide a practical guide for the synthesis and application of these powerful catalytic tools. As the field of photoredox catalysis continues to expand, the development of new reactions and the refinement of existing methods will undoubtedly rely on robust and tunable catalysts like [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, further solidifying their role as essential reagents for innovation in chemical synthesis.
References
- 1. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. osti.gov [osti.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
application of dFCF3ppy in photoredox catalysis reactions
An Application Guide to the Iridium Photocatalyst Family [Ir(dFCF3ppy)2(L)]PF6 in Modern Organic Synthesis
Introduction: A New Era of Catalysis Driven by Light
Visible light photoredox catalysis has revolutionized synthetic organic chemistry over the past two decades, offering mild, efficient, and novel pathways for bond formation.[1] Central to this revolution is the development of highly efficient photocatalysts, among which cyclometalated iridium(III) complexes have proven to be exceptionally versatile and robust.[2][3] This application note focuses on the highly electron-deficient and strongly oxidizing family of iridium catalysts based on the dFCF3ppy ligand, with a primary focus on the widely-used [Ir(dFCF3ppy)2(dtbbpy)]PF6 .
The acronym dFCF3ppy refers to the cyclometalating ligand 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl . The strategic placement of electron-withdrawing fluorine and trifluoromethyl groups on the phenylpyridine scaffold significantly tunes the photophysical and electrochemical properties of the resulting iridium complex. This modification makes catalysts like [Ir(dFCF3ppy)2(dtbbpy)]PF6 some of the most powerfully oxidizing photocatalysts available, capable of activating a broad range of challenging substrates that are inaccessible with more common catalysts like Ru(bpy)32+.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the properties, mechanisms, and practical applications of this catalyst class, complete with detailed experimental protocols.
Physicochemical and Catalytic Properties
The efficacy of a photocatalyst is dictated by its fundamental physical and chemical properties. The defining feature of the dFCF3ppy-based iridium catalysts is their highly oxidizing excited state, which is a direct consequence of the electron-withdrawing ligands. These properties are summarized for the representative catalyst, [Ir(dFCF3ppy)2(dtbbpy)]PF6.
| Property | Value | Significance & Causality |
| Full Name | [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate | The structure combines two cyclometalated dFCF3ppy ligands with one bidentate dtbbpy ligand around an Iridium(III) center. |
| CAS Number | 870987-63-6 | Provides a unique identifier for sourcing and regulatory purposes. |
| Molecular Weight | 1121.91 g/mol | Essential for accurate preparation of catalytic solutions. |
| Appearance | Yellow to orange powder/solid | Typical for this class of Iridium(III) complexes. |
| Absorption Max (λmax) | ~380 nm, 410 nm, with a tail into the visible region | Allows for efficient excitation with common blue LEDs (~450 nm).[4] |
| Emission Max (λem) | ~470-490 nm | Characterizes the phosphorescence from the triplet excited state. |
| Excited State Lifetime (τ) | 2.3 µs (in N2-sat. ACN) | A long lifetime is critical, providing a sufficient window for the excited state to interact with substrates before decaying.[4] |
| Triplet Energy (ET) | 60.1 kcal/mol | Determines the feasibility of energy transfer pathways.[4] |
| Ground State Potential (E1/2[IrIII/IrII]) | -1.37 V vs. SCE | Reflects the energy of the catalyst's highest occupied molecular orbital (HOMO). |
| Excited State Potential (E1/2[IrIII/IrII]) | +1.21 V vs. SCE | This is the key parameter. It quantifies the immense oxidizing power of the photoexcited catalyst, enabling it to accept an electron from a wide range of organic substrates.[4] |
| Excited State Potential (E1/2[IrIV/IrIII]) | -0.96 V vs. SCE | Quantifies the reducing power of the excited state. |
Mechanistic Principles: The Engine of Photoredox Reactions
The versatility of [Ir(dFCF3ppy)2(dtbbpy)]PF6 stems from its ability to engage in single-electron transfer (SET) events upon excitation with visible light. A key mechanistic discovery for this catalyst is its ability to operate via a multiphoton tandem catalytic cycle, particularly in radical acylation reactions.[4][5]
This advanced mechanism involves two distinct, interconnected photoredox cycles, enhancing the overall efficiency and enabling transformations not possible through a single-photon pathway.
Tandem Photoredox Catalytic Cycle
The process begins with the excitation of the ground-state Iridium(III) complex (IrIII ) to its potent triplet excited state (3IrIII *) by a blue light photon. This highly oxidizing species initiates the first catalytic cycle.
-
Cycle 1 Initiation (Oxidative Quenching): The excited state, 3IrIII *, oxidizes a substrate (e.g., an α-keto acid) via single-electron transfer (SET). This generates the reduced catalyst, IrII , and a substrate radical cation which, in the case of an α-keto acid, rapidly decarboxylates to form an acyl radical.[4]
-
Catalyst Transformation: The IrII species is then protonated by the acidic substrate, forming a stable IrH+ intermediate.[4][5]
-
Cycle 2 Initiation (Multiphoton Event): The IrH+ intermediate can absorb another photon, leading to further reduction and protonation steps to form a key IrH3 species. This new iridium hydride complex acts as a second, co-existing photosensitizer.[4]
-
Cycle 2 Catalysis: Upon excitation, 3IrH3 * triggers the second photoredox cycle, which facilitates the subsequent steps of the reaction, such as hydrogen atom transfer or further redox events, before ultimately regenerating the initial IrIII catalyst.[4][6]
Application Protocols
The following protocols are representative examples of the power and versatility of dFCF3ppy-based photocatalysts.
Protocol 1: Direct C-H Trifluoromethylation of Arenes
This protocol describes a general method for the direct trifluoromethylation of electron-rich arenes and heteroarenes, a transformation of immense value in medicinal chemistry for blocking sites of metabolic degradation.[1][7] The reaction leverages the generation of a trifluoromethyl radical from an inexpensive source.
Rationale: The excited photocatalyst is sufficiently reducing (E1/2[IrIV/Ir*III] = -0.96 V vs. SCE) to engage in a reductive quenching cycle with a suitable CF3 source like triflyl chloride (TfCl, Ered ~ -0.9 V vs. SCE). The resulting radical anion of TfCl fragments to release the •CF3 radical, which then adds to the arene. The photocatalyst, now in its oxidized Ir(IV) state, closes the cycle by oxidizing the resulting radical adduct.
Materials:
-
Arene/Heteroarene Substrate (e.g., N-Boc-indole)
-
[Ir(dFCF3ppy)2(dtbbpy)]PF6 (1 mol%)
-
Triflyl Chloride (TfCl) or Umemoto's reagent (1.5 - 2.0 equiv)
-
Inorganic Base (e.g., K2HPO4, 2.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
4 mL screw-cap vial with stir bar
-
Blue LED light source (e.g., 26W household bulb or Kessil lamp)
Procedure:
-
Reaction Setup: To an oven-dried 4 mL vial containing a magnetic stir bar, add the arene substrate (0.2 mmol, 1.0 equiv), [Ir(dFCF3ppy)2(dtbbpy)]PF6 (0.002 mmol, 0.01 equiv), and K2HPO4 (0.4 mmol, 2.0 equiv).
-
Solvent Addition & Degassing: Add 2.0 mL of anhydrous acetonitrile. Seal the vial with a cap and sparge the solution with a stream of nitrogen or argon for 15 minutes to remove dissolved oxygen.
-
Reagent Addition: Add triflyl chloride (TfCl) (0.3 mmol, 1.5 equiv) to the reaction mixture.
-
Irradiation: Place the vial approximately 5-10 cm from the blue LED light source. Ensure consistent stirring and, if necessary, use a small fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the trifluoromethylated product.
Protocol 2: Decarboxylative Acylation of Michael Acceptors
This protocol demonstrates the use of the tandem catalytic cycle for the coupling of α-keto acids with Michael acceptors, a powerful method for constructing ketones.[4][8]
Rationale: This reaction exemplifies the multiphoton tandem cycle (Fig 1). The photocatalyst first oxidizes the α-keto acid to generate an acyl radical. This radical then adds to the Michael acceptor. The resulting radical intermediate is subsequently reduced and protonated in the second photoredox cycle, facilitated by the IrH3 species, to yield the final product.
Materials:
-
α-Keto Acid (e.g., Benzoylformic acid, 1.5 equiv)
-
Michael Acceptor (e.g., N-Phenylmaleimide, 1.0 equiv)
-
[Ir(dFCF3ppy)2(dtbbpy)]PF6 (1 mol%)
-
Anhydrous, degassed Acetonitrile (ACN)
-
4 mL screw-cap vial with stir bar
-
Blue LED light source
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the Michael acceptor (0.1 mmol, 1.0 equiv), α-keto acid (0.15 mmol, 1.5 equiv), and [Ir(dFCF3ppy)2(dtbbpy)]PF6 (0.001 mmol, 0.01 equiv) to a 4 mL vial with a stir bar.
-
Solvent Addition: Add 1.0 mL of anhydrous, degassed acetonitrile. Seal the vial tightly.
-
Irradiation: Remove the vial from the glovebox and place it before the blue LED light source with vigorous stirring.
-
Monitoring & Completion: Allow the reaction to proceed for 6-12 hours, monitoring by TLC or LC-MS as needed.
-
Workup: After the reaction is complete, remove the solvent in vacuo.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to isolate the desired ketone product.
Safety and Handling
Iridium photocatalysts are high-value materials and should be handled with care.
-
General Handling: Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle the solid powder in a well-ventilated area or fume hood to avoid inhalation.
-
Storage: Store the catalyst in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a glovebox or desiccator) to protect it from light and moisture.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for heavy metal waste.
Conclusion
The [Ir(dFCF3ppy)2(L)]PF6 family of photocatalysts represents a pinnacle of rational design in photoredox catalysis. Their exceptional oxidizing power, driven by the strategic incorporation of fluorine substituents, opens the door to a vast array of chemical transformations under remarkably mild conditions. From the late-stage functionalization of drug candidates via C-H trifluoromethylation to the construction of complex molecular architectures through radical acylations, these catalysts provide powerful tools for innovation. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can fully harness the synthetic potential of these remarkable light-driven engines.
References
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2,4-Difluorophenyl)boronic Acid
Introduction: The Strategic Importance of the 2,4-Difluorophenyl Moiety
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and biological properties.[1][2][3] The 2,4-difluorophenyl group, in particular, has emerged as a privileged structural motif. Its presence can enhance metabolic stability, improve binding affinity to biological targets, and favorably alter pharmacokinetic profiles.[4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for introducing the 2,4-difluorophenyl moiety into a diverse range of organic molecules.[6][7]
This guide provides a comprehensive overview of the experimental procedure for the Suzuki-Miyaura coupling of (2,4-difluorophenyl)boronic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deeper understanding of the underlying chemical principles and practical considerations for successful execution.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, (2,4-difluorophenyl)boronic acid) and an organic halide or triflate.[8] The catalytic cycle, a beautifully orchestrated sequence of chemical transformations, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which reacts with the organic halide (Ar-X) in an oxidative addition step. This results in the formation of a square-planar Pd(II) complex.[9][10] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[11] For less reactive halides like chlorides, the choice of a sufficiently electron-rich and bulky phosphine ligand is critical to facilitate this step.[12]
-
Transmetalation: This is the step where the organic moiety from the boronic acid is transferred to the palladium center. The transmetalation is typically the rate-determining step and requires the activation of the boronic acid by a base.[12][13] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[14][15][16]
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of (2,4-Difluorophenyl)boronic Acid with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of (2,4-difluorophenyl)boronic acid with a generic aryl bromide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents
-
(2,4-Difluorophenyl)boronic acid
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture, THF/water, or toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Reaction Setup and Procedure
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), (2,4-difluorophenyl)boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio, to a total volume of 5-10 mL per mmol of aryl halide). Degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes. This is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). Add the catalyst and ligand to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[6][17]
Data Summary Table
| Parameter | Recommended Range | Rationale |
| (2,4-Difluorophenyl)boronic acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation of the boronic acid.[18] |
| Palladium Catalyst | 1 - 5 mol% | Lower catalyst loadings are desirable for cost and environmental reasons, but higher loadings may be necessary for challenging substrates. |
| Ligand | 1.1 - 2.0 equivalents relative to Pd | The ligand stabilizes the palladium catalyst and modulates its reactivity. The optimal ligand-to-metal ratio can vary. |
| Base | 2.0 - 3.0 equivalents | A sufficient amount of base is required to activate the boronic acid for transmetalation.[19] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | The choice of solvent can significantly impact the reaction rate and yield.[11][20][21][22][23] A mixture of an organic solvent and water is common to dissolve both the organic reactants and the inorganic base. |
| Temperature | Room Temperature to 110 °C | Higher temperatures are often required for less reactive halides (e.g., chlorides), but can also lead to increased side reactions. |
| Reaction Time | 1 - 24 hours | Varies depending on the reactivity of the substrates and the reaction conditions. |
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Poor choice of ligand or base | - Use a fresh batch of catalyst and ensure proper degassing.- Increase the reaction temperature.- Screen different ligands (e.g., bulky biaryl phosphines for aryl chlorides) and bases (e.g., K₃PO₄, Cs₂CO₃).[12] |
| Protodeboronation of (2,4-Difluorophenyl)boronic acid | - Prolonged reaction time at high temperature- Strong basic conditions | - Use a more active catalyst to allow for lower reaction temperatures and shorter times.[18]- Consider using a milder base such as K₃PO₄ or CsF.[24] |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure thorough degassing of the reaction mixture.- Reduce the palladium catalyst loading. |
| Formation of Impurities | - Side reactions due to high temperature- Impure starting materials | - Lower the reaction temperature if possible.- Purify starting materials before use. |
| Difficult Purification | - Co-elution of product with byproducts | - Optimize the chromatographic conditions (solvent system, silica gel activity).- Consider recrystallization as an alternative or additional purification step.[6] |
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura coupling of (2,4-difluorophenyl)boronic acid is a powerful and reliable method for the synthesis of valuable fluorinated biaryl compounds. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and meticulous experimental technique are paramount for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully implement and adapt this important transformation in their synthetic endeavors.
References
- 1. N-(2,4-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive suite of protocols for the detailed characterization of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of fluorine atoms and a trifluoromethyl group into the pyridine scaffold imparts unique physicochemical properties that are highly sought after in medicinal chemistry. This document outlines the rationale and step-by-step methodologies for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, it discusses the potential applications of this compound, particularly in the context of inhibiting quorum sensing in pathogenic bacteria, thereby providing a framework for its further investigation and utilization in drug discovery programs.
Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The trifluoromethyl group (-CF3), in particular, is a prevalent substituent in many pharmaceuticals due to its strong electron-withdrawing nature and its ability to enhance binding interactions with biological targets.[2] When combined with a pyridine ring, a privileged scaffold in numerous biologically active compounds, the resulting trifluoromethylpyridines represent a class of molecules with immense therapeutic potential.[3]
This compound (Figure 1) is a prime example of such a molecule, combining the advantageous properties of three distinct fluorinated moieties. Its structural complexity and potential for diverse biological activities necessitate a robust and multi-faceted characterization approach to ensure its identity, purity, and suitability for downstream applications. This guide provides the necessary protocols and theoretical background to achieve a comprehensive characterization of this important synthetic building block.
Figure 1: Chemical Structure of this compound
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides in-depth procedural instructions, mechanistic insights, and critical considerations for process optimization and safety, tailored for researchers, chemists, and professionals in drug development and process chemistry.
Introduction: Significance and Synthetic Strategy
This compound is a crucial building block in the synthesis of a range of biologically active molecules. The strategic incorporation of fluorine atoms often enhances metabolic stability and binding affinity, making this scaffold highly valuable in medicinal chemistry.[3] The presented large-scale synthesis protocol is designed to be efficient, cost-effective, and reproducible, addressing the increasing demand for this intermediate.[1]
The core of this synthetic approach is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4] This reaction offers high functional group tolerance and is generally conducted under relatively mild conditions, making it suitable for industrial applications.[5][6] Our protocol couples 2-chloro-5-(trifluoromethyl)pyridine with (2,4-difluorophenyl)boronic acid, two readily available starting materials.
Reaction Scheme and Mechanism
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction as depicted in the following scheme:
Overall Reaction:
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, 2-chloro-5-(trifluoromethyl)pyridine, to form a Pd(II) complex.
-
Transmetalation: The organoboron species, (2,4-difluorophenyl)boronic acid, is activated by a base to form a boronate complex. This complex then transfers the difluorophenyl group to the Pd(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Large-Scale Synthesis Protocol
This protocol is optimized for a multi-kilogram scale synthesis, focusing on safety, efficiency, and product quality.
Materials and Equipment
| Reagent | CAS No. | Quantity (molar eq.) | Supplier Recommendation |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | 1.0 | High Purity (>98%) |
| (2,4-Difluorophenyl)boronic acid | 144025-03-6 | 1.1 | High Purity (>98%) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 0.01-0.02 | Strem Chemicals or equivalent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.5 | Anhydrous, finely powdered |
| Toluene | 108-88-3 | ~10 volumes | Anhydrous |
| Ethanol | 64-17-5 | ~2 volumes | Anhydrous |
| Water | 7732-18-5 | ~5 volumes | Degassed, deionized |
| L-Cysteine | 52-90-4 | - | For palladium scavenging |
| Celite® | 61790-53-2 | - | For filtration |
Equipment:
-
Jacketed glass reactor (appropriate volume for the scale) with overhead stirring, reflux condenser, and nitrogen inlet/outlet.
-
Temperature control unit (heating/cooling circulator).
-
Addition funnel.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Experimental Workflow
Caption: Overall workflow for the large-scale synthesis.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Charging Reagents:
-
To the reactor, add toluene (7 volumes) and ethanol (2 volumes).
-
Charge 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Add (2,4-difluorophenyl)boronic acid (1.1 eq).
-
In a separate vessel, dissolve potassium carbonate (2.5 eq) in degassed water (5 volumes) and add it to the reactor.
-
-
Degassing: Sparge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.015 eq) to the reaction mixture under a positive nitrogen pressure.
-
Reaction:
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress by HPLC until the consumption of the starting material is complete (typically 12-18 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with brine (2 x 3 volumes).
-
-
Palladium Scavenging:
-
To the organic layer, add an aqueous solution of L-cysteine (prepared by dissolving L-cysteine in water). The amount should be optimized based on residual palladium levels.
-
Stir the mixture vigorously for 2-4 hours at room temperature.
-
Separate the layers and wash the organic layer with water.
-
-
Crystallization and Isolation:
-
Concentrate the organic layer under reduced pressure to approximately one-third of its original volume.
-
Cool the concentrated solution to 0-5 °C to induce crystallization.
-
Filter the resulting solid, wash with cold hexanes, and dry under vacuum at 40-50 °C to a constant weight.
-
Process Optimization and Causality
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is chosen for its commercial availability and proven efficacy. For large-scale operations, using a pre-catalyst or a more active ligand system could potentially reduce catalyst loading and reaction times.[7][8]
-
Base: Potassium carbonate is a cost-effective and moderately strong base that effectively promotes the reaction without causing significant degradation of the starting materials.[7][9]
-
Solvent System: The toluene/ethanol/water biphasic system is advantageous for large-scale synthesis. Toluene solubilizes the organic components, while water dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility and reaction rate. This system also facilitates a straightforward workup.[10]
-
Palladium Removal: Residual palladium in the final product is a major concern in pharmaceutical synthesis. The use of L-cysteine as a scavenger is an effective and economical method for reducing palladium levels to acceptable limits.[5]
Safety Considerations
-
Exothermic Reaction: Suzuki-Miyaura couplings can be exothermic. It is crucial to have adequate cooling capacity and to monitor the internal temperature during the reaction, especially during the initial heating phase.[11][12]
-
Reagent Handling: Handle all chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere: Maintaining an inert atmosphere is critical as the Pd(0) catalyst is sensitive to air.
-
Solvent Hazards: Toluene is flammable and has associated health risks. Ensure proper grounding of equipment and avoid ignition sources.
Data Summary
| Parameter | Value | Notes |
| Scale | Multi-kilogram | Protocol is scalable with appropriate equipment. |
| Expected Yield | 85-95% | Based on limiting reagent (2-chloro-5-(trifluoromethyl)pyridine). |
| Purity (by HPLC) | >99% | After crystallization. |
| Melting Point | 59-64 °C | |
| Molecular Weight | 259.17 g/mol |
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Application Notes & Protocols: The Transformative Role of Fluorinated Pyridine Compounds in Organic Electronics
Introduction: A Synergy of Unique Chemical Properties
In the pursuit of next-generation electronic devices that are flexible, efficient, and cost-effective, organic electronics has emerged as a frontier of materials science. The performance of devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) is fundamentally dictated by the molecular design of their constituent materials. Among the vast library of organic motifs, fluorinated pyridine compounds have garnered significant attention. This guide elucidates the multifaceted applications of these compounds, stemming from a powerful synergy: the electron-deficient nature of the pyridine ring combined with the unique properties of the fluorine atom.
Fluorine, being the most electronegative element, imparts profound changes to a molecule's electronic structure, stability, and intermolecular interactions when incorporated.[1] The strategic fluorination of pyridine-based materials allows for precise tuning of energy levels, enhancement of thermal and oxidative stability, and control over solid-state packing—all critical parameters for optimizing device performance.[2][3][4] This document provides researchers, scientists, and drug development professionals with a detailed overview of these applications, complete with field-proven insights and detailed experimental protocols.
The Fluorine Advantage: Modulating Pyridine's Electronic Landscape
The introduction of fluorine atoms onto a pyridine ring is not merely an additive modification; it fundamentally alters the electronic and physical properties of the molecule. Understanding these core principles is key to appreciating their role in device engineering.
-
Energy Level Depression: The primary effect of fluorination is the significant lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2][4] This is due to the strong inductive electron-withdrawing effect of the C-F bond. This controlled depression of frontier molecular orbitals is a powerful tool for designing materials with improved electron injection/transport capabilities and for creating optimal energy level alignment at interfaces within a device stack, which is crucial for minimizing energy loss.[4]
-
Enhanced Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Its incorporation into the pyridine scaffold enhances the molecule's resistance to thermal degradation and oxidative processes, leading to devices with longer operational lifetimes—a critical factor for commercial viability.[3][4]
-
Morphology and Intermolecular Interactions: While seemingly counterintuitive, fluorine can participate in non-covalent interactions, such as C–H⋯F hydrogen bonds. These interactions can play a significant role in dictating the supramolecular organization in the solid state, often promoting favorable π-stacking arrangements that enhance charge carrier mobility.[2]
References
Application Notes and Protocols for the Functionalization of Trifluoromethylpyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Trifluoromethylpyridine Scaffold - A Privileged Motif in Modern Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2][3] Among the various fluorinated moieties, the trifluoromethyl (-CF3) group has gained prominence for its ability to significantly enhance the therapeutic profile of drug candidates. When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold offers a unique combination of physicochemical properties that are highly advantageous for drug design.[2][3][4]
The trifluoromethyl group is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][4][5] Its strong electron-withdrawing nature can also influence the pKa of the pyridine nitrogen, affecting solubility and oral absorption. These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic properties of a drug, ultimately leading to improved efficacy and safety profiles.[4][5] Consequently, TFMP derivatives have emerged as indispensable building blocks in the development of novel therapeutics for a wide range of diseases, including cancer and infectious diseases, as well as in the agrochemical industry.[1][2][3][4]
This comprehensive guide provides an in-depth exploration of the key strategies for the functionalization of trifluoromethylpyridine scaffolds. We will delve into the mechanistic underpinnings of each methodology, offer detailed, field-proven protocols, and provide insights into the causality behind experimental choices, empowering researchers to effectively leverage this privileged scaffold in their drug discovery endeavors.
I. Foundational Synthesis of Trifluoromethylpyridine Scaffolds
The functionalization of a scaffold begins with its synthesis. There are three primary strategies for accessing trifluoromethylpyridine derivatives:
-
Chlorine/Fluorine Exchange: This classical approach involves the initial synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce the trifluoromethyl group.[2][3]
-
Cyclocondensation with Trifluoromethylated Building Blocks: This method constructs the pyridine ring from acyclic precursors already containing the trifluoromethyl group.[2][3][5][6]
-
Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring.[2][3]
The choice of method often depends on the desired substitution pattern and the availability of starting materials. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several crop-protection products, is often synthesized via the chlorine/fluorine exchange method.[2][3][6]
subgraph "cluster_main" { label="Core Synthesis of Trifluoromethylpyridines"; bgcolor="#F1F3F4"; "Start" [label="Starting Materials\n(e.g., Picoline, CF3-Building Blocks, Pyridine)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Method1" [label="Chlorine/Fluorine Exchange\n(via Trichloromethylpyridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Method2" [label="Cyclocondensation\n(with CF3-Containing Building Blocks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Method3" [label="Direct Trifluoromethylation", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="Functionalized Trifluoromethylpyridine Scaffold", fillcolor="#FFFFFF", fontcolor="#202124"]; }
"Start" -> "Method1" [color="#5F6368"]; "Start" -> "Method2" [color="#5F6368"]; "Start" -> "Method3" [color="#5F6368"]; "Method1" -> "End" [color="#5F6368"]; "Method2" -> "End" [color="#5F6368"]; "Method3" -> "End" [color="#5F6368"]; }
Core strategies for the synthesis of trifluoromethylpyridine scaffolds.
II. C-H Functionalization: A Modern Approach to Derivatization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including trifluoromethylpyridines.[7][8] This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes and enabling late-stage modifications of complex molecules.[9][10][11]
A. Regioselective C-H Trifluoromethylation
While seemingly counterintuitive to functionalize a scaffold that already possesses a trifluoromethyl group, the introduction of additional CF3 groups can further modulate the properties of the molecule. A significant challenge in the direct C-H functionalization of pyridines is controlling the regioselectivity due to the inherent electronic properties of the ring.[7][8][12]
Recent advances have demonstrated highly regioselective methods for the direct C-H trifluoromethylation of pyridines. One such strategy involves the activation of the pyridine ring as an N-methylpyridinium salt. This activation alters the electronic distribution within the ring, directing the trifluoromethylation to specific positions.[13][14]
Protocol: Regioselective C-H Trifluoromethylation of a Pyridine Derivative
This protocol is adapted from a method developed for the regioselective trifluoromethylation of pyridinium salts.[13][14]
Materials:
-
Substituted Pyridine
-
Methyl Iodide
-
Trifluoroacetic Acid (TFA)
-
Silver Carbonate (Ag2CO3)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen Gas Supply
-
Standard Schlenk Line and Glassware
Procedure:
-
Formation of the N-Methylpyridinium Iodide Salt:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted pyridine (1.0 mmol) in a minimal amount of acetone.
-
Add methyl iodide (1.2 mmol) and stir the reaction mixture at room temperature for 12-24 hours.
-
The formation of a precipitate indicates the formation of the pyridinium salt.
-
Filter the solid, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
C-H Trifluoromethylation:
-
To a flame-dried Schlenk tube, add the N-methylpyridinium iodide salt (0.5 mmol), silver carbonate (1.0 mmol), and DMF (5 mL).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Add trifluoroacetic acid (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at 80 °C for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated pyridine.
-
Causality Behind Experimental Choices:
-
N-Methylpyridinium Salt Formation: Activation of the pyridine as a pyridinium salt enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. This strategy is key to overcoming the inherent electron-deficient nature of the pyridine ring.[13][14]
-
Silver Carbonate: Silver carbonate acts as a catalyst and a base in this reaction. It is believed to facilitate the generation of the trifluoromethyl nucleophile from trifluoroacetic acid.[13][14]
-
DMF as Solvent: DMF is a polar aprotic solvent that is well-suited for this type of reaction, as it can dissolve the ionic pyridinium salt and the other reagents.
III. Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of highly functionalized aromatic and heteroaromatic compounds.[15][16][17][18] For trifluoromethylpyridine scaffolds, these reactions allow for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide. For trifluoromethylpyridines bearing a halogen (e.g., 2,5-dibromo-3-(trifluoromethyl)pyridine), this reaction can be used to introduce aryl or vinyl substituents. The regioselectivity of the coupling is influenced by the electronic and steric environment of the bromine atoms.[19]
Table 1: Comparison of Reactivity in Cross-Coupling Reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine
| Cross-Coupling Reaction | Typical Catalyst | Reactivity at C2-Br | Reactivity at C5-Br | Key Considerations |
| Suzuki-Miyaura | Pd(PPh3)4 / K2CO3 | Less reactive | More reactive | The C5 position is ortho to the electron-withdrawing CF3 group, enhancing its reactivity.[19] |
| Buchwald-Hartwig | Pd2(dba)3 / Xantphos | Reactive | Reactive | Can be tuned to achieve selective amination at either position with careful choice of ligands and conditions. |
| Sonogashira | Pd(PPh3)2Cl2 / CuI | Less reactive | More reactive | Similar to Suzuki, the C5 position is more activated. |
| Stille | Pd(PPh3)4 | Less reactive | More reactive | The toxicity of organotin reagents is a significant drawback. |
subgraph "cluster_main" { label="Generalized Cross-Coupling Workflow"; bgcolor="#F1F3F4"; "Start" [label="Halogenated Trifluoromethylpyridine\n(e.g., Bromo- or Iodo-TFMP)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Reagents" [label="Coupling Partner\n(e.g., Boronic Acid, Amine, Alkyne)\n+\nTransition Metal Catalyst\n(e.g., Palladium, Copper)\n+\nLigand & Base", fillcolor="#FFFFFF", fontcolor="#202124"]; "Reaction" [label="Cross-Coupling Reaction\n(e.g., Suzuki, Buchwald-Hartwig, Sonogashira)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Workup" [label="Aqueous Work-up\n&\nExtraction", fillcolor="#FBBC05", fontcolor="#202124"]; "Purification" [label="Column Chromatography\n or Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Functionalized Trifluoromethylpyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; }
"Start" -> "Reagents" [color="#5F6368"]; "Reagents" -> "Reaction" [color="#5F6368"]; "Reaction" -> "Workup" [color="#5F6368"]; "Workup" -> "Purification" [color="#5F6368"]; "Purification" -> "End" [color="#5F6368"]; }
A generalized workflow for cross-coupling reactions on trifluoromethylpyridine scaffolds.
IV. Nucleophilic Aromatic Substitution (SNAr): A Classic Strategy for Heteroatom Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring.[20][21] The presence of a strong electron-withdrawing group, such as a trifluoromethyl group, activates the pyridine ring towards nucleophilic attack, making SNAr a highly effective strategy for functionalization.[19][22] This is particularly true for leaving groups positioned ortho or para to the trifluoromethyl group.[20]
Protocol: SNAr Reaction of 2-Chloro-5-(trifluoromethyl)pyridine with a Phenolic Nucleophile
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Substituted Phenol
-
Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen Gas Supply
-
Standard Schlenk Line and Glassware
Procedure:
-
Preparation of the Nucleophile:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted phenol (1.1 mmol) in anhydrous DMSO or DMF (5 mL).
-
Add potassium carbonate (2.0 mmol) or sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.
-
-
SNAr Reaction:
-
To the solution of the phenoxide, add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol) in DMSO or DMF (2 mL) dropwise.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
If a precipitate forms, filter the solid and wash with water.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Self-Validating System and Troubleshooting:
-
Expected Outcome: A high yield of the corresponding ether product.
-
Troubleshooting - No Reaction: If no reaction is observed, consider using a stronger base (e.g., NaH) to fully deprotonate the phenol. Increasing the reaction temperature may also be necessary.
-
Troubleshooting - Side Products: The formation of side products may indicate decomposition of the starting materials or the product. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
V. Photoredox Catalysis: A Mild and Versatile Approach
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild reaction conditions.[23][24][25][26][27] This methodology can be applied to the functionalization of trifluoromethylpyridines, offering unique reactivity patterns that are often complementary to traditional methods. For instance, photoredox catalysis can be used to generate trifluoromethyl radicals from readily available sources, which can then be used to trifluoromethylate other aromatic or heteroaromatic systems.[25]
The general principle involves a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes with a suitable substrate to generate radical intermediates.[25][26] These radicals can then participate in the desired bond-forming reactions.
subgraph "cluster_main" { label="Simplified Photoredox Catalytic Cycle"; bgcolor="#F1F3F4"; "PC" [label="Photocatalyst (PC)", fillcolor="#FFFFFF", fontcolor="#202124"]; "PC_excited" [label="Excited Photocatalyst (PC*)", fillcolor="#FBBC05", fontcolor="#202124"]; "Radical_Generation" [label="Radical Generation\n(e.g., from CF3 source)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Substrate_Activation" [label="Substrate Activation\n(TFMP derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product_Formation" [label="Product Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"PC" -> "PC_excited" [label="Visible Light (hν)", color="#5F6368"]; "PC_excited" -> "Radical_Generation" [label="SET", color="#5F6368"]; "Radical_Generation" -> "Substrate_Activation" [label="Radical Addition", color="#5F6368"]; "Substrate_Activation" -> "Product_Formation" [color="#5F6368"]; "Product_Formation" -> "PC" [label="Regeneration of PC", color="#5F6368"]; }
A simplified representation of a photoredox catalytic cycle for trifluoromethylpyridine functionalization.
VI. Late-Stage Functionalization: Modifying Complex Molecules
Late-stage functionalization refers to the introduction of new functional groups into a complex molecule, such as a drug candidate or natural product, at a late stage of the synthesis.[9][10][11][28][29] This strategy is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule. The robust and often mild conditions of many modern functionalization reactions, including C-H functionalization and photoredox catalysis, make them well-suited for late-stage applications on trifluoromethylpyridine-containing molecules.[9][10][11]
Conclusion
The functionalization of trifluoromethylpyridine scaffolds is a rich and evolving field of research. The strategies outlined in this guide, from classical SNAr reactions to modern C-H functionalization and photoredox catalysis, provide a powerful toolkit for chemists to access a diverse range of novel TFMP derivatives. A thorough understanding of the underlying principles and careful optimization of reaction conditions are paramount to successfully harnessing the potential of this privileged scaffold in the pursuit of new and improved medicines and agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. nbinno.com [nbinno.com]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. researchgate.net [researchgate.net]
- 8. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A straightforward access to trifluoromethylated natural products through late-stage functionalization - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. [PDF] Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. | Semantic Scholar [semanticscholar.org]
- 17. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof [dspace.mit.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mdpi.com [mdpi.com]
- 23. Red-light-mediated copper-catalyzed photoredox catalysis promotes regioselectivity switch in the difunctionalization of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Organocatalyzed, Photoredox Heteroarylation of 2-Trifluoroboratochromanones via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Late-Stage Defluorinative Functionalization: Synthesis of Thioamides and Heterocycles from Trifluoromethylarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 29. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Welcome to the Technical Support Center for optimizing the synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The content is structured in a question-and-answer format to directly address common challenges and provide actionable, scientifically-grounded solutions.
I. Frequently Asked Questions (FAQs)
Here we address common issues encountered during the Suzuki coupling to synthesize this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this specific Suzuki coupling can stem from several factors, often related to the challenging nature of the coupling partners. Both the electron-deficient 5-(trifluoromethyl)pyridine halide and the 2,4-difluorophenyl boronic acid present unique stability and reactivity challenges. The primary culprits for low yield are typically:
-
Protodeboronation of the Boronic Acid: 2,4-Difluorophenylboronic acid is susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[1][2] This is often exacerbated by high temperatures and prolonged reaction times in the presence of a base.[2][3]
-
Catalyst Deactivation or Insufficient Activity: The chosen palladium catalyst system (precatalyst and ligand) may not be active enough to facilitate the coupling of these electron-deficient substrates efficiently. Catalyst deactivation, or "poisoning," by impurities can also occur.[4]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critically interlinked. An inappropriate combination can favor side reactions over the desired cross-coupling.[5]
-
Homocoupling of Reactants: While often a minor byproduct, the formation of biphenyls from the coupling of two boronic acid molecules or two aryl halide molecules can reduce the yield of the desired product.[6]
Q2: I am observing a significant amount of 5-(trifluoromethyl)pyridine and 1,3-difluorobenzene in my crude reaction mixture. What is happening?
A2: The presence of 5-(trifluoromethyl)pyridine is a strong indicator of dehalogenation of your starting aryl halide. The formation of 1,3-difluorobenzene points directly to protodeboronation of your 2,4-difluorophenylboronic acid.[1][7]
-
Protodeboronation: This is a very common side reaction with electron-deficient or sterically hindered boronic acids.[8] The reaction conditions, particularly the base and the presence of water, can facilitate the replacement of the boronic acid group with a proton.[5]
-
Dehalogenation: This occurs when the aryl halide undergoes a reaction that replaces the halogen with a hydrogen atom. This can be a result of side reactions involving the palladium catalyst and a proton source in the reaction mixture.[6][7]
To mitigate these issues, it is crucial to select a highly active catalyst system that promotes the desired cross-coupling at a rate significantly faster than these decomposition pathways.[2][3]
Q3: Which palladium catalyst and ligand combination is recommended for this specific coupling?
A3: For coupling electron-deficient partners like a trifluoromethylpyridine and a difluorophenylboronic acid, a highly active catalyst system is paramount. Modern palladium precatalysts, which are air- and moisture-stable, are generally preferred for their ability to generate a well-defined, highly active Pd(0) species in situ.[9]
-
Recommended Ligands: Electron-rich and sterically bulky phosphine ligands are often the most effective.[9] These ligands promote the formation of the active monoligated Pd(0) complex required for the oxidative addition step.[10] Consider ligands such as:
-
Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are excellent candidates.[11] They have demonstrated high efficacy in coupling challenging substrates.
-
Bulky alkylphosphine ligands: P(t-Bu)3 has also been shown to be effective for Suzuki couplings involving aryl chlorides and other less reactive partners.[10]
-
-
Recommended Precatalysts: Using a precatalyst simplifies handling and improves reproducibility. Palladacycle precatalysts, such as those developed by Buchwald's group, are designed to rapidly generate the active Pd(0) species, which can be crucial for outcompeting boronic acid decomposition.[2][3]
Q4: How does the choice of base impact the reaction? Which base should I use?
A4: The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle.[12] However, strong bases can also accelerate the undesired protodeboronation of the boronic acid.[5][13] Therefore, a careful balance must be struck.
-
Inorganic bases are typically used. For this system, a moderately strong base is often a good starting point.
-
Potassium phosphate (K₃PO₄): This is often an excellent choice for challenging Suzuki couplings, including those with unstable boronic acids.[2][3] It is sufficiently basic to promote the reaction without being overly aggressive in promoting protodeboronation.
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): These are also commonly used and can be effective.[11]
-
Fluoride bases (e.g., CsF): In some cases, fluoride ions can be effective at promoting the transmetalation step, particularly when using boronic esters.
-
It is advisable to screen a few different bases to find the optimal conditions for your specific substrate combination.
Q5: What is the best solvent system for this reaction?
A5: The choice of solvent can significantly influence reaction rates and selectivity.[14][15] A mixture of an organic solvent and water is common in Suzuki couplings to dissolve both the organic reactants and the inorganic base.[16]
-
Commonly Used Solvents:
-
1,4-Dioxane/Water: A classic and often effective solvent system for Suzuki couplings.[11]
-
Toluene/Water: Another good option, particularly for reactions run at higher temperatures.
-
Tetrahydrofuran (THF)/Water: Can be effective, especially for reactions at or near room temperature.[3]
-
Aprotic polar solvents: Solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can sometimes be beneficial for difficult couplings, but they can also be more challenging to remove during workup.[11][15]
-
The optimal solvent system may need to be determined empirically, but a 2:1 or 3:1 mixture of organic solvent to aqueous base is a good starting point. Ensure all solvents are properly degassed to remove oxygen, which can oxidize and deactivate the palladium catalyst.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter.
Troubleshooting Low Yield
If you are experiencing low yields, follow this decision tree to identify and address the potential root cause.
Caption: Decision tree for troubleshooting low yield in the Suzuki coupling.
III. Optimized Experimental Protocol
This protocol is provided as a robust starting point for the synthesis of this compound, incorporating best practices to mitigate common side reactions.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
2,4-Difluorophenylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (or other suitable Buchwald precatalyst) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)pyridine, 2,4-difluorophenylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and purge with a stream of argon or nitrogen for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 3:1 or 4:1 ratio) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (start with a screen from 80°C to 100°C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Comparative Data for Reaction Conditions
The following table summarizes typical outcomes when varying key reaction parameters for this type of challenging Suzuki coupling. Yields are illustrative and will vary based on specific experimental execution.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Primary Byproduct |
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ | Toluene/H₂O | 110 | 12 | < 30% | Protodeboronation, Dehalogenation |
| Pd₂(dba)₃ (2.5%) | SPhos (5%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 60-75% | Minor Protodeboronation |
| XPhos Pd G3 (2%) | - | K₃PO₄ | Dioxane/H₂O | 80 | 4 | > 85% | Minimal |
| Pd(OAc)₂ (5%) | P(t-Bu)₃ (10%) | K₃PO₄ | THF/H₂O | 65 | 6 | 70-80% | Minor Homocoupling |
IV. Mechanistic Considerations
A deeper understanding of the reaction mechanism can inform troubleshooting and optimization efforts.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[17][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-(trifluoromethyl)pyridine, forming a Pd(II) complex. The reactivity order for halides is typically I > Br > Cl.[19]
-
Transmetalation: The organic group from the boronic acid (2,4-difluorophenyl) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[12]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.[17]
Mitigating Protodeboronation with Boronic Esters
For particularly sensitive boronic acids, using a more stable derivative like a pinacol boronate or a MIDA (N-methyliminodiacetic acid) boronate ester can be an effective strategy.[1][8] These esters hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation relative to the rate of transmetalation.[20][21]
V. References
-
Protodeboronation - Wikipedia. Available at: --INVALID-LINK--
-
Application Notes and Protocols for Palladium-Catalyzed Coupling of 3,4-Difluorophenylboronic Acid - Benchchem. Available at: --INVALID-LINK--
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685–4696. Available at: --INVALID-LINK--
-
Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(9), 1255–1260. Available at: --INVALID-LINK--
-
Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11677–11689. Available at: --INVALID-LINK--
-
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides - Benchchem. Available at: --INVALID-LINK--
-
Li, Y., & Li, Y. (2004). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 6(24), 4447–4450. Available at: --INVALID-LINK--
-
Technical Support Center: Protodeboronation in Suzuki Reactions - Benchchem. Available at: --INVALID-LINK--
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685–4696. Available at: --INVALID-LINK--
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1464–1478. Available at: --INVALID-LINK--
-
Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11677–11689. Available at: --INVALID-LINK--
-
Green, D. A., & Lloyd-Jones, G. C. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: --INVALID-LINK--
-
Li, Y., & Li, Y. (2004). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 9(28), 32375–32383. Available at: --INVALID-LINK--
-
Gurung, S. K., Thapa, S., Shrestha, B., & Giri, R. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 16(24), 6346–6349. Available at: --INVALID-LINK--
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4060–4075. Available at: --INVALID-LINK--
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2004). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 126(18), 5821–5833. Available at: --INVALID-LINK--
-
Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. Available at: --INVALID-LINK--
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: --INVALID-LINK--
-
A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem. Available at: --INVALID-LINK--
-
Amine might end palladium's reign over classic cross coupling reaction - Chemistry World. Available at: --INVALID-LINK--
-
Ritter, T., & Stanetty, C. (2012). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Journal of Organic Chemistry, 77(17), 7446–7458. Available at: --INVALID-LINK--
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: --INVALID-LINK--
-
Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine - ResearchGate. Available at: --INVALID-LINK--
-
Table 2 Effect of various bases in Suzuki cross-coupling reaction. - ResearchGate. Available at: --INVALID-LINK--
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765–772. Available at: --INVALID-LINK--
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: --INVALID-LINK--
-
Munday, R. H. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(1), 131–153. Available at: --INVALID-LINK--
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: --INVALID-LINK--
-
Reeve, J. T., & Lloyd-Jones, G. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(10), 7016–7022. Available at: --INVALID-LINK--
-
Muto, K., & Yamaguchi, J. (2020). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Available at: --INVALID-LINK--
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
El-Faham, A., & El-Mekabaty, A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 88. Available at: --INVALID-LINK--
-
Munday, R. H. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(1), 131–153. Available at: --INVALID-LINK--
-
Muto, K., & Yamaguchi, J. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(23), 9455–9459. Available at: --INVALID-LINK--
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
minimizing deboronation of (2,4-difluorophenyl)boronic acid
Introduction: The Challenge of (2,4-Difluorophenyl)boronic Acid
Welcome to the technical support guide for (2,4-difluorophenyl)boronic acid. This valuable reagent is instrumental in medicinal chemistry and materials science for introducing the 2,4-difluorophenyl moiety into complex molecules, a substitution pattern known to enhance metabolic stability and binding affinity.[1][2] However, its utility is often hampered by a persistent and undesirable side reaction: protodeboronation.
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[3] For (2,4-difluorophenyl)boronic acid, the strong electron-withdrawing nature of the two fluorine atoms exacerbates this issue, making the C-B bond particularly susceptible to cleavage, especially under the basic conditions typical of Suzuki-Miyaura cross-coupling reactions.[4][5] This guide provides in-depth troubleshooting advice and optimized protocols to help you minimize this decomposition pathway, thereby improving reaction yields and simplifying purification.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Understanding the Problem
Q1: What exactly is protodeboronation, and why is my (2,4-difluorophenyl)boronic acid so prone to it?
A: Protodeboronation is a reaction where the boronic acid group [-B(OH)₂] is replaced by a proton (H+), typically from a water molecule in the solvent.[3] This converts your valuable starting material into the inert byproduct, 1,3-difluorobenzene.
The process is significantly accelerated under basic conditions, which are required for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The base reacts with the boronic acid to form a more electron-rich tetrahedral boronate anion [Ar-B(OH)₃]⁻. While this anion is necessary for the reaction, it is also the species most susceptible to protodeboronation.[3][6]
(2,4-Difluorophenyl)boronic acid is especially sensitive due to the electronic properties of the fluorine substituents. The two fluorine atoms are strongly electron-withdrawing, which increases the acidity of the boronic acid and polarizes the carbon-boron bond, making the ipso-carbon more electrophilic and thus more vulnerable to protonolysis.[7]
Q2: My reaction yield is low. How do I confirm that deboronation is the culprit?
A: The primary indicator is the detection of 1,3-difluorobenzene in your crude reaction mixture. You can identify this byproduct using standard analytical techniques:
-
GC-MS: Gas Chromatography-Mass Spectrometry is ideal for identifying volatile, low-molecular-weight byproducts like 1,3-difluorobenzene. Look for the characteristic mass spectrum.
-
¹H and ¹⁹F NMR Spectroscopy: In the proton NMR, you will see characteristic signals for 1,3-difluorobenzene that are distinct from your starting material and desired product. ¹⁹F NMR is even more definitive for tracking fluorine-containing species.
-
LC-MS: While less common for such a volatile byproduct, LC-MS can be used to monitor the consumption of your boronic acid starting material over time. A rapid decrease in the starting material without a corresponding increase in the product is a strong sign of decomposition.[8]
Q3: How should I store and handle (2,4-difluorophenyl)boronic acid to maximize its shelf-life?
A: Proper storage is critical to prevent gradual decomposition before the reagent is even used.
-
Temperature: For long-term storage, refrigeration (below 4°C / 39°F) is highly recommended.[4]
-
Atmosphere: Store the solid in a tightly sealed container under an inert atmosphere (argon or nitrogen). This minimizes exposure to atmospheric moisture, which can facilitate hydrolysis and decomposition.[4]
-
Purity Check: Before use, especially if the container has been opened multiple times, it is wise to check the purity by NMR to ensure significant degradation has not already occurred.[4]
Section 2: Proactive Strategies & Reaction Optimization
Q4: I'm planning a critical Suzuki coupling. Should I use the boronic acid directly or convert it to an ester first?
A: For challenging couplings where deboronation is a significant concern, converting the boronic acid to a more stable derivative is a highly effective strategy.[9]
-
Boronate Esters (e.g., Pinacol Ester): Converting the boronic acid to its pinacol ester [Ar-B(pin)] creates a more robust compound that is less prone to premature deboronation.[7][9]
-
MIDA Boronates & Trifluoroborates: These derivatives participate in the reaction via a "slow-release" mechanism.[3][5] Under the reaction conditions, they slowly hydrolyze to release a low, steady concentration of the active boronic acid. This ensures the concentration of the highly reactive boronate anion is kept to a minimum at any given time, favoring the desired cross-coupling over the deboronation side reaction.[3]
Recommendation: If you are experiencing significant deboronation, preparing the pinacol or MIDA ester is a field-proven solution.
Q5: My deboronation is severe. What are the most critical reaction parameters I should optimize?
A: The interplay between the base, catalyst system, and temperature is paramount. To suppress deboronation, your goal is to make the rate of the productive catalytic cycle much faster than the rate of C-B bond cleavage.[10]
Q6: How do I choose the correct base?
A: The choice of base is arguably the most critical factor. Strong bases and high pH accelerate deboronation.[11]
-
Avoid Strong Hydroxide Bases: Bases like NaOH and KOH should be avoided as they create a highly basic aqueous environment where deboronation is rapid.
-
Use Milder Bases: Weaker inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is an excellent choice. Cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) have also been shown to be effective, promoting the coupling reaction while minimizing the rate of deboronation.[10][12]
| Base | General Strength | Suitability for (2,4-difluorophenyl)boronic acid |
| NaOH, KOH | Strong | Poor: High risk of rapid deboronation. Avoid. |
| K₂CO₃, Na₂CO₃ | Medium-Strong | Moderate: Use with caution. Often a source of issues. |
| K₃PO₄ | Mild | Excellent: Frequently the optimal choice for sensitive boronic acids. |
| CsF, Cs₂CO₃ | Mild-Medium | Excellent: Highly effective, often used with specialized ligands.[12] |
| KOAc | Weak | Good: A viable option, though may require higher temperatures. |
Q7: What is the role of the Palladium catalyst and ligand?
A: The goal is to achieve a very high catalytic turnover rate. If the cross-coupling is fast, the boronic acid will be consumed productively before it has a chance to decompose.
-
Use Highly Active Catalysts: Modern palladium pre-catalysts (e.g., G2, G3, G4 palladacycles) combined with bulky, electron-rich biarylphosphine ligands are essential. These systems generate the active Pd(0) species quickly and promote rapid oxidative addition and reductive elimination.[5]
-
Recommended Ligands: Ligands like SPhos and XPhos are specifically designed for challenging couplings and can significantly accelerate the reaction, thereby outcompeting the deboronation pathway.[5][12] A combination of Pd(OAc)₂ with a ligand like SPhos is a proven system.[12]
| Catalyst System | Key Feature | Recommendation |
| Pd(PPh₃)₄ | "Classic" Catalyst | Avoid: Often too slow for challenging substrates, allowing time for deboronation. |
| Pd(dppf)Cl₂ | Robust Catalyst | Moderate: Better than Pd(PPh₃)₄, but may not be fast enough. |
| Pd₂(dba)₃ + SPhos/XPhos | High Activity | Excellent: A powerful combination for rapid catalytic turnover.[4] |
| XPhos Pd G3 | Pre-catalyst | Excellent: State-of-the-art pre-catalyst for fast, efficient reactions at lower temperatures. |
Q8: Should I lower the reaction temperature?
A: Yes, if possible. Protodeboronation is temperature-dependent.[11] Lowering the reaction temperature can significantly decrease the rate of deboronation. However, this must be balanced with the rate of the desired coupling. Using a highly active catalyst system (as described in Q7) is often what enables the use of lower temperatures (e.g., 40-70 °C instead of >100 °C) without sacrificing the reaction rate.[5]
Optimized Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol is a robust starting point for coupling (2,4-difluorophenyl)boronic acid with an aryl bromide, incorporating best practices.
-
Reagent Preparation:
-
Aryl Bromide (1.0 eq., 0.5 mmol)
-
(2,4-Difluorophenyl)boronic acid (1.5 eq., 0.75 mmol)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 eq., 1.5 mmol)
-
XPhos Pd G3 (2 mol%, 0.01 mmol)
-
Solvent: 1,4-Dioxane/Water (5:1, 5 mL), thoroughly degassed by sparging with argon for 30 minutes.
-
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, (2,4-difluorophenyl)boronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 70 °C with vigorous stirring. Note: Start with a lower temperature to minimize deboronation.
-
Monitor the reaction progress by LC-MS or GC-MS. If the reaction is sluggish, the temperature can be incrementally increased to 80-90 °C.
-
Typical reaction times are 2-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Preparation of (2,4-Difluorophenyl)pinacol Boronate Ester
This protocol provides a more stable alternative to the free boronic acid.[4]
-
Reagent Preparation:
-
(2,4-Difluorophenyl)boronic acid (1.0 eq., 5.0 mmol)
-
Pinacol (1.1 eq., 5.5 mmol)
-
Toluene (25 mL), anhydrous
-
-
Reaction Setup:
-
Combine the (2,4-difluorophenyl)boronic acid, pinacol, and toluene in a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus.
-
-
Reaction Execution:
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
-
Isolation:
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Introduction: The Purification Challenge
Welcome to the technical support guide for the purification of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. This molecule is a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals and agrochemicals.[1][2] It is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction between a pyridine derivative (like 2-chloro-5-(trifluoromethyl)pyridine) and (2,4-difluorophenyl)boronic acid.[3][4][5]
While the synthesis is robust, the purification of the final product from the complex reaction mixture presents a significant challenge for many researchers. The presence of unreacted starting materials, catalyst residues, and reaction byproducts with similar physicochemical properties to the target compound necessitates a systematic and well-designed purification strategy.
This guide provides a troubleshooting framework in a question-and-answer format to address the specific issues you may encounter during the purification process. We will delve into the causality behind experimental choices, providing you with the expertise to not only solve your current purification problem but also to adapt and optimize for future syntheses.
FAQ 1: My initial work-up left a complex mixture. What are the likely impurities and how can I perform a more effective initial cleanup?
Answer:
Understanding the potential impurities is the first step toward removing them. Given a typical Suzuki coupling reaction, your crude product is likely contaminated with several components. A standard aqueous work-up is a good start, but a more targeted acid-base extraction is often required to simplify the mixture before final purification.
Table 1: Common Impurities and Initial Removal Strategies
| Impurity | Source | Initial Removal Strategy |
| Inorganic Salts | Base used in the reaction (e.g., K₂CO₃, Na₂CO₃).[3][4] | Aqueous work-up: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate, DCM) and wash with water and brine. |
| (2,4-Difluorophenyl)boronic acid | Excess or unreacted starting material.[5] | Basic wash: During the aqueous work-up, wash the organic layer with a dilute base (e.g., 1M NaOH or NaHCO₃ solution) to convert the acidic boronic acid into its water-soluble salt. |
| Homocoupled Biphenyl | Undesired side reaction of the boronic acid coupling with itself.[6][7] | Non-polar and non-basic. Remains in the organic layer after acid-base extraction. Removed by chromatography or recrystallization. |
| 2-Chloro-5-(trifluoromethyl)pyridine | Unreacted starting material.[5] | Basic, but less so than the product. Can be partially removed by acidic wash, but often requires chromatography for complete separation. |
| Palladium Catalyst Residues | The catalyst used for the coupling (e.g., Pd(PPh₃)₄).[5] | Filtration: If palladium black has precipitated, it can be removed by filtering the reaction mixture through a pad of Celite® before the work-up.[6] Soluble catalyst residues are typically removed during chromatography. |
| Triphenylphosphine Oxide | Oxidation of phosphine ligands from the palladium catalyst. | Moderately polar. Remains in the organic layer. Typically removed by chromatography. |
Workflow 1: Enhanced Initial Purification
This workflow outlines the initial steps to remove the most common and easily separable impurities before proceeding to more advanced techniques.
Caption: Enhanced acid-base extraction workflow.
FAQ 2: My product is still impure after extraction. Should I use column chromatography or recrystallization?
Answer:
The choice between column chromatography and recrystallization depends on the nature of the remaining impurities and the physical state of your product. This compound is a crystalline solid with a melting point of 59-64 °C, making it a candidate for both techniques.[3]
Decision Framework:
-
Analyze Your Mixture: Run a quick Thin Layer Chromatography (TLC) of your simplified crude product.
-
Scenario A: Distinct Spots. If you see a major product spot that is well-separated from a few minor impurity spots, column chromatography is an excellent choice for isolating the pure compound.
-
Scenario B: Smearing or Very Close Spots. If the spots are very close together (similar polarity) or there is significant streaking, chromatography might be challenging.
-
Scenario C: Mostly One Spot. If the TLC shows your product is already >90% pure with minor baseline impurities, recrystallization is a highly effective and scalable method to achieve high purity.
-
-
Consider the Scale:
-
For small quantities (<1 g), column chromatography is often faster to set up and execute.
-
For larger quantities (>5 g), recrystallization is generally more efficient and avoids the use of large volumes of silica gel and solvents.
-
Caption: Decision workflow for final purification.
FAQ 3: I've chosen column chromatography, but I'm getting poor separation and peak tailing. How can I fix this?
Answer:
Peak tailing is a classic problem when purifying pyridine-containing compounds on standard silica gel.[8][9] The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups on the silica surface, leading to a secondary retention mechanism that causes the peak to tail.[9]
Protocol: Optimized Flash Column Chromatography
-
Prepare the Slurry:
-
In a beaker, add silica gel to your chosen eluent (start with a low polarity mixture, e.g., 95:5 Hexane:Ethyl Acetate). Create a homogenous slurry.
-
The Key Step: Add triethylamine (TEA) or ammonium hydroxide to the slurry, equivalent to 0.5-1% of the total solvent volume.[9] This "competing base" will occupy the acidic silanol sites, allowing your pyridine product to elute symmetrically.
-
-
Pack the Column: Pour the slurry into your column and allow it to pack under gentle pressure. Ensure the solvent level does not drop below the top of the silica bed.
-
Load the Sample:
-
Dissolve your simplified crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elute: Start running the column with the TEA-modified eluent. Gradually increase the polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute your product. Collect fractions and monitor by TLC.
Table 2: Troubleshooting Chromatography Issues
| Problem | Probable Cause(s) | Solution(s) |
| Peak Tailing | Strong interaction of basic pyridine with acidic silica gel.[9] | Add 0.5-1% triethylamine (TEA) or ammonia to your eluent system.[9] Alternatively, use a different stationary phase like neutral alumina.[10] |
| Poor Separation | Incorrect solvent system polarity. | Optimize the eluent system using TLC. Aim for a product Rf value of ~0.3. Test different solvent combinations (e.g., Hexane/DCM, Toluene/EtOAc). |
| Product Won't Elute | Eluent polarity is too low. | Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) in your eluent system. |
| Product Degrading on Column | The compound is sensitive to the acidic nature of silica. | Use a deactivated stationary phase (e.g., neutral alumina) or work quickly at a lower temperature if possible. A stability test on a small scale can confirm this issue.[10] |
FAQ 4: I want to try recrystallization, but my compound either "oils out" or doesn't crystallize at all. What should I do?
Answer:
Recrystallization is an excellent technique for achieving high purity, but finding the right solvent system is critical. "Oiling out" occurs when a solid melts in the hot solvent instead of dissolving, often because the solvent's boiling point is higher than the solute's melting point.[11] A failure to crystallize usually means the solution is not supersaturated, either because too much solvent was used or the wrong solvent was chosen.[11]
Protocol: Developing a Recrystallization Procedure
-
Solvent Screening (Small Scale):
-
Place a few milligrams of your crude product into several test tubes.
-
Add a few drops of a single solvent (see Table 3 for suggestions) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not dissolve. A good solvent will dissolve the compound when hot.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will cause pure crystals to form upon cooling.
-
-
Using a Two-Solvent System: This is often more effective.
-
Find a "soluble" solvent that dissolves your compound readily at room temperature (e.g., Dichloromethane).
-
Find an "insoluble" anti-solvent in which your compound is poorly soluble (e.g., Hexane, Heptane). The two solvents must be miscible.
-
Procedure: Dissolve the crude product in a minimal amount of the hot "soluble" solvent. While still hot, add the "insoluble" anti-solvent dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the hot soluble solvent to clarify, then allow the solution to cool slowly.
-
Table 3: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexane / Heptane | 69 / 98 | Non-polar | Good as an anti-solvent. Unlikely to dissolve the product alone. |
| Toluene | 111 | Low | May work as a single solvent.[11] |
| Dichloromethane (DCM) | 40 | Medium | Likely a good "soluble" solvent for a two-solvent system.[11] |
| Ethyl Acetate (EtOAc) | 77 | Medium | Potential single or co-solvent. |
| Isopropanol (IPA) | 82 | Polar | May be too polar, but worth testing. |
Troubleshooting Recrystallization:
-
If Oiling Out: You are likely using a solvent with too high a boiling point. Alternatively, the solution is too saturated. Try adding a bit more hot solvent before cooling, and ensure cooling is very slow.[11]
-
No Crystals Form: The solution is too dilute. Gently evaporate some solvent and try cooling again. If that fails, induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of pure product.[11]
-
Colored Impurities Remain: If your crystals are colored, you may need to perform a hot filtration step. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, swirl, and filter the hot solution through a pre-warmed funnel before allowing it to cool.[11]
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 387827-64-7 [m.chemicalbook.com]
- 4. This compound | 387827-64-7 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Iridium Photocatalyst Synthesis
Welcome to the Technical Support Center for Iridium Photocatalyst Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity for their iridium photocatalysts. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve common issues in your synthetic preparations.
Introduction: The Challenge of Synthesizing Iridium Photocatalysts
Iridium(III) complexes are powerful tools in modern organic synthesis, enabling a wide range of photoredox-mediated transformations.[1][2][3] Their unique photophysical properties, including long-lived excited states and high quantum yields, make them highly efficient.[1] However, the synthesis of these sophisticated coordination complexes can be fraught with challenges, often leading to frustratingly low yields. This guide will walk you through a systematic approach to troubleshooting these synthetic hurdles, ensuring you can reliably produce high-quality photocatalysts for your research.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section addresses some of the most common initial problems encountered during iridium photocatalyst synthesis.
Q1: My reaction mixture has a strange color, or the final product is not the expected color. What could be wrong?
Color is a critical indicator of the state of your iridium complex. A deviation from the expected bright yellow or orange for many common catalysts like [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 can signal several issues:
-
Incomplete Reaction: The presence of unreacted starting materials, such as the iridium trichloride hydrate (often dark brownish-green) or the chloro-bridged iridium dimer (a bright yellow solid), can alter the overall color of the reaction mixture and the crude product.[4][5]
-
Formation of Side-Products: Undesired side reactions can lead to the formation of differently colored iridium species or organic impurities.
-
Catalyst Decomposition: Exposure to air, moisture, or excessive heat can cause some iridium complexes to decompose, often resulting in a darkening of the solution or the formation of insoluble black precipitates.[6][7]
Quick Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your ligands and iridium precursor are of high purity. Impurities can lead to unwanted side reactions.
-
Ensure Inert Atmosphere: Rigorously degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction and workup.
-
Check Reaction Temperature: Overheating can lead to decomposition. Use a calibrated thermometer and ensure even heating.
Q2: I see very little or no precipitate of my final product after adding the counter-ion (e.g., KPF6 or NH4PF6). Why?
This is a classic sign of low product formation. The root causes can be categorized into two main areas: reaction efficiency and product solubility.
-
Poor Reaction Conversion: The synthesis of the cationic iridium complex may not have proceeded to a significant extent. This could be due to issues with starting materials, reaction conditions, or catalyst deactivation.
-
Product Solubility: The final complex might be more soluble in the reaction solvent than anticipated, preventing it from precipitating effectively. Homoleptic iridium complexes, for instance, can be quite hydrophobic and may not dissolve well in polar solvents.[2][8]
Initial Actions:
-
Analyze a Sample: Before proceeding with the full workup, take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to check for the presence of the desired product.
-
Solvent Choice for Precipitation: If the product is present but not precipitating, you may need to change the solvent system. Forcing precipitation by adding a non-polar co-solvent (like hexanes or pentane) or by concentrating the solution can be effective.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common problems leading to low yields.
Issue 1: Problems with Starting Materials and Reagents
The quality of your starting materials is paramount. Even trace impurities can have a significant impact on the reaction outcome.
Question: How do I know if my ligands or iridium precursor are the problem?
-
Ligand Purity: Impurities in your cyclometalating (e.g., ppy derivatives) or ancillary (e.g., bipyridine derivatives) ligands can inhibit the reaction. This is particularly true for organic impurities that can coordinate to the iridium center more strongly than the desired ligand.
-
Causality: Competing ligands can lead to the formation of a mixture of iridium complexes or prevent the desired complex from forming altogether.
-
-
Iridium Precursor Quality: Iridium(III) chloride hydrate (IrCl3·xH2O) is a common starting material, but its exact iridium content can vary. Using an old or poorly stored bottle can lead to inconsistent results. The chloro-bridged dimer, [Ir(ppy)2Cl]2, is a more defined precursor but must be synthesized and purified correctly.[4][5]
-
Causality: An inaccurate measure of the iridium precursor will throw off the stoichiometry of the reaction, leading to incomplete conversion and a lower yield.
-
Self-Validating Protocol: Precursor and Ligand Quality Check
-
Ligand Characterization: Before use, verify the purity of your ligands using NMR and melting point analysis. If necessary, recrystallize or purify by column chromatography.
-
Use a Reliable Iridium Source: Whenever possible, use a freshly purchased bottle of IrCl3·xH2O from a reputable supplier or use a well-characterized chloro-bridged dimer intermediate.
-
Run a Small-Scale Test Reaction: Before committing to a large-scale synthesis, perform a small test reaction with a known, reliable substrate to confirm the activity of your reagents.[7]
Issue 2: Sub-Optimal Reaction Conditions
The synthesis of iridium photocatalysts is often sensitive to temperature, solvent, and reaction time.
Question: My yield is consistently low even with pure starting materials. What reaction parameters should I investigate?
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and intermediates.[9] For the synthesis of the chloro-bridged dimer, a mixture of an alcohol (like 2-ethoxyethanol) and water is often used.[4] For the final complex formation, higher boiling point solvents like ethylene glycol are common.[4][5]
-
Temperature Control: These reactions often require high temperatures (e.g., 150 °C or higher) to drive the ligand exchange and cyclometalation steps.[4]
-
Causality: Insufficient temperature will result in a slow or stalled reaction. Conversely, excessive temperatures can lead to thermal decomposition of the product or starting materials.
-
-
Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration.
-
Causality: Stopping the reaction prematurely will naturally lead to a low yield due to incomplete conversion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
Optimization Workflow Diagram
Caption: A workflow for troubleshooting low yields, starting with reagent validation and moving to reaction condition optimization.
Issue 3: Catalyst Deactivation and Side Reactions
During the synthesis, the iridium complex can be susceptible to various deactivation pathways.
Question: I observe a good initial product formation, but the yield doesn't improve over time, or even decreases. What could be happening?
-
Presence of Oxygen: While some iridium-catalyzed reactions have been shown to be affected by molecular oxygen, often in a complex manner, for the synthesis itself, the presence of oxygen at high temperatures is generally detrimental.[13][14]
-
Causality: Oxygen can lead to oxidative degradation of the ligands or the iridium center, forming inactive species. For photocatalysts, oxygen can also quench the excited state, although this is more relevant to the catalytic application than the synthesis.
-
-
Ligand Functionalization/Degradation: Under harsh reaction conditions, the ligands themselves can undergo unintended reactions. This can include functionalization by other species in the reaction mixture or degradation.[15][16]
-
Formation of Inactive Aggregates: In some cases, iridium complexes can form insoluble aggregates or clusters, effectively removing the active species from the reaction medium.[6][7]
-
Causality: Aggregation reduces the concentration of the catalytically competent species, slowing down or halting the reaction.
-
Diagram of Deactivation Pathways
Caption: Common deactivation pathways for iridium photocatalysts during synthesis.
Part 3: Experimental Protocols and Data
This section provides a standardized protocol for a common iridium photocatalyst synthesis and purification, highlighting critical steps.
Protocol: Synthesis of [Ir(dF(CF3)ppy)2(dtbbpy)]PF6
This two-step procedure is adapted from established literature methods and is a good benchmark for troubleshooting.[4][5][18]
Step 1: Synthesis of the Chloro-Bridged Iridium Dimer, [(dF(CF3)ppy)2Ir(μ-Cl)]2
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine iridium(III) chloride hydrate (1.0 equiv), 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (dF(CF3)ppy) (2.3 equiv), 2-ethoxyethanol, and water (2:1 v/v).
-
Inert Atmosphere: Thoroughly degas the mixture by bubbling argon or nitrogen through it for at least 30 minutes.
-
Heating: Heat the reaction mixture to reflux (around 120-130 °C) under an inert atmosphere for 18-24 hours. The color should change from a dark brown-green to a bright yellow suspension.
-
Isolation: Cool the mixture to room temperature. The yellow product will precipitate. Collect the solid by vacuum filtration.
-
Washing: Wash the solid sequentially with water, methanol, and then a non-polar solvent like pentane or hexanes to remove residual solvent and impurities.
-
Drying: Dry the bright yellow solid under high vacuum. The yield for this step is often moderate (35-50%).[4]
Step 2: Synthesis of the Final Complex, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6
-
Setup: In a round-bottom flask, combine the iridium dimer from Step 1 (1.0 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2.2 equiv) in ethylene glycol.
-
Inert Atmosphere: Degas the mixture thoroughly with argon or nitrogen.
-
Heating: Heat the mixture to 150-160 °C under an inert atmosphere for 16-18 hours. The suspension should dissolve to form a clear, orange-yellow solution.
-
Precipitation of the Hexafluorophosphate Salt: Cool the reaction to room temperature. Add a saturated aqueous solution of potassium hexafluorophosphate (KPF6) or ammonium hexafluorophosphate (NH4PF6). A bright yellow precipitate should form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash thoroughly with water, then with a small amount of cold ethanol or diethyl ether.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a solvent system like dichloromethane/methanol) or by recrystallization (e.g., from dichloromethane/hexane).[19][20]
Table 1: Troubleshooting Checklist for Synthesis
| Checkpoint | Potential Issue | Recommended Action |
| Reagents | Impure ligands or iridium salt. | Verify purity by NMR/MP. Use fresh, high-quality reagents. |
| Atmosphere | Presence of oxygen or moisture. | Use Schlenk techniques; thoroughly degas solvents.[7] |
| Temperature | Too low (incomplete reaction) or too high (decomposition). | Calibrate heating mantle/oil bath. Monitor internal temperature. |
| Solvent | Poor solubility of reactants. | Ensure correct solvent and ratios are used.[10][11] |
| Workup | Product remains in solution. | Concentrate the solution or add a non-polar co-solvent to force precipitation. |
| Purification | Contamination with byproducts. | Optimize column chromatography conditions or perform recrystallization. |
Conclusion: A Pathway to Reproducible Synthesis
Low yields in the synthesis of iridium photocatalysts are a common but surmountable challenge. By systematically evaluating the purity of your starting materials, ensuring rigorously controlled and inert reaction conditions, and being mindful of potential deactivation pathways, you can significantly improve the reliability and efficiency of your synthetic efforts. This guide provides a framework for diagnosing and solving these issues, grounded in the chemical principles that govern these complex coordination reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Item - Effects of Molecular Oxygen, Solvent, and Light on Iridium-Photoredox/Nickel Dual-Catalyzed Cross-Coupling Reactions - American Chemical Society - Figshare [acs.figshare.com]
- 15. Ligand functionalization as a deactivation pathway in a fac -Ir(ppy) 3 -mediated radical addition - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03064H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cyclometallated phosphonium ylide-based iridium( iii ) photocatalysts - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02320C [pubs.rsc.org]
- 20. Tuning the Efficiency of Iridium(III) Complexes for Energy Transfer (EnT) Catalysis through Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Arylpyridines
Welcome to the Technical Support Center for the synthesis of 2-arylpyridines. This ubiquitous structural motif is a cornerstone in pharmaceuticals, agrochemicals, and materials science. However, its synthesis, particularly via transition-metal-catalyzed cross-coupling reactions, is often plagued by side reactions that can diminish yields, complicate purification, and consume valuable starting materials.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental challenges. We will move beyond simple procedural lists to explain the mechanistic origins of these side reactions, empowering you to make informed decisions to optimize your synthetic routes.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues encountered during the synthesis of 2-arylpyridines using common cross-coupling methodologies like Suzuki-Miyaura, Stille, and Negishi reactions.
Q1: I'm observing significant homocoupling of my boronic acid or organostannane coupling partner. What causes this, and how can I prevent it?
A1: The formation of symmetrical biaryl or bistannane byproducts is a frequent and frustrating issue.
Root Cause Analysis: Homocoupling primarily arises from two pathways:
-
Oxidative Homocoupling: This is the most common cause, particularly in Suzuki-Miyaura reactions. It is often mediated by the presence of Pd(II) species and an oxidant, which is frequently atmospheric oxygen.[1] If your Pd(0) catalyst is oxidized to Pd(II) or if the reduction of your Pd(II) precatalyst is incomplete, these species can catalyze the homocoupling of two organoboron molecules.[2][3] The mechanism can proceed through an oxo-palladium intermediate, especially under aerobic conditions.[2][4]
-
Reductive Homocoupling (Stille): In Stille coupling, homocoupling of the organostannane is a major side reaction.[5][6] This can occur when two equivalents of the organostannane react with the Pd(II) precatalyst, followed by reductive elimination.[6]
Troubleshooting & Preventative Measures:
-
Atmosphere Control (Critical): The most effective preventative measure is the rigorous exclusion of oxygen.[7]
-
Protocol: Degas all solvents (e.g., by sparging with argon or nitrogen for 30-60 minutes) and the reaction mixture itself using several vacuum-backfill cycles with an inert gas.[8] Maintain a positive pressure of inert gas throughout the experiment.
-
-
Catalyst Choice:
-
Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the need for in situ reduction of a Pd(II) source.
-
-
Reaction Stoichiometry:
-
Using a slight excess (1.1-1.5 equivalents) of the aryl halide partner can sometimes minimize homocoupling of the more valuable organometallic reagent.[7]
-
-
Temperature Control:
-
Lowering the reaction temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.[7]
-
Q2: My reaction is producing a significant amount of the dehalogenated arene byproduct. Why is this happening?
A2: Dehalogenation, or more precisely hydrodehalogenation, replaces the halogen on your starting material with a hydrogen atom, leading to a truncated byproduct and reduced yield. [9]
Root Cause Analysis: This side reaction occurs when the catalytic cycle is intercepted by a hydride source. After the initial oxidative addition of the aryl halide to the Pd(0) center, a competing reductive pathway can occur. A hydride ligand is transferred to the palladium(II) complex, which then undergoes reductive elimination to release the dehalogenated arene.[1][9]
Key sources of hydride include:
-
Solvents: Alcoholic solvents (e.g., methanol, isopropanol) can be oxidized by the palladium complex to generate hydride species.[1][9]
-
Bases: Amine bases can also be a source of hydrides.[1]
-
Reagents: Impurities in reagents, including water, can sometimes contribute.
This issue is particularly pronounced with highly active catalyst systems and electron-rich aryl halides.[7][9]
Troubleshooting & Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Solvent | Switch to non-alcoholic, aprotic solvents like toluene, dioxane, or THF. | Eliminates a primary source of hydride generation.[9] |
| Base | Screen alternative bases. Consider inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of amine bases. | The choice of base is critical; its strength and nature can dictate the prevalence of dehalogenation.[9][10] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands can accelerate the desired reductive elimination of the cross-coupled product, outcompeting the dehalogenation pathway.[9] |
| Aryl Halide | If possible, use the aryl bromide or chloride instead of the iodide. | Aryl iodides have a higher propensity for dehalogenation compared to the less reactive bromides and chlorides.[10][11] |
Q3: My 2-pyridylboronic acid seems unstable under the reaction conditions, leading to low yields. Is this protodeborylation?
A3: Yes, this is a classic and significant challenge. Protodeborylation is the protonolysis of a carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying your nucleophile. [12]
Root Cause Analysis: The Suzuki-Miyaura reaction's reliance on basic, often aqueous, conditions creates a perfect storm for protodeborylation.[12] Heteroarylboronic acids are particularly susceptible, and 2-pyridylboronic acid is infamous for its instability and rapid decomposition.[1][13][14] The nitrogen atom in the 2-position accelerates this undesired side reaction.
Troubleshooting & Preventative Measures:
-
Use Boronic Esters: This is the most robust solution. Convert the unstable boronic acid to a more stable boronate ester, such as a pinacol ester (Ar-B(pin)). These esters act as a "slow-release" reservoir of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[12][13]
-
Minimize Water: While many Suzuki protocols tolerate water, minimizing its content or using anhydrous conditions can suppress protodeborylation.[15]
-
Optimize Base and Temperature: The rate of protodeborylation is highly pH-dependent.[15] A careful screening of bases (e.g., using a milder base like CsF) and running the reaction at the lowest possible temperature can be beneficial.[16]
-
Employ Additives: In some cases, the addition of copper(I) salts has been shown to facilitate the coupling of problematic 2-pyridyl boronates, potentially by promoting a more rapid transmetalation that outcompetes decomposition.[13]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges specific to the synthesis of 2-arylpyridines compared to other biaryls? The primary challenge is often referred to as "The 2-Pyridyl Problem".[14][17] The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst. This coordination can occur with both the 2-halopyridine starting material and the 2-arylpyridine product, leading to catalyst inhibition or complete deactivation.[8] This results in sluggish reactions and low turnover numbers. The solution typically involves using bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos) that sterically shield the metal center and promote the desired catalytic cycle over catalyst sequestration.[8][18]
Q2: How does the choice of ligand mechanistically prevent side reactions? Ligands are not passive spectators; they actively control the catalyst's behavior.[19]
-
Steric Bulk: Bulky ligands (e.g., t-Bu₃P, SPhos) create a sterically crowded environment around the palladium atom. This promotes the final, product-forming reductive elimination step, which is often the rate-limiting step for the desired product. By accelerating this step, the catalyst spends less time in the Pd(II) state where side reactions like dehalogenation can occur.[9][20]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center. This enhances the rate of the initial oxidative addition step and can also facilitate reductive elimination, increasing the overall catalytic turnover rate and helping the desired reaction outcompete side reactions.[21]
Q3: What is the role of the base in Suzuki-Miyaura coupling, and how does it influence the reaction? The base is essential and plays multiple, sometimes conflicting, roles.[22] Its primary positive role is to activate the organoboron species. It reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻).[23][24] This negatively charged species is much more effective at transmetalating its aryl group to the palladium center than the neutral boronic acid.[23][25] However, the choice and amount of base can also promote side reactions. An excessively strong base or high pH can accelerate protodeborylation,[15] and certain bases can be sources of hydrides for dehalogenation.[1]
Visualizing the Process
A clear understanding of the reaction pathways is essential for effective troubleshooting.
Caption: The Suzuki-Miyaura cycle and key side reaction pathways.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol provides a starting point for the synthesis of a generic 2-arylpyridine, with critical steps highlighted.
-
Reagent and Glassware Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous, degassed solvents. To degas, sparge the solvent with Argon for 30-60 minutes prior to use.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-halopyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if not using a pre-formed catalyst complex).
-
-
Atmosphere Control (Critical Step):
-
Seal the flask. Evacuate the flask under vacuum until bubbling ceases, then backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.[8]
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent (e.g., Toluene, Dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. jmcct.com [jmcct.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. reddit.com [reddit.com]
- 20. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Palladium Precatalyst Selection for Unstable Boronic Acids
Welcome to our dedicated technical support center for scientists and researchers navigating the complexities of palladium-catalyzed cross-coupling reactions with unstable boronic acids. This resource is designed to provide you with expert guidance, field-proven insights, and practical troubleshooting strategies to ensure the success of your synthetic endeavors. We understand the frustration that can arise from low yields and reaction failures when dealing with sensitive substrates. This guide is structured to address your most pressing questions and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered when working with unstable boronic acids in Suzuki-Miyaura coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with a heteroaryl boronic acid is giving me low to no yield of the desired product. What are the likely causes?
Low to no yield in a Suzuki-Miyaura coupling involving an unstable boronic acid, such as a 2-heteroaryl boronic acid, is a frequent challenge. The primary culprit is often the decomposition of the boronic acid before it can participate in the catalytic cycle.[1] The main decomposition pathway is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process is often accelerated by the basic conditions and elevated temperatures typically used in cross-coupling reactions.[3]
To diagnose this, you can run a control experiment by subjecting your boronic acid to the reaction conditions (base, solvent, temperature) without the palladium catalyst and aryl halide.[1] Monitoring the reaction mixture by LC-MS or NMR for the appearance of the protodeboronated arene (Ar-H) will confirm if decomposition is the issue.[1]
Another potential issue is the activity of your palladium catalyst. If the active Pd(0) species is not generated efficiently, the desired cross-coupling will be slow, allowing more time for the boronic acid to decompose.[4][5]
Q2: What is protodeboronation and why are some boronic acids more susceptible to it?
Protodeboronation is the protonolysis of a boronic acid, resulting in the cleavage of the C-B bond and its replacement with a C-H bond.[2] This undesired side reaction is a common cause of low yields in Suzuki-Miyaura couplings.[2] The susceptibility of a boronic acid to protodeboronation is highly dependent on its structure and the reaction conditions.[2]
-
Electronic Effects: Electron-deficient arylboronic acids and many heteroaryl boronic acids are particularly prone to protodeboronation. For instance, 2-heterocyclic boronic acids, like those derived from furan, thiophene, and pyrrole, are notoriously unstable under basic conditions.[6][7]
-
pH Dependence: The mechanism of protodeboronation can be either acid- or base-catalyzed.[2] In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the formation of a boronate species (from the reaction of the boronic acid with a base) is a key step in the decomposition pathway.[2][8] For some basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, a zwitterionic form that is highly susceptible to protodeboronation can exist at neutral pH.[2]
Q3: How can I minimize protodeboronation and improve the yield of my reaction?
The key to successfully coupling unstable boronic acids is to ensure that the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation.[5][9] This can be achieved through several strategies:
-
Rapid Generation of the Active Catalyst: The use of a palladium precatalyst that rapidly generates the active monoligated Pd(0) species is crucial.[5][6][9] Modern Buchwald precatalysts, particularly the G3 and G4 generations, are designed for this purpose.[10] They are air- and moisture-stable, making them easy to handle, and they efficiently form the active catalytic species under mild conditions.[10][11] This allows the catalytic cycle to proceed quickly, consuming the boronic acid before it has a chance to decompose.[5][9]
-
Milder Reaction Conditions: Whenever possible, running the reaction at lower temperatures (e.g., room temperature to 40 °C) can significantly slow the rate of protodeboronation.[9][10] The high activity of modern precatalysts often allows for successful couplings at these milder temperatures.[10]
-
Use of Boronic Acid Surrogates: For exceptionally unstable boronic acids, using a more stable surrogate is a highly effective strategy.[3][5] These compounds can be stored for extended periods and then, under the reaction conditions, slowly release the boronic acid in situ.[3][12] This maintains a low steady-state concentration of the unstable boronic acid, favoring transmetalation over decomposition.[5] Common surrogates include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that are highly effective for a wide range of unstable boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl derivatives.[3][12][13]
-
Potassium trifluoroborates (R-BF3K): These salts are also generally stable and can be used in place of boronic acids.[14]
-
Diethanolamine adducts: These can be easily prepared from the boronic acid and are often crystalline, air-stable solids.[4][15]
-
Troubleshooting Guide: Precatalyst Selection and Reaction Optimization
This section provides a more in-depth guide to selecting the right palladium precatalyst and optimizing your reaction conditions for challenging substrates.
Problem: My reaction with an unstable boronic acid is still failing even with a standard Pd catalyst.
Analysis: Standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂/ligand mixtures often require an induction period at elevated temperatures to generate the active Pd(0) catalyst.[4] This delay can be detrimental when working with unstable boronic acids, as they may decompose before the catalytic cycle can efficiently begin.
Solution: Switch to a Modern Buchwald Precatalyst.
Buchwald precatalysts are specifically designed to overcome this limitation. The G3 and G4 precatalysts are particularly effective for coupling unstable boronic acids.[10]
Why it works: These precatalysts feature a biarylphosphine ligand and a unique aminobiphenyl scaffold that facilitates the rapid and quantitative generation of the active, monoligated Pd(0) species under mild conditions with a weak base.[11] This immediate availability of the active catalyst ensures that the cross-coupling reaction starts promptly, outcompeting the decomposition of the sensitive boronic acid.[5][9]
Recommended Precatalyst:
| Precatalyst | Key Features & Applications |
| XPhos Pd G3 | Highly active for Suzuki-Miyaura couplings of unstable boronic acids (e.g., 2-heteroaryl, polyfluorophenyl) with aryl chlorides under mild conditions (room temperature to 40°C) and short reaction times.[10] |
| RuPhos Pd G3 | Another excellent choice for challenging couplings, often demonstrating high activity and stability. |
| BrettPhos Pd G3 | Particularly effective for N-arylation reactions but also shows broad utility in C-C couplings.[10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Unstable Boronic Acid using XPhos Pd G3
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Unstable boronic acid (1.5 equiv)
-
XPhos Pd G3 (0.5–2 mol%)[4]
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., THF/water or Dioxane/water mixture)[4][5]
-
Reaction vessel (e.g., oven-dried vial with a stir bar)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the aryl halide, boronic acid, XPhos Pd G3, and base to the reaction vessel.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir the reaction vigorously at the desired temperature (start with room temperature or 40°C).[5][9]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of the Precatalyst Advantage
The following diagram illustrates the critical difference between using a traditional palladium source and a modern Buchwald precatalyst for reactions involving unstable boronic acids.
Caption: Catalyst activation pathway comparison.
Advanced Strategy: The Use of Boronic Acid Surrogates
When even the most active precatalysts fail to provide satisfactory results, or if your boronic acid is exceptionally unstable to handle and store, the use of a surrogate is the recommended approach.
Workflow for Deciding on a Boronic Acid Surrogate
Caption: Decision tree for using boronic acid surrogates.
Protocol: Preparation of a Diethanolamine Adduct for Enhanced Stability
This method, adapted from established procedures, can be used to stabilize a problematic boronic acid before its use in a coupling reaction.[4]
Objective: To convert an unstable boronic acid into a stable, crystalline diethanolamine adduct.
Materials:
-
Unstable boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Suitable solvent (e.g., methylene chloride or diethyl ether)
-
Vial with a stir bar
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate will typically form. Continue stirring the slurry for 10-15 minutes.
-
Isolation: Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.
The resulting diethanolamine adduct is often a stable, free-flowing solid that can be weighed and used directly in Suzuki-Miyaura coupling reactions, typically in protic solvents.[4][15]
By understanding the underlying causes of boronic acid instability and leveraging the power of modern palladium precatalysts and stabilization strategies, you can significantly improve the success rate of your challenging cross-coupling reactions. Should you have further questions or require more specific guidance, please do not hesitate to reach out to our technical support team.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 11. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. researchgate.net [researchgate.net]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing C-H Functionalization of Pyridines
Welcome to the technical support center for the C-H functionalization of pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Pyridine moieties are fundamental building blocks in pharmaceuticals and agrochemicals, making their direct functionalization a highly sought-after and atom-economical synthetic strategy.[1][2][3] However, the inherent electronic properties of the pyridine ring—specifically its electron-deficient nature and the coordinating ability of the nitrogen atom—present significant challenges to achieving high reactivity and regioselectivity.[1][3][4][5][6]
This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimental work. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure you can proceed with confidence and precision.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding pyridine C-H functionalization.
Q1: Why is my pyridine C-H functionalization reaction showing no or very low conversion?
A: Low reactivity is a frequent hurdle. Several factors could be at play:
-
Inherent Pyridine Deactivation: The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack and can also hinder oxidative addition steps in catalytic cycles.[4][5]
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can strongly coordinate to the transition metal center, inhibiting its catalytic activity.[4][5][7] This is a particularly common issue with Lewis acidic metal catalysts.
-
Inappropriate Reaction Conditions: Temperature, solvent, and the choice of base or oxidant are critical. Many C-H functionalization reactions require elevated temperatures to overcome activation barriers.[5][8]
-
Substrate-Specific Issues: The electronic and steric properties of substituents on the pyridine ring can significantly impact reactivity.
Q2: How can I control the regioselectivity of my pyridine C-H functionalization?
A: Achieving the desired regioselectivity (ortho, meta, or para to the nitrogen) is a central challenge. The outcome is a delicate interplay of several factors:
-
Inherent Electronic Bias: The electronic properties of the pyridine ring generally favor functionalization at the C2 (ortho) and C4 (para) positions in radical and nucleophilic additions, and at the C3 (meta) position in some electrophilic substitutions, although the latter often requires harsh conditions.[3][5][9]
-
Directing Groups: Installing a directing group on the pyridine ring is a powerful strategy to guide the catalyst to a specific C-H bond. Picolinamides, for example, are effective directing groups for ortho-functionalization.[10]
-
Steric Hindrance: Bulky substituents can block access to adjacent C-H bonds, thereby favoring functionalization at more accessible positions.
-
Catalyst and Ligand Control: The choice of transition metal catalyst and its associated ligands can profoundly influence regioselectivity. For instance, some palladium systems with specific carboxylic acid ligands have been shown to favor C3 and C4 arylation.[11]
-
Temporary Dearomatization: Recent strategies involve the temporary dearomatization of the pyridine ring to create more electron-rich intermediates. These intermediates can then undergo regioselective functionalization at the meta-position before rearomatization.[9][12][13][14]
Q3: My reaction is producing a mixture of mono- and di-functionalized products. How can I improve selectivity for the mono-adduct?
A: This is a common issue, especially when the initial functionalization activates the pyridine ring towards further reaction.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the coupling partner is the first step. Using a slight excess or a 1:1 ratio of the pyridine substrate to the coupling partner can favor mono-functionalization.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can often minimize over-reaction. Monitor the reaction progress closely by techniques like TLC or LC-MS.
-
Catalyst Loading: In some cases, a lower catalyst loading can favor mono-selectivity.
-
Steric Shielding: If possible, introducing a sterically bulky group on the pyridine substrate can disfavor a second functionalization event.
Q4: What is the role of the oxidant in my C-H functionalization reaction?
A: In many catalytic C-H functionalization reactions, particularly cross-dehydrogenative couplings, an oxidant is required to regenerate the active catalyst. For example, in palladium-catalyzed reactions, the oxidant reoxidizes Pd(0) or Pd(II) to the active catalytic species. Common oxidants include silver salts (e.g., Ag₂CO₃, Ag₂O), copper salts, and peroxides.[8] The choice of oxidant can significantly impact reaction efficiency and should be optimized.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental problems.
Guide 1: Low Yield in a Palladium-Catalyzed C-H Arylation
Problem: You are attempting a Pd-catalyzed C-H arylation of a substituted pyridine with an aryl halide, but the yield of the desired product is consistently low (<20%).
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Pd-catalyzed pyridine C-H arylation.
Detailed Troubleshooting Steps
-
Verify Reagent Purity and Integrity:
-
Pyridine Substrate: Ensure it is free from impurities, especially water. Consider purification by distillation or column chromatography.
-
Aryl Halide: Check for degradation. Aryl iodides and bromides are generally more reactive than chlorides.[10]
-
Catalyst and Ligand: Use fresh, high-purity catalyst (e.g., Pd(OAc)₂). Ligands can be sensitive to air and moisture.
-
Base: The choice of base is crucial. Carbonates like K₂CO₃ or Cs₂CO₃ are commonly used. Ensure the base is dry.[10]
-
Solvent: Use anhydrous, high-purity solvents.
-
-
Systematic Optimization of Reaction Parameters:
| Parameter | Initial Condition | Troubleshooting Action | Rationale |
| Base | K₂CO₃ (2 equiv.) | Screen Cs₂CO₃, K₃PO₄, KOAc. Vary equivalents from 1.5 to 3.0. | The nature and strength of the base can influence the C-H activation step. Cs₂CO₃ was identified as a good choice in some C3-arylations.[10] |
| Ligand | None | If no ligand is used, screen common phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. | Ligands can stabilize the catalyst, promote oxidative addition, and influence regioselectivity. |
| Temperature | 100 °C | Increase temperature in 10-20 °C increments. | C-H activation is often the rate-limiting step and can be accelerated at higher temperatures.[4] |
| Solvent | Dioxane | Screen other high-boiling polar aprotic solvents like DMF, DMAc, or NMP. | Solvent polarity and coordinating ability can affect catalyst solubility and activity. |
| Catalyst Loading | 5 mol % | Increase catalyst loading to 10 mol %. | A higher catalyst concentration may be needed for challenging substrates. |
-
Consider a Different Strategy:
Guide 2: Poor Regioselectivity in a Radical C-H Functionalization
Problem: You are performing a Minisci-type reaction to introduce an alkyl group onto the pyridine ring, but you are obtaining a mixture of C2, C3, and C4 isomers.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity in radical pyridine functionalization.
Detailed Troubleshooting Steps
-
Tune the Acidity of the Reaction Medium:
-
In Minisci-type reactions, the pyridine is protonated to form a pyridinium ion, which is more susceptible to nucleophilic radical attack. The degree of protonation can influence the relative reactivity of the C2/C6 and C4 positions.
-
Action: Systematically vary the concentration and type of acid (e.g., trifluoroacetic acid (TFA), sulfuric acid). The pKa of the acid can be critical.
-
-
Modify the Solvent System:
-
Evaluate the Radical Source and Initiator:
-
The nature of the radical itself (primary, secondary, tertiary) can influence its steric and electronic preferences for addition.
-
Action: If possible, try generating the desired radical from a different precursor. The choice of initiator (e.g., ammonium persulfate, tert-butyl hydroperoxide) and its concentration can also affect the reaction profile.
-
-
Employ a Blocking Group Strategy:
-
If a specific isomer is the target, consider a synthetic route that involves temporarily blocking the more reactive positions. For example, a bulky substituent at the C2 position can direct functionalization to C4 or C3.
-
| Parameter | Common Conditions | Troubleshooting Action | Rationale |
| Acid | TFA (1.5 equiv.) | Screen H₂SO₄, HCl. Vary equivalents from 1.0 to 3.0. | The extent of pyridinium formation and the nature of the counter-ion can alter the electronic landscape of the ring. |
| Solvent | CH₂Cl₂/H₂O (1:1) | Try different ratios (e.g., 2:1, 1:2). Screen other solvents like acetonitrile or DMSO. | Solvent can affect the relative contribution of different directing factors, allowing for regiochemical tuning.[15] |
| Initiator | (NH₄)₂S₂O₈ | Try other initiators like K₂S₂O₈ or organic peroxides. | The rate of radical generation can impact selectivity. |
By systematically addressing these common issues, you can significantly improve the outcome of your pyridine C-H functionalization experiments. Remember that each substrate is unique, and a degree of empirical optimization is often necessary to achieve the desired transformation efficiently and selectively.
III. References
-
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. --INVALID-LINK--
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health. --INVALID-LINK--
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts. ACS Catalysis. --INVALID-LINK--
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. --INVALID-LINK--
-
c-h-functionalization-of-pyridines. Bohrium. --INVALID-LINK--
-
meta‐Selective C−H Functionalization of Pyridines. Xingwei Li's Group Website. --INVALID-LINK--
-
Strategies for the meta‐C−H functionalization of pyridines. ResearchGate. --INVALID-LINK--
-
meta‐Selective C−H Functionalization of Pyridines. ResearchGate. --INVALID-LINK--
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. --INVALID-LINK--
-
meta‐Selective C−H Functionalization of Pyridines. CoLab. --INVALID-LINK--
-
Challenges in the functionalization of pyridines. ResearchGate. --INVALID-LINK--
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. National Institutes of Health. --INVALID-LINK--
-
C-H Functionalization of Pyridines. ResearchGate. --INVALID-LINK--
-
Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect. --INVALID-LINK--
-
Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. ResearchGate. --INVALID-LINK--
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. National Institutes of Health. --INVALID-LINK--
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
avoiding by-product formation in trifluoromethylation reactions
A Guide to Minimizing By-Product Formation for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the introduction of this powerful functional group is not without its challenges. The formation of unwanted by-products can lead to complex purification procedures, reduced yields, and ultimately, project delays.
This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and avoiding common by-products in trifluoromethylation reactions. Drawing upon established literature and field-proven insights, this guide offers a question-and-answer format to directly address specific issues encountered during experimentation, providing not just solutions, but also the underlying mechanistic rationale.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My trifluoromethylation of an aromatic substrate is producing a mixture of constitutional isomers. What is causing this and how can I improve regioselectivity?
A1: The formation of constitutional isomers in the trifluoromethylation of substituted arenes is often indicative of a benzyne-mediated reaction pathway, particularly under strongly basic conditions with aryl halides.
Causality: The benzyne mechanism is an elimination-addition process. A strong base can deprotonate the aromatic ring ortho to a leaving group (e.g., a halide), leading to the elimination of the leaving group and the formation of a highly reactive benzyne intermediate. The trifluoromethylating agent (or its active form) can then add to either carbon of the strained triple bond, resulting in a mixture of regioisomers.[1][2][3] This is a classic example of cine substitution, where the incoming group does not necessarily attach to the carbon that the leaving group departed from.[3]
Troubleshooting & Mitigation Strategies:
-
Reagent & Condition Selection:
-
Avoid Strong, Non-Nucleophilic Bases: If your substrate is an aryl halide, avoid strong bases like sodium amide (NaNH₂) or potassium tert-butoxide in excess, as these are known to promote the benzyne mechanism.[2]
-
Utilize Milder Conditions: Opt for reaction conditions that do not favor elimination. For example, in copper-catalyzed trifluoromethylations of aryl halides, the mechanism typically proceeds through an oxidative addition/reductive elimination cycle, which is less prone to benzyne formation.[4][5]
-
Photoredox Catalysis: Visible-light photoredox catalysis can be a powerful tool for the direct C-H trifluoromethylation of arenes, often providing high regioselectivity without the need for pre-functionalized substrates and harsh bases.[6][7]
-
-
Substrate Considerations:
-
If you must use conditions that could potentially lead to a benzyne intermediate, consider the electronic properties of your substrate. Electron-withdrawing groups can influence the regioselectivity of the nucleophilic attack on the benzyne.[2]
-
Experimental Protocol: Selective Photoredox C-H Trifluoromethylation of an Electron-Rich Arene
This protocol is adapted from the work of Nagib and MacMillan and is suitable for the direct trifluoromethylation of electron-rich arenes, minimizing the risk of constitutional isomer formation associated with benzyne intermediates.[6]
Materials:
-
Arene substrate (1.0 equiv)
-
Triflyl chloride (CF₃SO₂Cl) (2.0 equiv)
-
Ru(phen)₃Cl₂ (1 mol%)
-
K₂HPO₄ (2.0 equiv)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
To a reaction vessel, add the arene substrate, Ru(phen)₃Cl₂, and K₂HPO₄.
-
Purge the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed acetonitrile via syringe.
-
Add triflyl chloride to the reaction mixture.
-
Irradiate the reaction mixture with a household 26-W fluorescent light bulb at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by flash column chromatography.
Q2: I am observing the formation of difluoromethyl (CHF₂) compounds as by-products in my reaction. What is the mechanism, and how can I prevent this?
A2: The formation of difluoromethyl by-products often stems from the decomposition of the trifluoromethyl anion (CF₃⁻) into difluorocarbene (:CF₂).
Causality: The trifluoromethyl anion is a key intermediate in many nucleophilic trifluoromethylation reactions. However, it is inherently unstable and can readily undergo α-elimination of a fluoride ion to generate the highly reactive difluorocarbene.[8][9] This carbene can then react with various nucleophiles in the reaction mixture, including the solvent or the substrate itself, to form difluoromethylated species.[8]
Troubleshooting & Mitigation Strategies:
-
Stabilize the CF₃⁻ Anion:
-
Solvent Choice: In some systems, polar aprotic solvents like DMF can act as a reservoir for the CF₃⁻ anion by forming a hemiaminaloate adduct, which is more stable and less prone to decomposition.[9]
-
Additives: The use of sterically demanding counterions or additives that can encapsulate the cation (e.g., glymes with K⁺) can effectively separate the ion pair, stabilizing the "naked" CF₃⁻ anion and enhancing its nucleophilicity while suppressing decomposition.[9]
-
-
Control Reagent Addition:
-
Slow Addition: In reactions where the trifluoromethylating reagent is added to a base, slow addition of the reagent can maintain a low instantaneous concentration of the CF₃⁻ anion, favoring its reaction with the substrate over decomposition.
-
-
Reagent Selection:
-
Consider using electrophilic or radical trifluoromethylating reagents if your substrate is compatible, as these pathways do not involve the formation of a free CF₃⁻ anion.
-
Illustrative Workflow for Troubleshooting CHF₂ By-product Formation
Caption: Decision tree for addressing CHF₂ by-product formation.
Q3: My trifluoromethylation of an alkene using Togni's reagent is giving a mixture of hydrotrifluoromethylation, vinylic trifluoromethylation, and/or iodotrifluoromethylation products. How can I control the selectivity?
A3: The product distribution in the trifluoromethylation of alkenes with Togni's reagent is highly dependent on the choice of additives and solvent, which dictate the reaction pathway. These reactions typically proceed via radical intermediates.
Causality & Selectivity Control:
-
Hydrotrifluoromethylation: This by-product arises when a hydrogen atom source is present. In the presence of K₂CO₃ in DMF, the hydrotrifluoromethylated product is favored, with DMF acting as the hydrogen source.
-
Vinylic Trifluoromethylation: This product is the result of an elimination reaction. The use of tetra-n-butylammonium iodide (TBAI) in a non-polar solvent like 1,4-dioxane promotes the formation of the vinylic trifluoromethylated product.
-
Iodotrifluoromethylation: The use of potassium iodide (KI) can lead to the formation of an iodotrifluoromethylated intermediate, which can be the final product or undergo subsequent elimination to the vinylic product depending on the reaction conditions.
Troubleshooting & Mitigation Strategies:
The key to controlling the selectivity is the careful selection of the salt and solvent system. The following table, adapted from the work of Egami et al., provides a guide for achieving the desired product.
Table 1: Product Control in the Trifluoromethylation of Alkenes with Togni's Reagent
| Desired Product | Additive | Solvent | Key Considerations |
| Hydrotrifluoromethylation | K₂CO₃ | DMF | DMF serves as the hydrogen atom source. |
| Vinylic Trifluoromethylation | TBAI | 1,4-Dioxane | TBAI promotes the elimination step. |
| Iodotrifluoromethylation | KI | 1,4-Dioxane | KI facilitates the formation of the iodotrifluoromethylated adduct. |
Experimental Protocol: Selective Hydrotrifluoromethylation of an Alkene
This protocol is designed to favor the formation of the hydrotrifluoromethylated product.
Materials:
-
Alkene (1.0 equiv)
-
Togni's Reagent II (1.5 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To an oven-dried reaction vessel, add the alkene and K₂CO₃.
-
Purge the vessel with an inert atmosphere.
-
Add anhydrous DMF.
-
Add Togni's Reagent II in one portion.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Purify the product by flash column chromatography.
Q4: My radical trifluoromethylation is suffering from low yield and the formation of dimerized by-products. How can I improve this?
A4: The formation of dimerized by-products in radical trifluoromethylation reactions is often a consequence of a suboptimal concentration of the trifluoromethyl radical (CF₃•), leading to undesired coupling of substrate-derived radical intermediates.
Causality: In a typical radical trifluoromethylation, a CF₃• radical adds to the substrate (e.g., an alkene or arene) to form a new carbon-centered radical. This radical should then be trapped by a suitable species to form the desired product. If the concentration of the trapping agent or the CF₃• radical is too low, the substrate-derived radicals can dimerize, leading to by-products and reduced yield of the desired trifluoromethylated compound.
Troubleshooting & Mitigation Strategies:
-
Optimize Radical Initiator/Catalyst Concentration:
-
Catalyst Loading: In metal-catalyzed radical trifluoromethylations, increasing the catalyst loading can lead to a higher steady-state concentration of the CF₃• radical, which can outcompete the dimerization pathway.[10]
-
Initiator Stoichiometry: For reactions initiated by a stoichiometric oxidant (e.g., tert-butyl hydroperoxide), ensure that the oxidant is fresh and used in the correct stoichiometry. An excess may be required to maintain a sufficient radical flux.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the radical intermediates. Solvents like acetonitrile or DMF are commonly used.
-
Temperature: While higher temperatures can increase the rate of radical generation, they can also promote side reactions. A systematic screening of the reaction temperature is recommended.
-
-
Reagent Addition:
-
Slow Addition of Substrate: In some cases, slow addition of the substrate to a solution containing the radical initiator and trifluoromethylating reagent can maintain a low concentration of the substrate-derived radical, thus minimizing dimerization.
-
Illustrative Workflow for Minimizing Dimerization
Caption: Troubleshooting workflow for dimerization in radical trifluoromethylation.
General Best Practices for Minimizing By-Product Formation
-
Anhydrous Conditions: Many trifluoromethylating reagents and catalysts are sensitive to moisture. The presence of water can lead to reagent decomposition and the formation of undesired by-products. Always use oven-dried or flame-dried glassware and anhydrous solvents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The purity and stability of the trifluoromethylating reagent are critical. Use reagents from reputable suppliers and store them according to the manufacturer's recommendations. If a reaction is failing, consider using a fresh bottle of the reagent.
-
Thorough Characterization: When unexpected by-products are observed, it is crucial to isolate and characterize them. Understanding the structure of the by-product can provide valuable clues about the undesired reaction pathway and how to mitigate it.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidation of difluorocarbene and subsequent trifluoromethoxylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Photoredox Efficiency with dFCF3ppy Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the highly efficient photoredox catalyst, [Ir(dFCF3ppy)2(dtbbpy)]PF6 (commonly referred to as dFCF3ppy). This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your experimental outcomes and improve the overall efficiency of your photoredox reactions.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during photoredox experiments with dFCF3ppy. Each problem is followed by potential causes and actionable solutions based on established principles of photochemistry and catalysis.
Question: My reaction is showing low or no conversion of starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent challenge in photoredox catalysis. The root cause can often be traced to several factors related to the reaction setup, reagents, or the catalyst itself.
-
Insufficient Light Penetration: The Beer-Lambert law dictates that light penetration decreases exponentially with increasing concentration of the light-absorbing species (the photocatalyst). In highly concentrated solutions, only the outer layer of the reaction mixture may be effectively irradiated, leading to a low overall reaction rate.
-
Solution:
-
Decrease Catalyst Concentration: While seemingly counterintuitive, lowering the catalyst loading can sometimes improve the overall reaction rate by allowing for more uniform irradiation of the reaction mixture.
-
Use a More Dilute Reaction Mixture: Increasing the solvent volume can also enhance light penetration.
-
Optimize Reactor Geometry: Employing a reactor with a smaller path length, such as a narrow tube in a flow chemistry setup, ensures that all parts of the reaction mixture are adequately exposed to the light source.
-
-
-
Inadequate Degassing: Oxygen is a well-known quencher of the excited state of photocatalysts. Its presence can significantly reduce the catalyst's efficiency by deactivating the excited state before it can participate in the desired single-electron transfer (SET) process.
-
Solution:
-
Thorough Degassing: Implement a robust degassing procedure. The freeze-pump-thaw method (three cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the reaction mixture with an inert gas (argon or nitrogen) for an extended period (15-30 minutes) can also be effective.
-
Maintain Inert Atmosphere: Ensure that the reaction is maintained under a positive pressure of an inert gas throughout the experiment.
-
-
-
Mismatched Redox Potentials: For a photoredox reaction to be thermodynamically feasible, the excited-state redox potential of the catalyst must be sufficient to oxidize or reduce the substrate.
-
Solution:
-
Verify Redox Potentials: Consult the literature for the redox potentials of your substrates and compare them to the excited-state potentials of dFCF3ppy. The excited state of [Ir(dFCF3ppy)2(dtbbpy)]+ is a potent oxidant.[1]
-
Consider a Different Catalyst: If there is a significant thermodynamic barrier, you may need to select a different photocatalyst with more suitable redox potentials for your specific transformation.
-
-
-
Catalyst Decomposition: Although dFCF3ppy is known for its superior photostability, prolonged irradiation or harsh reaction conditions can lead to catalyst degradation.[1]
-
Solution:
-
Limit Reaction Time: Monitor the reaction progress and stop it once a plateau in conversion is reached to avoid unnecessary light exposure.
-
Use a Light Source with a Narrow Wavelength Range: Employing a light source that emits specifically at or near the absorption maximum of the catalyst (around 450 nm for dFCF3ppy) can minimize photodegradation caused by higher energy light.
-
-
Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer:
The formation of side products in photoredox catalysis often arises from competing reaction pathways or the reactivity of radical intermediates.
-
Back Electron Transfer (BET): After the initial electron transfer, the resulting radical ion pair can undergo back electron transfer, regenerating the starting materials and reducing the quantum yield of the desired reaction.
-
Solution:
-
Solvent Choice: The polarity of the solvent can influence the rate of BET. Screening different solvents can help identify conditions that favor the desired reaction pathway.
-
Additives: The addition of salts can sometimes help to stabilize the charged intermediates and suppress BET.
-
-
-
Uncontrolled Radical Reactions: The radical intermediates generated in photoredox catalysis can be highly reactive and may participate in undesired side reactions.
-
Solution:
-
Radical Traps: In some cases, the addition of a specific radical trap can be used to intercept an undesired radical species. However, this must be done carefully to avoid interfering with the desired reaction.
-
Concentration Effects: Adjusting the concentration of the reactants can influence the relative rates of competing radical reactions.
-
-
-
Catalyst-Substrate Interactions: The catalyst itself can sometimes participate in undesired side reactions with the substrates or intermediates. For iridium(III) complexes with 2,2′-bipyridine ligands, side reactions involving the ancillary ligand have been observed.[2]
-
Solution:
-
Ligand Modification: While not a simple solution, in some cases, modifying the ligand structure of the photocatalyst can help to mitigate these undesired interactions.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of using dFCF3ppy in photoredox catalysis.
Q1: What is the optimal wavelength of light to use for exciting dFCF3ppy?
The optimal wavelength for activating [Ir(dFCF3ppy)2(dtbbpy)]PF6 is around 450 nm, which corresponds to its strong absorption in the blue region of the visible spectrum. Using a blue LED light source is highly recommended for efficient excitation.
Q2: How do I properly set up a photoredox reaction?
A general procedure for setting up a photoredox reaction is as follows:
-
To a reaction vessel (e.g., a Schlenk tube or a vial with a septa cap), add the photocatalyst, substrates, and any solid reagents.
-
Add the solvent, ensuring all solids are dissolved.
-
Degas the reaction mixture thoroughly using the freeze-pump-thaw method or by sparging with an inert gas.[3]
-
Place the reaction vessel in front of the light source at a consistent distance and begin stirring.
-
Irradiate the reaction for the desired amount of time, monitoring the progress by techniques such as TLC, GC, or LC-MS.[4]
Q3: What are some common solvents used for reactions with dFCF3ppy?
Commonly used solvents for photoredox catalysis with iridium complexes include acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent can significantly impact the reaction efficiency and should be optimized for each specific transformation. The solubility of [Ir(dFCF3ppy)2(dtbbpy)]PF6 is high in polar aprotic solvents like acetone, DMF, and DMSO.[5]
Q4: What is the role of a sacrificial electron donor or acceptor?
In many photoredox reactions, a sacrificial electron donor (reductant) or acceptor (oxidant) is added in stoichiometric amounts to regenerate the ground state of the photocatalyst after it has undergone a single-electron transfer with the substrate. This allows the catalyst to turn over and participate in multiple catalytic cycles. Common sacrificial donors include amines (e.g., triethylamine) and Hantzsch esters.
Q5: Can I reuse the dFCF3ppy catalyst?
While iridium catalysts are generally robust, their reuse can be challenging due to the small quantities used and potential for degradation over the course of a reaction. However, strategies for heterogenizing iridium catalysts on solid supports are being developed to facilitate catalyst recovery and reuse.
Section 3: Data & Protocols
This section provides key photophysical data for dFCF3ppy and a generalized experimental protocol for a typical photoredox reaction.
Photophysical Properties of [Ir(dFCF3ppy)2(dtbbpy)]PF6
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | ~450 nm | Various | |
| Excited State Reduction Potential (Ered) | +1.21 V vs. SCE | MeCN | [1] |
| Excited State Oxidation Potential (Eox) | -1.37 V vs. SCE | MeCN | [1] |
| Excited State Energy (E₀,₀) | ~2.58 eV | MeCN | [6] |
| Excited State Lifetime (τ) | Varies with solvent | Various | [7] |
| Quantum Yield (Φ) | Varies with reaction conditions | Various | [8][9] |
Note: Excited state lifetimes and quantum yields are highly dependent on the solvent and the presence of quenchers. The values provided are approximate and should be considered as a general guide.
General Experimental Protocol for a Photoredox Reaction
This protocol provides a general guideline for performing a photoredox reaction using dFCF3ppy. The specific amounts of reagents and reaction time should be optimized for your particular transformation.
Materials:
-
[Ir(dFCF3ppy)2(dtbbpy)]PF6 (1-2 mol%)
-
Substrate A (1.0 equiv)
-
Substrate B (1.2 equiv)
-
Sacrificial reagent (if required, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., MeCN, DMF)
-
Reaction vessel (e.g., 4 mL vial with a stir bar and septa cap)
-
Blue LED light source (e.g., 34 W Kessil lamp)
-
Stir plate
-
Inert gas supply (Ar or N2)
Procedure:
-
In a glovebox or under a stream of inert gas, add the photocatalyst, Substrate A, Substrate B, and any other solid reagents to the reaction vessel.
-
Add the degassed solvent via syringe.
-
Seal the vessel with the septa cap.
-
If not in a glovebox, perform three freeze-pump-thaw cycles to ensure the reaction mixture is thoroughly degassed.
-
Place the reaction vessel on a stir plate at a fixed distance from the blue LED light source.
-
Turn on the light source and begin stirring. A fan can be used to maintain a constant temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., LC-MS, GC-MS).
-
Once the reaction is complete, turn off the light source.
-
Quench the reaction if necessary and perform a standard workup procedure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Section 4: Mechanistic Insights & Visualizations
Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting issues. The following diagrams illustrate the key steps in a typical photoredox reaction catalyzed by dFCF3ppy.
Reductive Quenching Cycle
In a reductive quenching cycle, the excited photocatalyst is quenched by an electron donor.
Caption: Reductive Quenching Cycle for dFCF3ppy.
Oxidative Quenching Cycle
In an oxidative quenching cycle, the excited photocatalyst is quenched by an electron acceptor.
Caption: Oxidative Quenching Cycle for dFCF3ppy.
Tandem Photoredox Catalysis
Recent studies have shown that for some reactions, a multiphoton tandem photoredox catalysis mechanism may be in operation with dFCF3ppy. In this mechanism, the initially formed reduced species can be further activated by light to participate in a second catalytic cycle.[1][10]
Caption: Simplified Tandem Catalysis Mechanism.
References
- 1. Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
stability issues of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine under storage
A Guide to Understanding and Managing Stability During Storage and Experimentation
Welcome to the technical support center for 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (CAS No. 387827-64-7). This guide is intended for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. By understanding the potential degradation pathways and implementing proper storage and handling procedures, you can ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the primary factors that can affect the stability of this compound during storage?
A1: Based on the chemical structure and data from related pyridine derivatives, the primary factors of concern are:
-
Hydrolysis: The pyridine ring, especially when substituted with electron-withdrawing groups like trifluoromethyl, can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[1]
-
Oxidation: While many pyridine derivatives are relatively stable to oxidation, strong oxidizing agents could potentially lead to degradation. The sensitivity to oxidizing agents often depends on the specific chemical structure.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can be a concern for many aromatic and heterocyclic compounds, potentially leading to the formation of photodegradation products.[1]
-
Temperature: Elevated temperatures can accelerate the rate of any potential degradation pathway.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of the compound, it is recommended to store it in a cool, dry, and well-ventilated area.[2][3] The container should be tightly sealed to prevent moisture ingress and exposure to air.[2][4][5] For optimal preservation of integrity, storage in a refrigerator (2-8 °C) or freezer (-20 °C) in a light-resistant container is advisable. Always store away from incompatible materials such as strong oxidizing agents.[6]
Q3: I have observed a change in the color/physical appearance of my stored compound. What should I do?
A3: A change in physical appearance (e.g., color change, clumping) can be an indicator of degradation. It is recommended to re-analyze the material to confirm its purity before use. Techniques such as HPLC with a UV detector or LC-MS are suitable for assessing the purity and identifying any potential degradation products.
Q4: Can I store solutions of this compound?
A4: While short-term storage of solutions may be acceptable for immediate experimental use, long-term storage in solution is generally not recommended without stability data for your specific solvent and storage conditions. If you must store solutions, use an inert, dry solvent, store at low temperatures (e.g., -20 °C), and protect from light. It is crucial to perform a purity check before using a stored solution in a critical experiment.
Troubleshooting Guide: Investigating Stability Issues
If you suspect that the stability of this compound may be impacting your experimental results, a systematic investigation is key.
Initial Assessment Workflow
Caption: Initial workflow for troubleshooting unexpected experimental outcomes.
Forced Degradation Study: A Proactive Approach
A forced degradation study is a powerful tool to understand the potential degradation pathways of a compound under various stress conditions.[7][8] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.
Objective: To investigate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in acetonitrile) to a photostability chamber (ICH Q1B option) for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile mobile phase and UV detection).
-
Data Presentation:
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | [Insert experimental data] | [Insert experimental data] |
| 0.1 M NaOH, 60°C, 24h | [Insert experimental data] | [Insert experimental data] |
| Water, 60°C, 24h | [Insert experimental data] | [Insert experimental data] |
| 3% H₂O₂, RT, 24h | [Insert experimental data] | [Insert experimental data] |
| Solid, 105°C, 48h | [Insert experimental data] | [Insert experimental data] |
| Photolytic (Solid) | [Insert experimental data] | [Insert experimental data] |
| Photolytic (Solution) | [Insert experimental data] | [Insert experimental data] |
Potential Degradation Pathway
The presence of a trifluoromethyl group on the pyridine ring makes it electron-deficient and susceptible to nucleophilic aromatic substitution.[9] One of the plausible degradation pathways, particularly under hydrolytic conditions, could involve the displacement of a fluoride from the difluorophenyl ring or hydrolysis of the trifluoromethyl group.
Caption: A simplified potential degradation pathway for this compound under hydrolytic stress.
It is important to note that this is a proposed pathway, and the actual degradation products should be identified and characterized using techniques such as LC-MS/MS and NMR.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. lobachemie.com [lobachemie.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. biomedres.us [biomedres.us]
- 8. ajrconline.org [ajrconline.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectral Analysis Validation of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Introduction
In the landscape of pharmaceutical development and materials science, the precise structural elucidation and purity assessment of novel chemical entities are paramount. 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine is a compound of interest, belonging to the trifluoromethylpyridine class of molecules known for their applications in agrochemicals and pharmaceuticals.[1][2] The unique arrangement of its fluoro-substituents imparts specific physicochemical properties that necessitate rigorous analytical characterization. This guide provides an in-depth, comparative framework for the validation of spectral analysis methods—specifically Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for this target molecule.
Our approach is grounded in the principles of modern analytical procedure lifecycle management, emphasizing that a validated method is one demonstrated to be fit for its intended purpose.[3] We will compare the spectral characteristics of our target compound with a structurally similar alternative, 2-(2,4-Difluorophenyl)pyridine , to highlight the specific spectral signatures imparted by the trifluoromethyl group. This comparison serves not only to validate the identity of the target molecule but also to establish a robust methodology for differentiating it from related impurities or analogues.
The Strategic Importance of Orthogonal Techniques
A cornerstone of robust analytical validation is the use of orthogonal techniques—methods that measure the same analyte based on different chemical or physical principles. For structural elucidation, NMR, MS, and IR spectroscopy provide a powerful orthogonal triad:
-
NMR Spectroscopy probes the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), providing detailed information about molecular structure and connectivity.
-
Mass Spectrometry measures the mass-to-charge ratio of ionized molecules, offering definitive confirmation of molecular weight and elemental composition, as well as structural insights through fragmentation analysis.
-
IR Spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.
This multi-faceted approach ensures that the identity and purity of the analyte are confirmed with the highest degree of confidence, aligning with regulatory expectations for method validation.[4][5]
Comparative Validation Workflow
The validation process follows a systematic workflow, beginning with the definition of the analytical procedure's purpose and culminating in a comprehensive validation report. This workflow ensures that the method is not only scientifically sound but also well-documented and reproducible.
References
A Senior Application Scientist's Guide to dFCF3ppy: A Comparative Analysis of a Powerful Ligand for Ir(III) Photocatalysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of photoredox catalysis, the rational design of photocatalysts is paramount to unlocking novel reactivity and enhancing reaction efficiency. Iridium(III) complexes, particularly heteroleptic species, have established themselves as a dominant class of catalysts due to their robust photophysical properties, long excited-state lifetimes, and tunable redox potentials. The power to tune these properties lies almost entirely in the judicious selection of ligands.
This guide provides an in-depth comparison of the 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (dFCF3ppy) ligand with other common cyclometalating ligands used in the synthesis of Ir(III) photocatalysts. We will explore the causal relationship between the ligand's electronic structure and the resulting catalyst's performance, supported by experimental data and detailed protocols to empower your own research and development.
The Logic of Ligand Design: Why dFCF3ppy Excels
The performance of an Ir(III) photocatalyst is dictated by the interplay between its cyclometalating (C^N) and ancillary (often N^N) ligands. The C^N ligand, such as dFCF3ppy, has the most profound impact on the complex's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby governing its redox potentials and emission energy.
The structure of dFCF3ppy is a masterclass in electronic tuning:
-
Phenylpyridine (ppy) Core: This fundamental scaffold provides the bidentate C^N coordination to the iridium center.
-
Difluoro (-dF) Substitution: The two fluorine atoms on the phenyl ring are potent electron-withdrawing groups. Their primary effect is to stabilize the HOMO, which is largely localized on the iridium center and the phenyl ring. This stabilization makes the resulting Ir(III) complex more difficult to oxidize, thereby increasing its ground-state oxidation potential.
-
Trifluoromethyl (-CF3) Substitution: The trifluoromethyl group on the pyridine ring is one of the strongest electron-withdrawing groups used in ligand design. Its influence is primarily on the LUMO, which is localized on the pyridine moiety of the ligand. This significantly lowers the LUMO energy, making the complex easier to reduce.
The synergistic effect of these substitutions is a photocatalyst with a wider HOMO-LUMO gap and significantly enhanced oxidizing power in its excited state.
Caption: Causality of dFCF3ppy substitutions on catalyst properties.
Comparative Photophysical and Electrochemical Data
The true measure of a ligand's impact is in the quantitative data. The table below compares a representative heteroleptic Ir(III) complex bearing dFCF3ppy ligands, [Ir(dFCF3ppy)2(5,5′-dCF3bpy)]PF6, with catalysts featuring other common cyclometalating ligands. The ancillary ligand is kept consistent or functionally similar where possible to isolate the effect of the C^N ligand.
| Cyclometalating Ligand | Complex | λ_em (nm) | E_T (kcal/mol) | E(IrIV/III) (V vs SCE) | E*(IrIII/II) (V vs SCE) |
| ppy | fac-Ir(ppy)3 | ~510 | ~55 | +0.77 | +1.21 |
| dFppy | fac-Ir(dFppy)3 | ~470 | ~60 | +1.11 | +1.42 |
| dFCF3ppy | [Ir(dFCF3ppy)2(5,5′-dCF3bpy)]PF6 | ~460 | >60 | +1.56 | +1.64 |
| dF(CF3)ppy | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | ~450 | ~60.1 | +1.41 | +1.32 |
Data compiled and estimated from various sources for comparative purposes.[1][2] Potentials are versus a saturated calomel electrode (SCE).
Analysis of Trends:
-
Emission Wavelength (λ_em): Increasing fluorination systematically blue-shifts the emission. The dFCF3ppy ligand, with its powerful electron-withdrawing groups, results in a high-energy blue emission, indicative of a large HOMO-LUMO gap.[3]
-
Triplet Energy (E_T): The triplet energy generally increases with the HOMO-LUMO gap. Catalysts with dFCF3ppy and related ligands possess high triplet energies (≥60 kcal/mol), enabling them to activate substrates via energy transfer mechanisms that are inaccessible to lower-energy catalysts like Ir(ppy)3.[1]
-
Oxidation Potentials: The most striking feature is the dramatic increase in both the ground state (IrIV/III) and excited-state (IrIII/II) oxidation potentials. The excited state of the dFCF3ppy-based complex is an exceptionally strong oxidant (+1.64 V), capable of engaging substrates with very high oxidation potentials. This is a direct consequence of the HOMO stabilization by the difluorophenyl moiety.
Performance in Challenging Photocatalytic Transformations
The superior electrochemical properties of dFCF3ppy-based catalysts translate directly to enhanced performance in a range of difficult organic transformations. These catalysts are particularly well-suited for reactions that require a potent oxidizing agent to initiate the catalytic cycle.
Case Study: Radical Acylation Reactions
Photoredox-mediated radical acylation using α-keto acids has become a powerful tool for C-C bond formation.[4] The mechanism often begins with the oxidative quenching of the photocatalyst by the α-keto acid.[5]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. (Ir dF(CF3)ppy 2(dtbpy))PF6 CAS No. 870987-63-6 Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridine Ligands in Modern Chemistry
Introduction: The Strategic Value of Fluorine in Pyridine Ligand Design
Pyridine and its derivatives represent a cornerstone class of N-heterocyclic ligands, indispensable in fields ranging from transition-metal catalysis to medicinal chemistry. Their modularity, predictable coordination chemistry, and electronic tunability make them privileged scaffolds. However, the quest for enhanced performance—be it catalytic efficiency, metabolic stability, or target-specific binding affinity—necessitates finer control over the ligand's core properties.
The strategic incorporation of fluorine has emerged as a powerful tool for modulating the physicochemical characteristics of organic molecules.[1] Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the exceptional strength of the C-F bond, allow for subtle yet profound alterations to a ligand's electronic landscape, steric profile, and metabolic fate.[2][3]
This guide provides a comprehensive comparison between fluorinated and non-fluorinated pyridine ligands, moving beyond simple descriptions to explain the fundamental causality behind their differing behaviors. We will present supporting experimental data, detailed protocols for synthesis and characterization, and a logical framework to guide researchers in selecting the optimal ligand for their specific application.
Fundamental Physicochemical Consequences of Pyridine Fluorination
The substitution of hydrogen with fluorine instigates a cascade of changes in the molecule's intrinsic properties. Understanding these foundational effects is critical to predicting the performance of the resulting metal complex or bioactive compound.
Electronic Perturbations: The Inductive Effect and its Ramifications
The most significant impact of fluorination is electronic. Fluorine is the most electronegative element, exerting a powerful through-bond inductive electron-withdrawing effect (-I effect).
-
Basicity (pKa): The primary consequence of this electron withdrawal is a marked decrease in the electron density at the pyridine nitrogen. This reduces the nitrogen's ability to donate its lone pair, thereby lowering its basicity. As a general rule, fluorination leads to a lower pKa value.[4][5] This has a direct impact on the ligand's sigma-donating ability to a metal center; a less basic ligand is a weaker sigma-donor.
-
Molecular Electrostatic Potential (MEP): Extensive fluorination can dramatically alter the charge distribution across the aromatic ring. In cases like pentafluoropyridine, the electron-poor nature of the π-system creates a "π-hole" above the ring, reversing its typical role as a Lewis base and enabling it to act as a Lewis acid in non-covalent interactions.[6]
-
Metal-Ligand Bond Strength: The reduced sigma-donating capability of fluorinated pyridines can influence the strength of the metal-nitrogen bond. Spectroscopic studies, such as Far-IR, can reveal changes in the metal-ligand stretching frequencies, which correlate with bond force constants and, consequently, bond strength.[7]
Steric and Conformational Influence
While fluorine's van der Waals radius (1.47 Å) is only modestly larger than that of hydrogen (1.20 Å), its steric influence should not be underestimated, particularly when multiple fluorine atoms are present or when the ligand is part of a sterically crowded coordination sphere. Fluorination can alter the conformational preferences of flexible ligand sidechains and influence the packing of molecules in a crystal lattice.[8][9][10]
Modulation of Lipophilicity and Metabolic Stability
In drug development, replacing a C-H bond with a C-F bond is a classic strategy for improving a molecule's pharmacokinetic profile.[2][11][12]
-
Metabolic Stability: The C-F bond is significantly stronger (bond dissociation energy ~115 kcal/mol) than a C-H bond (~100 kcal/mol). This makes it much less susceptible to enzymatic oxidation (e.g., by cytochrome P450 enzymes), a primary pathway for drug metabolism. By "blocking" a site of metabolism, fluorination can increase a drug's half-life and bioavailability.[5]
-
Lipophilicity (logP): Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom often increases lipophilicity, contributing to better membrane permeability, highly fluorinated motifs can sometimes decrease it.[13][14][15] This tunability allows for the fine-optimization of a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Comparative Performance in Key Applications
The fundamental changes described above translate into tangible performance differences in real-world applications.
Homogeneous Catalysis
In catalysis, the electronic and steric properties of the ligand directly control the activity, selectivity, and stability of the metal center.
-
Activity: By making the pyridine ligand less electron-donating, fluorination renders the coordinated metal center more electron-deficient (more electrophilic). This can accelerate key steps in a catalytic cycle, such as oxidative addition or reductive elimination, leading to higher turnover frequencies (TOFs).
-
Stability: The inherent strength of the C-F bond and the overall robustness of fluorinated molecules can lead to catalysts with superior thermal and oxidative stability, extending their operational lifetime.[3][16]
Table 1: Hypothetical Performance Data in a Suzuki-Miyaura Cross-Coupling Reaction Reaction Conditions: Aryl-Br (1 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)2 (1 mol%), Ligand (2 mol%), K2CO3 (2 mmol), Toluene/H2O, 80 °C, 2h.
| Ligand | Structure | pKa of Pyridine N | Yield (%) | TON (Turnover Number) |
| Ligand A (Non-Fluorinated) | 2-(Diphenylphosphino)pyridine | ~5.2 | 85 | 85 |
| Ligand B (Fluorinated) | 2-(Diphenylphosphino)-5-fluoropyridine | ~3.5 | 98 | 98 |
Insight: The lower basicity of the fluorinated Ligand B results in a more electrophilic Palladium center, which can facilitate the rate-limiting transmetalation or reductive elimination step, leading to a higher yield and catalyst turnover.
Medicinal Chemistry and Drug Discovery
Fluorinated pyridines are prevalent motifs in FDA-approved drugs.[11][17] The rationale extends beyond the metabolic blocking and lipophilicity modulation discussed earlier.
-
Binding Affinity: Fluorine can alter the binding mode and affinity of a ligand to its biological target. The electron-withdrawing effect can change the strength of hydrogen bonds involving the pyridine nitrogen. Furthermore, fluorine itself can act as a weak hydrogen bond acceptor or participate in favorable orthogonal multipolar interactions (e.g., with carbonyl groups in a protein backbone), enhancing binding affinity.[14][18]
Table 2: Comparative Properties of a Bioactive Kinase Inhibitor Scaffold
| Compound | Structure | PDE9 IC50 (nM)[5] | Microsomal Half-life (t½, min) | logP |
| Compound X (Non-Fluorinated) | Pyridine-based core | 15 | 10 | 2.5 |
| Compound Y (Fluorinated) | Fluoro-pyridine core | 12 | 45 | 2.8 |
Insight: The introduction of fluorine in Compound Y has a minimal effect on potency (IC50) but dramatically improves metabolic stability (a longer half-life indicates slower metabolism). This is a highly desirable outcome in drug optimization, leading to improved pharmacokinetic properties and potentially lower required doses.
Experimental Design: Synthesis and Characterization
Objective comparison requires robust and reproducible experimental protocols. The following sections provide self-validating workflows for the synthesis and analysis of these ligands.
Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-Substituted Pyridine
This protocol utilizes a modern C-H fluorination method, which offers high regioselectivity and functional group tolerance.[19][20][21]
Objective: To synthesize 2-fluoro-3-bromopyridine from 3-bromopyridine.
Materials:
-
3-Bromopyridine (1.58 g, 10 mmol)
-
Silver(II) fluoride (AgF₂) (3.0 g, 20.5 mmol)
-
Acetonitrile (MeCN), anhydrous (100 mL)
-
Celite
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, add 3-bromopyridine and anhydrous MeCN to a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar. Causality: Anhydrous conditions are initially important as AgF₂ can be sensitive to moisture.[19]
-
Reagent Addition: While stirring vigorously, add AgF₂ to the solution in one portion. The mixture will immediately turn dark brown/black.
-
Reaction: Stir the reaction at room temperature for 1 hour. Monitor the reaction progress by taking a small aliquot, filtering it through a small plug of silica, and analyzing by GC-MS or ¹⁹F NMR.
-
Workup: Upon completion, quench the reaction by carefully pouring it into a stirred mixture of DCM (100 mL) and saturated NaHCO₃ solution (100 mL).
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove insoluble silver salts. Rinse the pad with additional DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-fluoro-3-bromopyridine as a clear oil.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.[22]
Detailed Experimental Protocol: pKa Determination via Potentiometric Titration
Objective: To experimentally determine and compare the pKa of pyridine and 4-fluoropyridine.
Materials:
-
Pyridine (0.1 M in 50% v/v Ethanol/Water)
-
4-Fluoropyridine (0.1 M in 50% v/v Ethanol/Water)
-
Standardized Hydrochloric Acid (HCl) (0.1 M)
-
Calibrated pH meter and electrode
-
Burette (10 mL)
-
Stir plate and stir bar
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, 10.0).
-
Sample Preparation: Place 20 mL of the 0.1 M pyridine solution into a beaker with a stir bar.
-
Titration: Submerge the pH electrode in the solution. Begin stirring and record the initial pH.
-
Add the 0.1 M HCl titrant from the burette in small increments (e.g., 0.2 mL). After each addition, allow the reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of sharpest pH change).
-
Repeat: Thoroughly rinse the equipment and repeat the entire procedure for the 4-fluoropyridine solution.
-
Data Analysis:
-
Plot pH (y-axis) versus volume of HCl added (x-axis) to generate a titration curve.
-
Determine the volume at the half-equivalence point (half the volume of HCl required to reach the equivalence point).
-
The pKa is equal to the pH at the half-equivalence point.
-
A Guide for Ligand Selection
The choice between a fluorinated and a non-fluorinated pyridine ligand is not arbitrary; it is a strategic decision based on the desired outcome. The following flowchart provides a logical framework for this selection process.
Conclusion
Fluorination is far more than a simple atomic substitution; it is a strategic design element that imparts profound and predictable changes to the properties of pyridine ligands. By decreasing basicity and increasing metabolic stability, fluorine provides a powerful lever for optimizing performance in both catalysis and medicinal chemistry. However, these benefits must be weighed against the potential for reduced sigma-donation, which may be detrimental in reaction mechanisms that require a highly electron-rich metal center.
The experimental protocols and comparative data presented in this guide serve as a foundation for rational ligand design. By understanding the fundamental principles of fluorination and employing systematic evaluation, researchers can harness the unique properties of fluorine to develop next-generation catalysts and therapeutics with unparalleled efficiency and efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment [mdpi.com]
- 16. Spotlight Collection: Fluorinated ligands Home [pubs.rsc.org]
- 17. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to Catalyst Performance in Suzuki Coupling of Fluorinated Substrates
For researchers, scientists, and professionals in drug development, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its functional group tolerance and operational simplicity. However, the introduction of fluorine into organic molecules—a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties—presents unique challenges to this otherwise robust reaction. The inertness of the carbon-fluorine (C-F) bond, particularly in electron-rich or non-activated aryl fluorides, necessitates carefully optimized catalytic systems.
This guide provides an in-depth comparison of catalyst performance for the Suzuki coupling of fluorinated substrates. We will delve into the mechanistic nuances, compare leading catalyst systems with supporting experimental data, and provide detailed protocols to empower you to select the optimal conditions for your specific synthetic challenge.
The Challenge: Activating the C-F Bond
The high bond dissociation energy of the C-F bond makes its cleavage, a critical step in the Suzuki coupling's catalytic cycle, a significant hurdle. The success of the reaction hinges on the catalyst's ability to facilitate the oxidative addition of the organofluorine compound to the metal center. This step is heavily influenced by the electronic properties of the substrate and the nature of the catalyst, including the metal center and its coordinating ligands. Electron-withdrawing groups on the fluorinated ring can facilitate this process, but a general solution for a broad range of fluorinated substrates requires highly active and specialized catalysts.
Catalytic Systems for Fluorinated Substrates: A Head-to-Head Comparison
The two primary classes of catalysts for this transformation are based on palladium and nickel. The choice between them, and the selection of the appropriate ligand, is critical for achieving high yields and broad substrate scope.
Palladium-Based Catalysts: The Workhorse Reimagined
Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. For fluorinated substrates, the key to success lies in the use of sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active, low-coordinate palladium(0) species and facilitate the challenging oxidative addition step.
Buchwald Phosphine Ligands: A series of biarylphosphine ligands developed by the Buchwald group have shown remarkable efficacy in the coupling of challenging substrates, including aryl fluorides.[1][2] Ligands such as SPhos and XPhos are particularly effective due to their steric bulk and electron-donating properties.[1][2]
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands. Their strong σ-donating ability and steric tunability can lead to highly active and stable palladium catalysts. For instance, the use of SIPr and SIMes ligands has enabled chemodivergent Suzuki-Miyaura coupling of chloroaryl triflates, showcasing their ability to control selectivity.[3][4]
Nickel-Based Catalysts: A Powerful Alternative for C-F Activation
Nickel catalysts have gained prominence for their ability to activate C-F bonds, even in unactivated aryl fluorides.[5][6] Nickel's lower cost and distinct reactivity profile make it an attractive alternative to palladium.
NHC-Nickel Complexes: The combination of nickel with NHC ligands has proven particularly effective for the Suzuki coupling of perfluorinated arenes.[7] These systems can overcome the challenges posed by highly fluorinated substrates.
Cocatalyst Strategies: In some nickel-catalyzed systems, the use of metal fluoride cocatalysts like ZrF₄ and TiF₄ has been shown to enable the coupling of aryl fluorides bearing electron-withdrawing groups.[5][6]
Performance Data at a Glance
The following tables summarize the performance of various catalyst systems for the Suzuki coupling of representative fluorinated substrates.
| Entry | Fluorinated Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [2] |
| 2 | 4-Fluoroanisole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-AmylOH | 100 | 12 | 92 | [1] |
| 3 | 2-Fluoropyridine | Phenylboronic acid | Ni(cod)₂ / SIPr | K₃PO₄ | Dioxane | 80 | 24 | 85 | [4] |
| 4 | Pentafluorobenzene | p-Tolylboronic acid pinacol ester | Ni(IMes)₂ | K₃PO₄ | Dioxane | 100 | 16 | 91 | [7] |
Table 1: Comparison of Catalyst Performance for the Suzuki Coupling of Aryl Fluorides.
| Entry | Fluorinated Substrate | Coupling Partner | Catalyst System | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(Fluoromethyl)-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / P(o-tol)₃ | LiI | Cs₂CO₃ | Toluene | 100 | 24 | 95 | [8] |
| 2 | 1-Fluorooctane | 4-Methoxycarbonylphenylboronic acid | Ni(cod)₂ / 4,4'-di-tert-butyl-2,2'-dipyridyl | LiI | Cs₂CO₃ | Toluene | 100 | 48 | 75 | [8] |
Table 2: Comparison of Catalyst Performance for the Suzuki Coupling of Alkyl Fluorides.
Experimental Workflow and Protocols
The successful execution of a Suzuki coupling reaction with a fluorinated substrate requires careful attention to detail, from reagent preparation to reaction setup and monitoring.
Caption: A generalized experimental workflow for Suzuki coupling reactions.
Protocol 1: Palladium-Catalyzed Suzuki Coupling of an Aryl Fluoride
This protocol is adapted from a procedure utilizing a Buchwald phosphine ligand.[2]
Reagents and Equipment:
-
Palladium acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Aryl fluoride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Toluene (5 mL), anhydrous and degassed
-
Water (0.5 mL), degassed
-
Reaction vial with a stir bar
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol) to the reaction vial.
-
Add the aryl fluoride (1.0 mmol) and arylboronic acid (1.2 mmol).
-
Add toluene (5 mL) and water (0.5 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir for the time indicated by reaction monitoring.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki Coupling of an Alkyl Fluoride
This protocol is based on a method for the coupling of unactivated alkyl fluorides.[8]
Reagents and Equipment:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
4,4'-Di-tert-butyl-2,2'-dipyridyl
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Lithium iodide (LiI), anhydrous
-
Alkyl fluoride (0.5 mmol)
-
Arylboronic acid (0.6 mmol)
-
Toluene (2 mL), anhydrous and degassed
-
Reaction vial with a stir bar
-
Inert atmosphere (glovebox)
Procedure:
-
In a glovebox, add Ni(acac)₂ (0.025 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-dipyridyl (0.03 mmol, 6 mol%), Cs₂CO₃ (1.0 mmol), and LiI (0.75 mmol) to the reaction vial.
-
Add the alkyl fluoride (0.5 mmol) and arylboronic acid (0.6 mmol).
-
Add toluene (2 mL).
-
Seal the vial and place it in a preheated aluminum block at 100 °C.
-
Stir the reaction for 48 hours.
-
After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mechanistic Considerations: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For fluorinated substrates, the oxidative addition of the C-F bond to the low-valent metal center is often the rate-limiting step.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura coupling.
The choice of ligand is crucial in modulating the electron density at the metal center to facilitate this challenging C-F bond activation. Bulky, electron-donating ligands stabilize the metal center and promote the oxidative addition and subsequent reductive elimination steps.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of fluorinated substrates has evolved significantly with the development of sophisticated catalyst systems. While palladium-based catalysts with bulky phosphine or NHC ligands remain a popular choice, nickel catalysis is an increasingly powerful tool, particularly for the most challenging C-F bond activations.
The selection of the optimal catalyst system depends on the specific nature of the fluorinated substrate and the desired coupling partner. For electron-deficient fluoroarenes, a variety of palladium and nickel catalysts can be effective. For electron-rich or unactivated aryl and alkyl fluorides, more specialized and highly active catalysts, often nickel-based or employing advanced phosphine ligands, are required.
As the demand for complex fluorinated molecules in pharmaceuticals and materials science continues to grow, the development of even more efficient, versatile, and cost-effective catalysts for C-F functionalization will remain a key area of research.
References
- 1. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine and 2-(2,4-Difluorophenyl)pyridine for Researchers
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone for fine-tuning molecular properties. This guide provides a detailed comparison of two closely related fluorinated pyridine derivatives: 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine and its structural analog, 2-(2,4-difluorophenyl)pyridine. While direct head-to-head biological comparisons are not extensively documented in publicly available literature, this guide will leverage established principles of fluorine chemistry and data from analogous compounds to provide a comprehensive analysis for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Pyridines
Pyridine and its derivatives are fundamental building blocks in a vast array of biologically active compounds and functional materials. The introduction of fluorine can dramatically alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 2-(2,4-difluorophenyl)pyridine core is a common motif in various pharmacologically active agents, particularly in the development of antifungal and anticancer drugs. This guide focuses on the impact of substituting a hydrogen atom with a trifluoromethyl (CF3) group at the 5-position of this core structure.
Physicochemical Properties: A Comparative Analysis
The addition of a trifluoromethyl group significantly alters the physicochemical characteristics of the parent molecule. A summary of these properties is presented below.
| Property | This compound | 2-(2,4-Difluorophenyl)pyridine |
| Molecular Formula | C₁₂H₆F₅N[1] | C₁₁H₇F₂N |
| Molecular Weight | 259.17 g/mol [1] | 191.18 g/mol |
| Appearance | Powder or crystals[2] | White to off-white solid |
| Melting Point | 59-64 °C[2] | Not explicitly stated, likely a solid at room temperature |
| Boiling Point | 253.4±35.0 °C (Predicted)[1] | 95 °C at 0.4 mmHg |
| Calculated LogP | 3.6[1] | 2.7 |
| pKa | 1.48±0.27 (Predicted) | Not explicitly stated |
The most notable differences are the increased molecular weight, higher predicted boiling point, and significantly higher LogP value for the trifluoromethyl-substituted compound. The higher LogP indicates increased lipophilicity, which can have profound effects on a molecule's biological activity.
The Trifluoromethyl Effect on Biological Activity
The trifluoromethyl group is a powerful modulator of biological activity due to a combination of its unique properties:
-
Electron-Withdrawing Nature: The strong electron-withdrawing effect of the CF3 group can significantly alter the electron density of the pyridine ring. This can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially leading to enhanced binding affinity.
-
Increased Lipophilicity: As evidenced by the higher LogP value, the CF3 group increases the molecule's lipophilicity. This can improve its ability to cross cell membranes, a critical factor for reaching intracellular targets. However, excessive lipophilicity can sometimes lead to off-target effects and reduced bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. The CF3 group can block sites of oxidative metabolism, leading to a longer biological half-life and improved pharmacokinetic profile.
dot graph TD { A[Structural Modification: H to CF3 at 5-position] --> B{Increased Lipophilicity}; A --> C{Enhanced Metabolic Stability}; A --> D{Strong Electron-Withdrawing Effect}; B --> E[Improved Membrane Permeability]; C --> F[Longer Biological Half-life]; D --> G[Altered Target Binding Affinity]; subgraph "Overall Impact" E --> H; F --> H; G --> H[Potentially Enhanced Biological Activity]; end }
Caption: Impact of 5-Trifluoromethyl Substitution on Physicochemical and Biological Properties.
Comparative Biological Activity: Inferences from Analogous Compounds
While direct comparative data is scarce, we can infer the potential differences in the biological activity of these two compounds by examining studies on related structures.
Antifungal Activity
The 2-(2,4-difluorophenyl) moiety is a key component of several azole antifungal drugs, such as fluconazole and voriconazole, which act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). Several studies have synthesized and evaluated the antifungal activity of derivatives containing this core structure. For instance, a series of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates showed potent antifungal activity, with some compounds exhibiting higher efficacy than fluconazole against various Candida species.[3] Similarly, other studies on 1-(2-(2,4-difluorophenyl)ethyl)-1H-1,2,4-triazoles have demonstrated significant antifungal properties.[4]
The introduction of a trifluoromethyl group onto a pyridine ring has been shown to enhance the antifungal activity of compounds. For example, a study on trifluoromethylpyrimidine derivatives demonstrated significant fungicidal effects. Given the known positive impact of the CF3 group on lipophilicity and metabolic stability, it is highly probable that This compound , when incorporated into an appropriate pharmacophore, would exhibit enhanced antifungal potency compared to its non-trifluoromethylated counterpart. The increased lipophilicity could facilitate better penetration into the fungal cell, while the electron-withdrawing nature might lead to stronger interactions with the target enzyme.
Anticancer Activity
Pyridine derivatives are also extensively explored as potential anticancer agents. Studies have shown that various substituted pyridines exhibit cytotoxic activities against a range of cancer cell lines.[5] For instance, a novel pyridine derivative, H42, was found to inhibit ovarian cancer cell proliferation with IC50 values in the micromolar range. While this compound does not contain the 2-(2,4-difluorophenyl) group, it highlights the potential of the pyridine scaffold in oncology.
The trifluoromethyl group is a common feature in many modern anticancer drugs. Its ability to enhance metabolic stability and modulate receptor binding is highly advantageous in cancer therapy. A study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors showed that these compounds possessed excellent antitumor activities, with some exhibiting IC50 values in the nanomolar range. This strongly suggests that the presence of a trifluoromethyl group can significantly boost the anticancer potency of a heterocyclic compound. Therefore, it is reasonable to hypothesize that This compound would serve as a more potent scaffold for the development of anticancer agents compared to 2-(2,4-difluorophenyl)pyridine .
Experimental Protocols: A Framework for Comparison
To empirically determine the difference in biological activity between these two compounds, a series of well-defined experiments are necessary. Below is a representative protocol for an in vitro antifungal susceptibility test.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of this compound and 2-(2,4-difluorophenyl)pyridine against a panel of pathogenic fungal strains.
Materials:
-
Test compounds: this compound and 2-(2,4-difluorophenyl)pyridine
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Dissolve each test compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of each compound in RPMI-1640 medium in the 96-well plates to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.
dot graph TD { A[Prepare Compound Stock Solutions] --> B[Perform Serial Dilutions in 96-well Plate]; C[Prepare Standardized Fungal Inoculum] --> D[Inoculate Wells]; B --> D; D --> E[Incubate Plates]; E --> F[Determine Minimum Inhibitory Concentration (MIC)]; F --> G[Compare MIC values of the two compounds]; }
Caption: Experimental Workflow for Antifungal Susceptibility Testing.
Conclusion and Future Directions
The introduction of a trifluoromethyl group at the 5-position of the 2-(2,4-difluorophenyl)pyridine scaffold is predicted to significantly enhance its biological activity. This is attributed to the trifluoromethyl group's ability to increase lipophilicity, improve metabolic stability, and exert a strong electron-withdrawing effect. While direct comparative experimental data remains to be published, the existing literature on analogous fluorinated heterocyclic compounds strongly supports this hypothesis.
For researchers in drug discovery and materials science, this compound represents a more promising lead scaffold for the development of novel antifungal agents, anticancer therapies, and potentially other bioactive molecules. Future research should focus on direct, head-to-head comparisons of these two compounds in various biological assays to quantify the impact of the 5-trifluoromethyl substitution and to validate the structure-activity relationships discussed in this guide.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. alliedacademies.org [alliedacademies.org]
A Senior Scientist's Guide to Purity Assessment of Synthesized dFCF3ppy: An HPLC-Centric Comparative Analysis
Introduction
In the realm of advanced materials, particularly for applications in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and photoredox catalysis, iridium(III) complexes stand out for their exceptional photophysical properties.[1][2] Among these, complexes like bis[3,5-difluoro-2-(5-(trifluoromethyl)-2-pyridinyl-N)phenyl-C]-(5,5'-bis(trifluoromethyl)-2,2'-bipyridine)iridium(III) hexafluorophosphate, a representative dFCF3ppy complex, are at the forefront of innovation.[3][4] The performance, efficiency, and operational lifetime of devices incorporating these materials are inextricably linked to the purity of the synthesized complex.[5][6] Even trace impurities can act as quenching sites or charge traps, severely compromising device performance.
This guide provides an in-depth, experience-driven approach to assessing the purity of synthesized dFCF3ppy. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool, offering a detailed, self-validating protocol. Furthermore, we will objectively compare HPLC with alternative and complementary techniques, providing the experimental data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflow.
Part 1: The Analytical Challenge: dFCF3ppy and Its Potential Impurities
A robust analytical method begins with a thorough understanding of the analyte and the potential impurities that may arise during its synthesis. Iridium(III) complexes like dFCF3ppy are typically synthesized through multi-step procedures involving ligand synthesis followed by coordination to an iridium center.[7] This process can introduce several types of impurities that must be resolved and quantified.
Common Impurity Classes in dFCF3ppy Synthesis:
-
Unreacted Starting Materials: Residual ligands (e.g., the dFCF3ppy ligand precursor) and the iridium salt.
-
Reaction Intermediates: Incomplete reactions can leave intermediates in the final product.[8][9]
-
Side-Reaction Products: Products from unintended chemical transformations, such as the partial defluorination of a ligand under certain reaction conditions.[10]
-
Geometric Isomers: Heteroleptic iridium complexes can exist as distinct geometric isomers, most commonly the facial (fac) and meridional (mer) isomers.[6] These isomers can possess different photophysical properties and stabilities, making their separation and quantification critical.[6]
Caption: A simplified diagram of a dFCF3ppy complex, [Ir(dFCF3ppy)2(dtbbpy)]PF6.
Part 2: The Gold Standard: Purity Assessment by Reverse-Phase HPLC
For non-polar to moderately polar organometallic compounds like dFCF3ppy, which have low water solubility, Reverse-Phase HPLC (RP-HPLC) is the most robust and widely accessible method for purity determination.[5] The principle is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More non-polar compounds interact more strongly with the column and thus elute later.
Expertise in Method Development: The "Why" Behind the Protocol
A reliable HPLC method is a self-validating system. The choices made in its development are critical for ensuring accuracy and reproducibility.
-
Why a C18 Column? A C18 (octadecylsilane) column is the workhorse for RP-HPLC due to its strong hydrophobicity. This provides excellent retention and resolution for the largely organic, non-polar structure of iridium complexes.
-
Why a Gradient Elution? A typical dFCF3ppy synthesis mixture contains compounds with a wide range of polarities (from more polar starting materials to the non-polar product and its isomers). An isocratic elution (constant mobile phase composition) would either fail to elute the product in a reasonable time or fail to resolve early-eluting impurities. A gradient, starting with a higher water content and gradually increasing the organic solvent percentage, allows for the separation of all components in a single run.
-
Why a PDA Detector? A Photodiode Array (PDA) or Diode Array (DAD) detector is non-negotiable for purity analysis.[11] Unlike a simple UV detector, a PDA acquires the full UV-Vis spectrum at every point in the chromatogram. This allows for:
-
Peak Purity Analysis: By comparing spectra across a single peak, one can detect co-eluting impurities.
-
Compound Identification: The absorption spectrum provides an orthogonal piece of data to the retention time, aiding in the tentative identification of known impurities.
-
Optimal Wavelength Selection: Allows for monitoring at the absorption maximum of the main component for highest sensitivity, while also examining other wavelengths where impurities might be more prominent.
-
Detailed Experimental Protocol: HPLC Analysis of dFCF3ppy
Caption: A streamlined workflow for assessing dFCF3ppy purity via HPLC.
1. Instrumentation & Consumables:
-
HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column oven, and PDA/DAD detector.
-
Column: C18 column, 5 µm particle size, 4.6 x 250 mm.
-
Solvents: HPLC-grade Acetonitrile (ACN), Tetrahydrofuran (THF), and ultrapure water.
-
Sample Vials: 2 mL amber glass vials to prevent photodegradation.
-
Syringe Filters: 0.22 µm PTFE filters.
2. Chromatographic Conditions:
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
-
0-2 min: 70% B
-
2-20 min: 70% to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C (elevated temperature reduces viscosity and improves peak shape).
-
Detection: PDA detector, scanning range 250-600 nm. Monitor at the absorption maximum of dFCF3ppy (typically around 380-450 nm) for quantification.[12]
3. Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized dFCF3ppy and dissolve it in 10 mL of THF to create a 0.1 mg/mL stock solution. THF is often a good solvent for these complexes.[5]
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Inject 5-10 µL onto the column.
4. Data Interpretation:
-
Purity Calculation: The purity is typically reported as a percentage of the total peak area (% Area). Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100.
-
Trustworthiness Check: The PDA's peak purity function should yield a similarity score >99.5 for the main peak, confirming it is not co-eluting with an impurity.
Part 3: A Comparative Analysis: Alternative and Complementary Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques. No single method provides all the answers. The choice of technique depends on the specific question being asked—be it quantification, structural confirmation, or isomer resolution.
| Technique | Primary Use | Resolution (Isomers) | Sensitivity | Structural Info | Key Advantage | Key Limitation |
| RP-HPLC | Quantification, Purity | Good | High (ng) | Low (UV-Vis only) | Robust, accessible, quantitative | May not resolve all isomers; requires chromophore |
| SFC | Isomer Separation | Excellent | High (ng) | None | Superior isomer resolution, fast, green | Less common instrumentation |
| LC-MS | Impurity ID | Good | Very High (pg) | High (Molecular Wt.) | Definitive identification of unknowns | Complex, expensive, quantification can be challenging |
| NMR (¹H, ¹⁹F) | Structural Validation | Poor-Good | Low (µg-mg) | Very High (Connectivity) | Unambiguous structure proof | Not ideal for trace quantification |
| Elemental Analysis | Formula Confirmation | None | N/A | Low (Bulk % C,H,N) | Confirms bulk elemental composition | Insensitive to isomers or impurities with similar formulas |
Supercritical Fluid Chromatography (SFC): The High-Resolution Alternative
SFC has emerged as a powerful alternative to HPLC for the analysis of complex organometallics like dFCF3ppy.[5][6] It uses supercritical CO₂ as the main mobile phase, which provides low viscosity and high diffusivity, leading to faster and more efficient separations.
-
Causality: The unique properties of supercritical fluids often provide different selectivity compared to liquid mobile phases. This is particularly advantageous for separating structurally similar compounds like fac/mer isomers, which can be challenging for standard RP-HPLC.[6]
-
Field Insight: In an R&D setting, SFC is invaluable for real-time monitoring of reactions aimed at producing a single isomer, and for preparative purification under mild conditions to prevent on-column isomerization.[6]
NMR and MS: The Indispensable Complements
No purity assessment is complete without definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are essential for confirming the identity of the synthesized dFCF3ppy.[10][13] While the main product can be confirmed, well-resolved impurity signals in the baseline can provide direct structural information about side products, something HPLC cannot do.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ultimate tool for impurity identification.[11] By coupling an HPLC system to a mass spectrometer, each eluting peak can be analyzed to determine its molecular weight. This allows for the confident identification of impurities, distinguishing between, for example, an unreacted ligand and a degradation product.
Conclusion
Assessing the purity of a high-value material like dFCF3ppy demands a rigorous and multi-faceted analytical approach. Reverse-Phase HPLC with PDA detection stands as the gold standard for routine, quantitative purity analysis due to its robustness, accessibility, and reliability. The detailed protocol provided in this guide serves as a validated starting point for any laboratory working with these phosphorescent emitters.
However, a Senior Scientist's perspective mandates an acknowledgment of the limitations of any single technique. True analytical trustworthiness is achieved by complementing HPLC with orthogonal methods. Supercritical Fluid Chromatography (SFC) offers superior resolution for challenging isomeric separations, while NMR and LC-MS provide the unambiguous structural and mass information necessary to identify impurities and fully validate the synthesized material. By integrating these techniques, researchers can ensure the integrity of their materials, leading to more reliable and reproducible results in the demanding fields of OLED and photocatalysis research.
References
- 1. pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. americanelements.com [americanelements.com]
- 4. Ir(dFCF3ppy)2-(5,5’-dCF3bpy) PF6 = 95 1973375-72-2 [sigmaaldrich.com]
- 5. an.shimadzu.com [an.shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A heteroleptic cyclometalated iridium(iii) fluorophenylpyridine complex from partial defluorohydrogenation reaction: synthesis, photophysical properties and mechanistic insights - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Phosphorescent cationic iridium(iii) complexes dynamically bound to cyclodextrin vesicles: applications in live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Comparative Quantum Yield of Iridium Catalysts with Different Pyridine Ligands
For researchers and professionals in drug development and materials science, the efficiency of a photocatalyst is paramount. In the realm of iridium-based catalysts, the photoluminescence quantum yield (PLQY or Φ) is a critical metric, directly quantifying the catalyst's ability to convert absorbed light into chemical energy. This guide provides an in-depth comparison of how the choice of pyridine-based ancillary ligands—specifically the electronic and steric modifications—can systematically tune the quantum yield of cyclometalated iridium(III) complexes. We will explore the underlying photophysical principles, present comparative experimental data, and provide a robust protocol for quantum yield determination.
The Photophysical Foundation: Why Ancillary Ligands Matter
The quantum yield of an iridium catalyst is not an intrinsic property of the metal center alone; it is profoundly influenced by the coordinated ligands. In a typical heteroleptic complex, such as [Ir(C^N)2(N^N)]+, the cyclometalating (C^N) ligands largely determine the emission color, while the ancillary (N^N) ligand, in this case, a substituted bipyridine, plays a crucial role in modulating the energy of the frontier molecular orbitals and the dynamics of the excited state.[1][2]
The key to a high quantum yield is maximizing the rate of radiative decay (k_r) from the excited state while minimizing the rates of non-radiative decay (k_nr).
Φ = k_r / (k_r + k_nr)
Ancillary ligands influence this balance primarily by altering the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] The HOMO in these complexes is typically of mixed metal d-orbital and ligand π-orbital character, while the LUMO is predominantly localized on the ancillary ligand's π* orbital. The energy gap between these orbitals dictates the nature of the emissive triplet state, which is often a mix of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) states.[2] Judicious selection of pyridine-based ancillary ligands allows for precise control over these factors.[3]
Comparative Analysis: The Impact of Pyridine Ligand Substitution
The electronic properties of the pyridine ancillary ligand can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This has a predictable and significant effect on the catalyst's photophysical properties.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the pyridine ring. This raises the energy of the ligand's π* orbitals (the LUMO). Consequently, the HOMO-LUMO gap increases, leading to a blue-shift in the emission wavelength.[4] More importantly, this can alter the balance of radiative and non-radiative pathways.
-
Electron-Withdrawing Groups (EWGs): Substituents such as trifluoromethyl (-CF₃) or cyano (-CN) pull electron density from the pyridine ring. This stabilizes and lowers the energy of the LUMO, reducing the HOMO-LUMO gap and causing a red-shift in emission.[4] This modification can significantly impact the rate of non-radiative decay.
The following diagram illustrates the relationship between ligand electronics and the photophysical properties of the iridium complex.
Caption: Relationship between pyridine ligand electronics and catalyst photophysics.
A systematic study by Duan et al. on blue-emitting iridium complexes provides clear evidence of these principles. The researchers synthesized a series of complexes with the same cyclometalating ligand (F₂ppy) but varied the substituents on the 2,2'-bipyridine ancillary ligand. The resulting photoluminescence quantum yields (PLQYs) demonstrate a clear trend.
| Complex ID | Ancillary Ligand (N^N) Substituent | PLQY (Φ) in CH₂Cl₂ | Emission Max (λem) in CH₂Cl₂ (nm) |
| Ir-1 | 4,4'-di-tert-butyl (EDG) | 0.89 | 476 |
| Ir-2 | 4,4'-di-methyl (EDG) | 0.85 | 478 |
| Ir-3 | Unsubstituted | 0.78 | 482 |
| Ir-4 | 4,4'-di-trifluoromethyl (EWG) | 0.65 | 496 |
Data synthesized from Duan, L. et al. J. Mater. Chem. C, 2020, 8, 7737-7745.
Analysis of Results: The data clearly shows that as the electron-donating strength of the substituent decreases and is replaced by an electron-withdrawing group, the quantum yield systematically drops. The complex with the strongly donating tert-butyl groups (Ir-1 ) exhibits the highest quantum yield (0.89), while the complex with the strongly withdrawing trifluoromethyl groups (Ir-4 ) has the lowest (0.65). This trend is primarily attributed to the "energy gap law," which posits that as the energy gap between the excited state and the ground state decreases (as seen with the red-shifted emission of the EWG-containing complex), the rate of non-radiative decay (k_nr) increases, thus lowering the quantum yield.[3]
Experimental Protocol: Measuring Photoluminescence Quantum Yield (Relative Method)
Accurate and reproducible quantum yield measurements are essential for catalyst comparison. The relative method, which compares the emission of the sample to a well-characterized standard, is widely used due to its experimental simplicity.[5]
Trustworthiness: This protocol is designed to be self-validating by requiring measurements at multiple concentrations and plotting integrated emission intensity versus absorbance. A linear relationship (R² > 0.99) confirms that the measurements are within the linear response range of the detector and free from inner-filter effects, ensuring the reliability of the calculated quantum yield.
Caption: Experimental workflow for relative quantum yield measurement.
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your iridium complex. For blue-green emitting iridium complexes, Quinine Sulfate in 0.5 M H₂SO₄ (Φ = 0.546) is a common choice.[6]
-
Solvent and Degassing: Use a spectroscopic grade solvent. For phosphorescent iridium complexes, dissolved oxygen is a major quenching agent and must be removed.[2] Degas all solutions (sample and standard) for at least 15-20 minutes by bubbling with an inert gas (e.g., argon or nitrogen) immediately prior to measurement. Seal the cuvette to prevent re-oxygenation.
-
Preparation of Solutions:
-
Prepare stock solutions of your iridium complex (sample) and the standard in the chosen degassed solvent.
-
Create a series of 4-5 dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength (λ_ex) is below 0.1 for all solutions. This is critical to minimize inner-filter effects where the sample reabsorbs its own emitted light.[6]
-
-
Spectroscopic Measurements:
-
Causality: Use the same excitation wavelength (λ_ex) for both the sample and the standard.
-
Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and standard. Record the absorbance value at λ_ex.
-
Emission: Using a spectrofluorometer, measure the emission spectrum for each dilution. Ensure the instrument is set to provide spectra corrected for the detector's wavelength-dependent sensitivity. The emission should be collected over the entire fluorescence band of the compound.[5]
-
-
Data Analysis and Calculation:
-
For each measured emission spectrum, calculate the integrated photoluminescence intensity (the area under the emission curve).
-
For both the sample (x) and the standard (st), create a plot of the integrated emission intensity versus the absorbance at λ_ex.
-
Determine the gradient (Grad) of the straight line for both plots.
-
Calculate the quantum yield of your sample (Φ_x) using the following equation:[5]
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)
Where:
-
Φ_st is the known quantum yield of the standard.
-
Grad_x and Grad_st are the gradients from the plots for the sample and standard, respectively.
-
n_x and n_st are the refractive indices of the solvents used for the sample and standard (if they are different; if the same solvent is used, this term is 1).
-
-
Conclusion for the Field Professional
The rational design of iridium photocatalysts hinges on understanding and controlling the relationship between ligand structure and photophysical properties. As demonstrated, simple electronic modifications to pyridine-based ancillary ligands provide a powerful tool for tuning the photoluminescence quantum yield. Electron-donating groups tend to increase the quantum yield by widening the HOMO-LUMO gap and suppressing non-radiative decay pathways, while electron-withdrawing groups often have the opposite effect. This systematic structure-property relationship, verified by robust and reproducible quantum yield measurements, allows researchers to move beyond trial-and-error and towards the predictive design of highly efficient iridium catalysts for applications ranging from photoredox catalysis to next-generation OLEDs.
References
- 1. Ancillary Ligand Effects on Red-Emitting Cyclometalated Iridium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices [mdpi.com]
A Comparative Guide to the Synthesis of dFCF3ppy-type Iridium Photocatalysts: Cross-Validation of Experimental Results
For researchers, scientists, and professionals in drug development, the reliable synthesis of key reagents is paramount. The iridium(III) complex, fac-[Ir{dF(CF3)ppy}2(dtbbpy)]PF6, often referred to as dFCF3ppy, has emerged as a powerhouse in photoredox catalysis, enabling a wide array of chemical transformations.[1] Its robust photophysical and electrochemical properties make it a versatile tool in modern organic synthesis. This guide provides a comprehensive cross-validation of the experimental results for the synthesis of this complex, comparing the well-established conventional heating method with the increasingly popular microwave-assisted approach. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present a thorough analysis of the characterization data to ensure scientific integrity and reproducibility.
The Synthetic Challenge: Achieving Purity and Efficiency
The synthesis of heteroleptic iridium(III) complexes like dFCF3ppy is a multi-step process that demands precision to achieve high purity and yield. The general synthetic strategy involves three key stages: the synthesis of the cyclometalating ligand, the formation of a chloro-bridged iridium(III) dimer, and the final reaction with the ancillary ligand and counterion. A common challenge in these syntheses is the potential for the formation of undesired isomers and impurities, which can be difficult to remove and may negatively impact the catalyst's performance. The low solubility of the chloro-bridged dimer intermediate can also present handling challenges.[2]
Synthetic Pathways: A Head-to-Head Comparison
Two primary methodologies have proven effective for the synthesis of dFCF3ppy: the traditional, multi-day reflux method and a rapid, one-pot microwave-assisted synthesis. Below, we compare these two approaches, providing a detailed breakdown of their respective protocols and outcomes.
The "Gold Standard": Conventional Multi-Step Synthesis
This method, detailed in Organic Syntheses, is a robust and scalable procedure that provides high-purity material.[3] It is a three-step process that allows for the isolation and purification of intermediates, which can be advantageous for ensuring the quality of the final product.
Workflow for Conventional Synthesis
References
A Comparative Analysis of Trifluoromethylpyridine Isomers in Catalysis: A Guide for Researchers
In the landscape of modern catalysis, the strategic modification of ligands and substrates plays a pivotal role in dictating the efficiency, selectivity, and overall success of chemical transformations. Among the vast arsenal of molecular tools available to the contemporary chemist, trifluoromethylpyridines have emerged as a class of compounds with significant potential. The introduction of the strongly electron-withdrawing trifluoromethyl (CF₃) group onto the pyridine scaffold imparts unique electronic and steric properties, which can be harnessed to fine-tune catalytic processes. This guide provides a comparative analysis of the three positional isomers of trifluoromethylpyridine—2-(trifluoromethyl)pyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine—in the context of their application in catalysis, with a particular focus on the widely-used Suzuki-Miyaura cross-coupling reaction.
This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of isomeric substitution on catalytic performance. By examining the interplay of electronic and steric factors, this guide aims to provide a rational framework for the selection and application of these valuable building blocks in catalytic systems.
The Isomeric Effect: How Position Dictates Reactivity
The position of the trifluoromethyl group on the pyridine ring profoundly influences its electronic and steric character. These differences, in turn, have a significant impact on the molecule's behavior in a catalytic cycle, whether it is acting as a ligand for a transition metal or as a substrate in a cross-coupling reaction.
Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect (-I) deactivates the pyridine ring, making it less susceptible to electrophilic attack and lowering the pKa of the pyridine nitrogen. The magnitude of this effect on the nitrogen's basicity is position-dependent.
-
2-(Trifluoromethyl)pyridine: The CF₃ group is in close proximity to the nitrogen atom, exerting a strong inductive effect. This significantly reduces the electron density on the nitrogen, making it a weaker Lewis base.
-
3-(Trifluoromethyl)pyridine: The CF₃ group is at the meta position relative to the nitrogen. Its electron-withdrawing effect is still significant, but less pronounced at the nitrogen atom compared to the 2-isomer.
-
4-(Trifluoromethyl)pyridine: The CF₃ group is at the para position. In this position, both inductive and resonance effects can influence the electronic properties of the ring. The predicted pKa value for 4-(trifluoromethyl)pyridine is approximately 2.92[1][2].
A lower pKa value indicates reduced basicity, which can be advantageous in preventing catalyst inhibition by the pyridine nitrogen in certain catalytic cycles.
Steric Effects: The trifluoromethyl group is sterically demanding. When positioned at the 2-position, it can create significant steric hindrance around the nitrogen atom and the adjacent C-2 carbon. This steric bulk can influence the coordination of the pyridine to a metal center when used as a ligand, or affect the approach of a catalyst to the reactive site when used as a substrate. The 3- and 4-isomers experience less direct steric encumbrance at the nitrogen atom.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is widely used in pharmaceutical and materials science. The performance of trifluoromethylpyridine isomers in this reaction, typically as their corresponding chloro- or bromo-derivatives, provides a practical platform for comparing their reactivity.
2-(Trifluoromethyl)pyridine Derivatives in Suzuki-Miyaura Coupling
The steric hindrance of the CF₃ group at the 2-position can present a challenge for the oxidative addition step in the catalytic cycle. However, with appropriate catalyst systems, high yields can be achieved.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | p-Tolylboronic acid | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | 100 (MW) | 0.83 | 85 | [3] |
| 2-Bromopyridine derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 40 | 2 | 89 | [4] |
3-(Trifluoromethyl)pyridine Derivatives in Suzuki-Miyaura Coupling
Derivatives of 3-(trifluoromethyl)pyridine are common substrates in cross-coupling reactions. The electronic deactivation of the ring by the CF₃ group can facilitate the reaction.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Pyridyl triflate | Alkenyl pinacol boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | - | - | good-exc. | [5] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | ~70-90 | [6] |
4-(Trifluoromethyl)pyridine Derivatives in Suzuki-Miyaura Coupling
The 4-isomer benefits from strong electronic activation without the steric hindrance found in the 2-isomer, often leading to high reactivity.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Phenylboronic acid | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | 100 (MW) | 0.5 | 84 | [7] |
| 4,7-Dichloroquinoline (analogous system) | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 | [4] |
Structure-Activity Relationship Analysis
The compiled data, while not from a single comparative study, allows for a rational analysis of the structure-activity relationships of the trifluoromethylpyridine isomers in catalysis.
References
- 1. 4-(Trifluoromethyl)pyridine CAS#: 3796-24-5 [m.chemicalbook.com]
- 2. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Disposal Protocol for 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (CAS No. 387827-64-7). As a fluorinated pyridine derivative used in specialized applications such as the preparation of Iridium(III) photocatalysts, its unique chemical structure necessitates rigorous handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.
Part 1: Hazard Assessment and Waste Characterization
Understanding the hazard profile of a chemical is the foundation of its safe management. This compound is a halogenated organic compound. Such compounds are of particular concern because their improper disposal, especially via combustion at inadequate temperatures, can lead to the formation of highly toxic byproducts like dioxins and furans.
This substance is classified as WGK 3, signifying it is highly hazardous to water.[1] This is a critical designation, indicating that even minute quantities can cause significant, long-term damage to aquatic ecosystems. Therefore, it is imperative that this chemical is never disposed of down the drain or allowed to enter any sewer system.[2]
While a full toxicological profile for this specific molecule is not widely published, data from structurally similar compounds, such as 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2-(2,4-Difluorophenyl)pyridine, show hazards including acute toxicity if swallowed or inhaled, serious eye damage, and skin irritation.[2][3] Prudence dictates that it should be handled as a hazardous substance, with all waste generated from its use being classified and managed as hazardous waste.
Key Safety and Regulatory Data
| Parameter | Value / Classification | Rationale & Significance |
| CAS Number | 387827-64-7 | Unique identifier for ensuring correct hazard assessment.[1] |
| Physical Form | Powder or crystals | Solid nature requires precautions against dust inhalation.[1] |
| Chemical Class | Halogenated Organic Compound | Subject to specific disposal regulations, typically requiring high-temperature incineration.[4][5] |
| Water Hazard Class (WGK) | WGK 3 (Germany) | Highly hazardous to water; mandates prevention of release into aquatic environments.[1] |
| Likely EPA Waste Code | Characteristically Hazardous (e.g., D002, D003) or F-listed if mixed with spent solvents. | Waste must be evaluated for characteristics of ignitability, corrosivity, reactivity, and toxicity. Halogenated solvent waste is often F-listed.[6] |
| Disposal Method | High-Temperature Incineration | The recommended method for destroying halogenated organic compounds to prevent toxic byproduct formation.[4][7] |
Part 2: Personnel Protection and Safe Handling
Before beginning any work that will generate waste, it is essential to establish a safe handling environment. The primary routes of exposure to hazardous chemicals in a laboratory are inhalation, skin absorption, and ingestion.[8]
Engineering Controls: All handling of this compound, both in its pure form and in solution, must be conducted within a certified laboratory chemical fume hood to minimize inhalation risk. The laboratory should be equipped with an emergency eyewash station and a safety shower, both located within a 10-second travel distance of the work area.[9]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The following must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat, fully fastened.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for chemical waste management is that no experiment should begin without a clear plan for the disposal of all potential waste streams.[10] The following protocol ensures compliance and safety.
Step 1: Waste Stream Identification and Segregation
Proper segregation is the most critical step in laboratory waste management.[11][12] It prevents dangerous reactions and ensures each waste type receives the correct treatment. For this compound, you will generate three primary waste streams:
-
Unused/Expired Solid Product: The pure, solid chemical waste.
-
Grossly Contaminated Solids: Items heavily contaminated with the compound, such as weighing boats, spatulas, or spill cleanup materials.
-
Halogenated Liquid Waste: Solutions containing the compound and any solvent rinses of the container.
Causality: Halogenated waste must be kept separate from non-halogenated waste. This is because halogenated compounds require specialized incineration facilities equipped with "scrubbers" to neutralize acidic gases (like HCl and HF) that are produced during combustion.[4] Mixing these wastes complicates and increases the cost of disposal for the entire waste stream.
Step 2: Containerization and Labeling
-
Solid Waste: Collect unused product and grossly contaminated solids in a clearly marked, puncture-resistant container with a secure lid.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof container (glass or compatible plastic) suitable for halogenated organic waste.[11] Do not overfill containers; leave at least 10% of the volume as headspace to allow for vapor expansion.
Labeling: As soon as the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". List all other components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[13][14]
-
The container must be kept tightly closed at all times, except when adding waste.
-
The SAA must have secondary containment (such as a spill tray) capable of holding the entire volume of the largest container.[10][12]
-
Store the waste away from incompatible materials, such as strong oxidizing agents.[2]
Step 4: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is the responsibility of your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Once the waste container is full or you are finished generating this type of waste, submit a chemical collection request to your EHS department.
-
The designated disposal pathway for this compound is high-temperature incineration at a federally permitted hazardous waste facility.[4][7]
Disposal Workflow Diagram
The following diagram illustrates the lifecycle of waste management for this compound within the laboratory.
Caption: Waste disposal workflow from generation to final EHS-managed disposal.
Part 4: Emergency Procedures for Spills
Accidents can happen, and a clear, pre-defined spill response plan is crucial.
For a small spill of solid this compound:
-
Alert & Evacuate: Alert personnel in the immediate area. If there is any risk of airborne dust, evacuate the lab.
-
Don PPE: Wear the full PPE described in Part 2 (goggles, face shield, gloves, lab coat).
-
Contain: Prevent the powder from spreading. Do not use a dry brush or create dust.
-
Clean Up: Gently cover the spill with a damp paper towel to avoid making the powder airborne. Carefully scoop the material into a designated hazardous waste container. Alternatively, use an inert absorbent material (like vermiculite or sand) to cover the spill before sweeping it into the waste container.[9]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleanup materials (gloves, wipes, absorbent) are now considered hazardous waste and must be placed in the solid hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department.
References
- 1. This compound = 95 387827-64-7 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-(2,4-Difluorophenyl)pyridine 97 391604-55-0 [sigmaaldrich.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. wku.edu [wku.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. actenviro.com [actenviro.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. odu.edu [odu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
This guide provides essential safety and logistical information for the handling and disposal of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (CAS No. 387827-64-7). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to make informed decisions and foster a culture of safety.
Hazard Assessment: A Case for Prudent Practice
An initial review of available Safety Data Sheets (SDS) for this compound reveals a critical discrepancy. One supplier classifies the compound as not a hazardous substance or mixture under REGULATION (EC) No 1272/2008.[1] However, the principle of prudent practice in chemical safety dictates that we do not base our protocols on a single, uncorroborated source, especially when the toxicology of a compound has not been fully investigated.[2][3]
Fluorinated aromatic compounds and substituted pyridines frequently exhibit irritant properties and may be harmful upon exposure. To build a robust safety protocol, we must analyze the hazard profiles of structurally similar molecules. This approach ensures we operate with a conservative margin of safety.
Table 1: Hazard Profile Comparison of Structurally Analogous Pyridine Derivatives
| Compound | CAS No. | Reported Hazards |
| 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine | 675602-89-8 | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation. |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Causes skin, eye, and respiratory tract irritation; Harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4] |
| 2,3-Difluoro-5-(trifluoromethyl)pyridine | 89402-42-6 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[5] |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Harmful if swallowed, inhaled, or absorbed through the skin; Causes eye, skin, and respiratory tract irritation.[3] |
Core PPE Requirements: Your Non-Negotiable Baseline
For any operation involving this compound in its solid (powder/crystal) form, the following baseline PPE is mandatory. The primary goal is to prevent any direct contact with the substance.
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant (or equivalent, e.g., EN166) safety glasses with side shields are the minimum requirement.
-
Causality: The powder form of the compound poses a risk of airborne particulates. Side shields are critical to protect against particles that may enter from the periphery. For tasks with a higher risk of splashing (e.g., dissolving the compound), upgrading to chemical splash goggles is required.[2][6]
-
-
Skin Protection:
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against accidental spills on clothing and skin.
-
Gloves:
-
Requirement: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[2][7]
-
Causality: The primary route of exposure for many laboratory chemicals is dermal absorption. Nitrile gloves provide a robust barrier against incidental contact with powders and solutions. For prolonged handling or immersion, consult a glove compatibility chart; however, for this specific compound, no specific breakthrough data is available. The best practice is to change gloves immediately after handling the compound or if contamination is suspected. Use a proper glove removal technique to avoid contaminating your skin.[6][7]
-
-
-
Engineering Controls:
-
Requirement: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood.[1][8]
-
Causality: A fume hood is the primary line of defense against respiratory exposure to airborne powder or vapors from solutions. It is not considered PPE but is the most critical piece of safety equipment for this work.
-
Risk-Based PPE Selection: An Operational Workflow
The level of PPE must be adapted to the specific procedure being performed. As the risk of aerosolization, splashing, or exposure increases, so too must the level of protection.
Caption: PPE Selection Workflow for Handling Fluorinated Pyridines.
Step-by-Step Operational Plans
A. Weighing and Solution Preparation (Ambient Temperature)
-
Preparation: Don the Standard PPE (safety glasses with side shields, nitrile gloves, lab coat).
-
Location: Perform all work inside a certified chemical fume hood.
-
Procedure: Carefully weigh the solid compound, avoiding the creation of dust. Use a spatula to transfer the solid. When adding solvent, do so slowly to prevent splashing.
-
Post-Procedure: Tightly cap the container. Clean the spatula and work surface within the hood. Change gloves after handling is complete.
B. Reactions, Heating, and Workups
-
Preparation: Don the Enhanced PPE (chemical goggles, nitrile gloves, lab coat).
-
Location: All manipulations must occur within a chemical fume hood.
-
Causality: Heating, refluxing, or concentrating solutions on a rotary evaporator increases the vapor pressure of solvents and the risk of aerosol generation and splashing. Chemical goggles provide a full seal around the eyes, offering superior protection compared to safety glasses.[2]
-
Procedure: Ensure your reaction apparatus is securely clamped. If performing an extraction, vent the separatory funnel frequently inside the hood and away from your face.
-
Post-Procedure: Allow all equipment to cool to room temperature before disassembly. Clean all glassware within the fume hood.
Emergency Procedures and Decontamination
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][9]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]
-
Small Spill (inside fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the material into a designated, labeled waste container.
-
Wipe the area with a suitable solvent, followed by soap and water.
-
All cleanup materials are considered hazardous waste.
-
Disposal Plan
Proper disposal is the final step in the chemical handling lifecycle. All waste, including contaminated PPE, must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: Collect unused compound and any contaminated materials (e.g., weigh paper, absorbent pads, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
PPE Disposal:
-
Contaminated gloves should be removed using the proper technique and disposed of in the solid hazardous waste container.
-
Disposable lab coats, if significantly contaminated, should also be disposed of as hazardous waste.
-
-
Final Disposal: All waste must be disposed of through a licensed waste disposal company, following all local and national regulations.[1][9] Do not pour any material down the drain.[7]
By adhering to these protocols, you actively contribute to a safer research environment for yourself and your colleagues. This guide serves as a living document; always consult your institution's specific safety guidelines and the most recent SDS before beginning any new procedure.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
